N-(hexacosanoyl)-sphinganine
Description
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H89NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h42-43,46-47H,3-41H2,1-2H3,(H,45,48)/t42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWERZHCPHDHUMO-WZYYJWNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H89NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349345 | |
| Record name | Cer(d18:0/26:0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/26:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011771 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
182362-38-5 | |
| Record name | Cer(d18:0/26:0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(hexacosanoyl)-sphinganine: Structure, Properties, and Methodologies
Introduction: Unveiling a Key Player in Sphingolipid Metabolism
N-(hexacosanoyl)-sphinganine, a member of the dihydroceramide class of sphingolipids, is a critical molecule at the intersection of membrane biology and cellular signaling. Composed of a sphinganine backbone N-acylated with a 26-carbon fatty acid (hexacosanoic acid), this very long-chain ceramide (VLC-Cer) plays a fundamental role in the structural integrity of cellular membranes and is implicated in a range of physiological and pathological processes. This guide provides a comprehensive technical overview of this compound, from its molecular architecture to its biological significance and the experimental protocols required for its study.
Chemical Structure and Physicochemical Properties
This compound, systematically named N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide, is a saturated sphingolipid. Its structure is characterized by a C18 sphinganine base linked via an amide bond to a C26 hexacosanoic acid. This very long acyl chain imparts distinct physicochemical properties compared to its shorter-chain counterparts.
Molecular Identity
| Property | Value | Source |
| Chemical Formula | C₄₄H₈₉NO₃ | |
| Molecular Weight | 680.19 g/mol | |
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide | |
| Synonyms | Cer(d18:0/26:0), C26:0 Dihydroceramide |
Physicochemical Characteristics
Experimentally determined physicochemical data for this compound is sparse in the literature. However, based on the properties of other very long-chain ceramides, the following characteristics can be inferred:
-
Physical State: At room temperature, it is expected to be a white, waxy solid.[1]
-
Solubility: Due to its long, saturated acyl chain, this compound exhibits very low solubility in aqueous solutions. It is soluble in warm organic solvents and solvent mixtures such as chloroform/methanol, ethanol, and isopropanol.[2][3][4] For cell-based assays, solubilization can be facilitated by using carriers like bovine serum albumin (BSA) or solubilizing agents like dodecane.[4]
-
Melting Point: Very long-chain ceramides generally have high melting points, contributing to the formation of ordered, gel-phase domains in lipid membranes.[5]
-
Spectral Data:
-
Mass Spectrometry (MS): In positive ion mode ESI-MS/MS, ceramides typically fragment to produce characteristic ions corresponding to the sphingoid base. For this compound (d18:0/26:0), the protonated molecule [M+H]⁺ would be observed at m/z 680.7. Collision-induced dissociation would yield product ions at m/z 266.3, corresponding to the sphinganine backbone.[6][7]
-
Biological Significance and Signaling Pathways
This compound is not merely a structural lipid; it is a key intermediate in sphingolipid metabolism and has been implicated in various cellular functions and disease states.
De Novo Synthesis Pathway
This compound is synthesized in the endoplasmic reticulum (ER) via the de novo pathway. This process begins with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine.[6][8] The final step in dihydroceramide synthesis is the N-acylation of sphinganine with a fatty acyl-CoA, a reaction catalyzed by a family of six ceramide synthases (CerS).[9][10]
The synthesis of very long-chain ceramides, including this compound, is primarily mediated by Ceramide Synthase 2 (CerS2) , which has a preference for acyl-CoAs with chain lengths of C20-C26, and Ceramide Synthase 3 (CerS3) , which utilizes acyl-CoAs of C26 and longer.[10][11]
Role in Membrane Structure and Function
The presence of the very long C26 acyl chain in this compound significantly influences membrane properties.
-
Lipid Rafts: Very long-chain sphingolipids are crucial for the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[12] These rafts serve as platforms for signal transduction and protein trafficking. In yeast, the C26 fatty acid of ceramides is essential for the association of proteins with these rafts and their subsequent transport to the plasma membrane.[12]
-
Membrane Stability: The long, saturated acyl chain of this compound allows for strong van der Waals interactions with neighboring lipids, leading to the formation of highly ordered and stable membrane domains.[5]
Epidermal Barrier Function
The stratum corneum, the outermost layer of the epidermis, is rich in ceramides, which are essential for maintaining the skin's permeability barrier.[13][14] Very long-chain ceramides, including those with a C26 acyl chain, are critical components of the lamellar lipid structures in the intercellular space of the stratum corneum, preventing transepidermal water loss.[15] A reduction in the chain length of ceramides is associated with impaired skin barrier function in conditions like atopic dermatitis.[16]
Role in Disease
Dysregulation of very long-chain ceramide metabolism has been implicated in several diseases.
-
Neurodegenerative Disorders: Alterations in the levels of very long-chain ceramides have been observed in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][17][18] The ratio of very long-chain to long-chain ceramides in the blood has been proposed as a potential biomarker for dementia risk, with higher ratios of very long-chain ceramides appearing to be protective.[18][19] This is likely due to their importance in myelin sheath integrity.[11]
-
Metabolic Diseases: Changes in ceramide levels, including very long-chain species, are associated with metabolic disorders like insulin resistance and non-alcoholic fatty liver disease.[20]
-
Lysosomal Storage Diseases: Inherited defects in the enzymes responsible for sphingolipid degradation can lead to the accumulation of specific sphingolipids, including ceramides, resulting in lysosomal storage diseases such as Gaucher and Niemann-Pick disease.[19][21]
Experimental Methodologies
The study of this compound requires robust methods for its extraction, purification, and quantification.
Extraction and Purification
A modified Bligh and Dyer method is commonly used for the extraction of total lipids, including very long-chain ceramides, from cells and tissues.[12][17]
Step-by-Step Protocol for Lipid Extraction:
-
Homogenization: Homogenize the tissue or cell pellet in a suitable buffer.
-
Solvent Addition: Add a mixture of chloroform and methanol (typically 1:2, v/v) to the homogenate.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as C17:0 dihydroceramide, to allow for accurate quantification.
-
Phase Separation: Add chloroform and water to induce phase separation.
-
Collection of Organic Phase: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Purification (Optional): For complex samples, further purification can be achieved using silica gel column chromatography.[22]
Quantification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of individual ceramide species.[11][17][23][24][25]
Key Parameters for HPLC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate ceramides based on their hydrophobicity, which is largely determined by the length of the acyl chain.[17][24]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[17]
-
Mass Spectrometry: Multiple reaction monitoring (MRM) is utilized for quantification. This involves selecting the precursor ion (the protonated molecule) and a specific product ion (the sphingoid base fragment) for detection.[25]
| Parameter | Typical Value |
| HPLC Column | C18 Reverse-Phase |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 4:3) with 0.1% formic acid and 10 mM ammonium acetate |
| Ionization Mode | Positive ESI |
| MRM Transition | m/z 680.7 → m/z 266.3 |
Conclusion and Future Perspectives
This compound is a vital component of cellular membranes with emerging roles in a variety of signaling pathways and disease processes. Its unique properties, conferred by its very long acyl chain, underscore the importance of structural diversity within the ceramide family. Further research is needed to fully elucidate the specific functions of this and other very long-chain ceramides and to explore their potential as therapeutic targets and disease biomarkers. The methodologies outlined in this guide provide a robust framework for researchers to advance our understanding of these critical lipid molecules.
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Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation. PubMed Central. [Link]
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Very long-chain fatty acid-containing lipids rather than sphingolipids per se are required for raft association and stable surface transport of newly synthesized plasma membrane ATPase in yeast. PubMed. [Link]
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Circulating ceramide ratios and risk of vascular brain aging and dementia. PubMed Central. [Link]
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Ceramide and Its Related Neurochemical Networks as Targets for Some Brain Disorder Therapies. PubMed Central. [Link]
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Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. PubMed Central. [Link]
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Regulation of epidermal sphingolipid synthesis by permeability barrier function. PubMed. [Link]
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A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. ResearchGate. [Link]
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Regulation of epidermal sphingolipid synthesis by permeability barrier function. The Journal of Lipid Research. [Link]
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Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. PubMed. [Link]
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Altered Levels of Sphingosine, Sphinganine and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function, Disease Severity and Local Cytokine Milieu. MDPI. [Link]
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The role of epidermal sphingolipids in dermatologic diseases. PubMed Central. [Link]
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An In-Depth Technical Guide on the Biological Role of N-(hexacosanoyl)-sphinganine
Introduction: Positioning a Key Player in Sphingolipid Metabolism
Within the vast and intricate world of lipid biology, sphingolipids stand out for their dual roles as essential structural components of cellular membranes and as critical signaling molecules that govern a myriad of cellular processes.[1][2] At the heart of this metabolic network lies the ceramide family, a diverse group of lipids defined by a sphingoid base linked to a fatty acid. This guide focuses on a specific, yet profoundly important, member of this family: N-(hexacosanoyl)-sphinganine .
This compound, also known as C26:0-dihydroceramide, is classified as a very-long-chain (VLC) dihydroceramide.[3][4] Its structure consists of a sphinganine (dihydrosphingosine) backbone N-acylated with a 26-carbon saturated fatty acid, hexacosanoic acid.[4] For a long time, dihydroceramides were considered mere inactive precursors to ceramides.[5][6] However, emerging research has recast them as bioactive lipids in their own right, implicated in crucial cellular functions such as autophagy, cell fate determination, and stress responses, often in ways distinct from their unsaturated ceramide counterparts.[5][6][7] This guide will provide a comprehensive overview of the biosynthesis, biological functions, clinical significance, and methods for the investigation of this compound, offering a technical resource for researchers in lipidomics, cell biology, and drug development.
Metabolic Pathways: The Synthesis and Fate of a Very-Long-Chain Dihydroceramide
The cellular concentration of this compound is tightly regulated through a coordinated series of enzymatic reactions primarily located in the endoplasmic reticulum (ER).[1][8] Its synthesis is a branch of the de novo sphingolipid biosynthesis pathway, which builds these complex lipids from simpler precursors.
De Novo Biosynthesis
The journey begins with the condensation of the amino acid L-serine and palmitoyl-CoA, a reaction catalyzed by the rate-limiting enzyme Serine Palmitoyltransferase (SPT) .[8][9] This produces 3-ketosphinganine, which is rapidly reduced to sphinganine (dihydrosphingosine).[10] The defining step for this compound synthesis involves two key enzyme families:
-
Elongation of Very-Long-Chain Fatty Acids (ELOVL): The 26-carbon hexacosanoyl-CoA required for acylation is not typically sourced directly from the diet but is synthesized within the cell. The enzyme ELOVL4 is primarily responsible for elongating fatty acids to chain lengths of C26 and beyond.[11][12][13] This makes ELOVL4 a critical upstream regulator for the production of all very-long-chain ceramides.
-
Ceramide Synthases (CerS): Sphinganine is acylated by a family of six ceramide synthases, each exhibiting specificity for fatty acyl-CoAs of different lengths.[14] Ceramide Synthase 2 (CerS2) shows a strong preference for very-long-chain acyl-CoAs, including C22, C24, and C26.[15][16][17] Ceramide Synthase 3 (CerS3) is also crucial, particularly in the skin, for synthesizing ceramides with ultra-long-chain fatty acids (≥ C26).[18][19] The action of these enzymes on sphinganine and hexacosanoyl-CoA yields this compound.
Caption: De novo biosynthesis of this compound.
Metabolic Fate
Once synthesized, this compound stands at a metabolic crossroads. Its primary fate is desaturation by the enzyme dihydroceramide desaturase 1 (DES1) , which introduces a double bond into the sphinganine backbone to form N-(hexacosanoyl)-sphingosine (C26:0 ceramide).[8][20] This ceramide is then transported to the Golgi apparatus to serve as a building block for more complex sphingolipids, such as sphingomyelin and glucosylceramides.[2] Alternatively, dihydroceramides can be catabolized, although these pathways are less defined than those for ceramides.
Core Biological Functions: Beyond a Simple Precursor
The unique biophysical properties conferred by its very long acyl chain give this compound and its ceramide derivative distinct and vital roles in cell biology.
Structural Roles in Biological Barriers
The extreme length and saturated nature of the hexacosanoyl chain are critical for the formation of highly ordered and impermeable lipid structures.
-
Skin Permeability Barrier: Very-long-chain ceramides are indispensable for the function of the stratum corneum, the outermost layer of the epidermis.[19] They are major components of the extracellular lipid matrix that prevents transepidermal water loss and protects against environmental insults.[21] A deficiency in VLC ceramides, often due to mutations in CerS3, leads to severe skin barrier defects and conditions like ichthyosis.[19]
-
Myelin Sheath: Sphingolipids are exceptionally abundant in the myelin sheath that insulates nerve axons. The long acyl chains of lipids like C26:0-ceramide are thought to be crucial for the tight compaction and stability of the myelin membrane, ensuring rapid nerve impulse conduction.
-
Blood-Retinal Barrier: In the retina, ELOVL4-mediated production of VLC ceramides is essential for stabilizing the tight junctions between endothelial cells that form the blood-retinal barrier.[22][23] This barrier integrity prevents vascular leakage, a key pathological event in diabetic retinopathy.[24]
A Modulator of Cellular Signaling
While often overshadowed by ceramide, this compound and other dihydroceramides are now recognized as active signaling molecules.[6][25] Their accumulation, for instance upon inhibition of the DES1 enzyme, can trigger profound cellular responses.
-
Autophagy: Accumulation of dihydroceramides has been shown to be a potent inducer of autophagy, a cellular recycling process that is critical for homeostasis and stress response.[5][6] This appears to be a distinct function not shared by ceramides.
-
Cell Cycle and Proliferation: Increased levels of dihydroceramides can inhibit cell proliferation and induce a temporary arrest in the G0/G1 phase of the cell cycle.[7][25] This effect is often linked to the induction of endoplasmic reticulum (ER) stress.[7]
-
Apoptosis (Programmed Cell Death): The role of dihydroceramides in apoptosis is complex and context-dependent.[26] Some studies report pro-apoptotic effects, while others suggest they may be anti-apoptotic or that their accumulation is a consequence, rather than a cause, of the apoptotic cascade. This contrasts with certain shorter-chain ceramides (e.g., C16:0) which are more consistently described as pro-apoptotic.
Caption: Cellular signaling roles of this compound.
Clinical Significance and Therapeutic Potential
Given its fundamental roles, dysregulation of this compound metabolism is implicated in several human diseases, making it a potential biomarker and therapeutic target.
| Disease/Condition | Role/Alteration of this compound & VLC-Ceramides | Potential Clinical Implication | References |
| Diabetic Retinopathy | Levels of ELOVL4 and VLC ceramides are reduced in the diabetic retina, compromising the blood-retinal barrier. | Restoring ELOVL4 expression and VLC ceramide levels could prevent diabetes-induced retinal vascular permeability. | [22][23][24] |
| Proliferative Diabetic Retinopathy (PDR) | Vitreous humor of patients with PDR shows substantially elevated levels of total ceramides, with a dramatic increase in VLC species (C22-C24). | VLC ceramides may serve as biomarkers for PDR and could be involved in its pathogenesis. | [27][28] |
| Ichthyosis & Skin Barrier Disorders | Deficiencies in CerS3 or ELOVL4 lead to a lack of VLC ceramides in the epidermis. | This directly causes a defective skin permeability barrier, a hallmark of these genetic skin disorders. | [11][19] |
| Cancer | Dihydroceramide accumulation (via DES1 inhibition) can induce autophagy and cell cycle arrest in cancer cells. | Targeting the dihydroceramide/ceramide balance is a potential anti-cancer strategy. | [5][7] |
Methodologies for Investigation: A Practical Guide
Experimental Protocol: Quantification by LC-MS/MS
This protocol outlines a validated method for the extraction and quantification of this compound from cell or tissue samples.
1. Sample Preparation & Internal Standard Spiking:
-
Accurately weigh homogenized tissue (10-20 mg) or count cells (1-2 million).
-
Add a known amount of a suitable internal standard (IS). A non-endogenous odd-chain dihydroceramide (e.g., C17:0-dihydroceramide) is ideal. The LIPID MAPS™ internal standard cocktail is a valuable resource.[30] This step is critical for correcting for sample loss during extraction and for variability in ionization.
2. Lipid Extraction (Bligh-Dyer Method):
-
To the sample, add a 2:1:0.8 (v/v/v) mixture of Methanol:Chloroform:Water.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Sonicate for 10 minutes in a bath sonicator to facilitate lipid extraction.
-
Add Chloroform and Water to bring the final solvent ratio to 2:2:1.8 (Methanol:Chloroform:Water), creating a biphasic system.
-
Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.
-
Dry the extracted lipids under a stream of nitrogen gas.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable injection solvent (e.g., Methanol/Acetonitrile).
-
Inject the sample onto a C8 or C18 reverse-phase HPLC column.[31]
-
Use a gradient elution, for example, starting with a high aqueous mobile phase (e.g., water with ammonium formate and formic acid) and ramping to a high organic mobile phase (e.g., acetonitrile/isopropanol).
-
Couple the HPLC to a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor for the specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) for this compound and the internal standard. For dihydroceramides, a characteristic product ion corresponds to the sphingoid base after loss of the fatty acid and water.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Quantify the amount of this compound in the original sample by comparing this ratio to a standard curve generated with authentic standards.
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Introduction: The Significance of Very Long-Chain Dihydroceramides
An In-Depth Technical Guide to the Synthesis of N-(hexacosanoyl)-sphinganine
This compound, also known as C26:0-dihydroceramide, is a critical intermediate in the de novo synthesis of sphingolipids.[1] As a member of the dihydroceramide family, it is characterized by a sphinganine backbone N-acylated with hexacosanoic acid, a C26:0 very long-chain fatty acid (VLCFA).[2] For many years, dihydroceramides were considered merely inactive precursors to their unsaturated counterparts, ceramides.[3] However, emerging research has unveiled their distinct and vital roles in numerous cellular processes, including autophagy, ER stress, and the regulation of membrane biophysics.[3][4][5] The accumulation of specific dihydroceramides is now linked to the pathophysiology of various metabolic diseases and neurodegenerative disorders, underscoring the importance of understanding their synthesis with precision.[6][7]
This guide provides a comprehensive overview of the this compound synthesis pathway, designed for researchers and drug development professionals. We will explore the enzymatic machinery, reaction mechanisms, detailed experimental protocols for in vitro synthesis and analysis, and chemical synthesis strategies.
Part 1: The De Novo Biosynthetic Pathway
The synthesis of this compound occurs primarily in the endoplasmic reticulum (ER) through the canonical de novo sphingolipid synthesis pathway.[8] This pathway can be dissected into two major stages: the formation of the sphinganine backbone and its subsequent acylation.
Stage 1: Formation of the Sphinganine Backbone
The synthesis begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by Serine Palmitoyltransferase (SPT) .[4] The product, 3-ketosphinganine, is then rapidly reduced by 3-ketosphinganine reductase (KSR) using NADPH as a cofactor to yield sphinganine (also called dihydrosphingosine).[9] This sphinganine molecule serves as the foundational backbone for the subsequent acylation step.
Stage 2: Acylation by Ceramide Synthase (CerS)
The defining step in the formation of this compound is the N-acylation of the sphinganine base. This reaction is catalyzed by a family of six mammalian enzymes known as Ceramide Synthases (CerS1-6) .[10][11] These enzymes exhibit remarkable specificity toward fatty acyl-CoAs of particular chain lengths.[12]
Causality Behind Enzyme Specificity: The synthesis of this compound is predominantly catalyzed by Ceramide Synthase 2 (CerS2) .[13] CerS2 displays a distinct substrate preference for very long-chain fatty acyl-CoAs, typically ranging from C20 to C26.[13] This specificity is crucial as the acyl chain length of ceramides and dihydroceramides dictates their biophysical properties and downstream signaling functions.[14] Structural studies of ceramide synthases have revealed a hydrophobic tunnel within the enzyme that accommodates the acyl chain; the length and conformation of this tunnel are key determinants of the enzyme's substrate specificity.[8]
The reaction proceeds via a ping-pong mechanism involving a covalent acyl-enzyme intermediate.[14][15]
-
Acyl-CoA Binding: Hexacosanoyl-CoA enters the active site of CerS2.
-
Acyl Transfer: The hexacosanoyl group is transferred to a catalytic residue within the enzyme, forming a covalent intermediate and releasing Coenzyme A.
-
Sphinganine Binding & N-acylation: Sphinganine binds to the enzyme, and the hexacosanoyl group is transferred from the enzyme to the amino group of sphinganine, forming an amide bond and yielding this compound.
The final product, a dihydroceramide, is then available for the final step of ceramide synthesis: desaturation.
Diagram of the De Novo Synthesis Pathway
Caption: De novo synthesis pathway of this compound and its subsequent conversion.
Part 2: Methodologies for Synthesis and Analysis
Enzymatic In Vitro Synthesis Protocol
This protocol provides a framework for the cell-free synthesis of this compound using microsomes as a source of Ceramide Synthase. The protocol's integrity relies on specific controls to validate the results.
1. Preparation of Microsomes (CerS2 Source):
-
Rationale: CerS enzymes are integral membrane proteins of the ER.[10] Microsomes, which are vesicles formed from fragmented ER, provide a concentrated and functionally intact source of the enzyme.
-
Procedure:
- Culture cells known to express high levels of CerS2 (e.g., HEK293T cells overexpressing CerS2, or liver tissue).
- Homogenize cells or tissue in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors).
- Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet nuclei and mitochondria, followed by a high-speed ultracentrifugation of the supernatant (e.g., 100,000 x g) to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.4) and determine protein concentration using a BCA assay.
2. In Vitro Ceramide Synthase Assay:
-
Rationale: This assay reconstitutes the enzymatic reaction in a controlled environment. The use of a fluorescent sphinganine analog (NBD-sphinganine) allows for easier detection, though analysis by mass spectrometry provides greater specificity for the unlabeled product.[16]
-
Reaction Components:
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES Buffer (pH 7.4) | 1 M | 50 mM | Maintains optimal pH for enzyme activity |
| DTT | 1 M | 2 mM | Reducing agent to preserve enzyme function |
| BSA (fatty acid-free) | 10 mg/mL | 0.5 mg/mL | Binds free fatty acids, reduces non-specific inhibition |
| Sphinganine | 1 mM | 20 µM | Substrate (long-chain base) |
| Hexacosanoyl-CoA | 1 mM | 20 µM | Substrate (acyl donor) |
| Microsomal Protein | 1-5 mg/mL | 20-50 µg | Enzyme source |
| Total Volume | - | 100 µL | - |
-
Procedure:
- Prepare a master mix of buffer, DTT, and BSA.
- In a microfuge tube, add the master mix, microsomal protein, and sphinganine. Pre-incubate for 5 minutes at 37°C.
- Initiate the reaction by adding hexacosanoyl-CoA.
- Incubate for 30-60 minutes at 37°C with gentle agitation.
- Stop the reaction by adding 500 µL of chloroform:methanol (1:2, v/v).
3. Self-Validating Controls (Trustworthiness):
-
Negative Control 1 (No Enzyme): Replace microsomal protein with storage buffer. This confirms that product formation is enzyme-dependent.
-
Negative Control 2 (No Acyl-CoA): Replace hexacosanoyl-CoA with buffer. This confirms that the specific acyl donor is required.
-
Inhibitor Control: Add Fumonisin B1 (a known CerS inhibitor) to a parallel reaction. A significant reduction in product confirms that the activity is from a bona fide ceramide synthase.[17]
Chemical Synthesis Strategy
Chemical synthesis offers an alternative route for producing large quantities of pure this compound, bypassing the need for enzymes and biological materials.[2] A common and effective method involves the direct coupling of the fatty acid and the sphingoid base using a carbodiimide.[18][19]
1. Activation of Hexacosanoic Acid:
-
Hexacosanoic acid is reacted with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS). This forms a highly reactive NHS-ester of the fatty acid.
2. Coupling Reaction:
-
The activated hexacosanoyl-NHS ester is then reacted with sphinganine in an appropriate organic solvent (e.g., a mixture of chloroform and methanol). The amino group of sphinganine acts as a nucleophile, attacking the ester and forming the stable amide bond of the final product.
3. Purification:
-
The crude product is purified using silica gel column chromatography to separate the desired ceramide from unreacted starting materials and byproducts (e.g., dicyclohexylurea if DCC is used).[20] Yields for this type of reaction are typically in the range of 60-75%.[18]
Analytical Characterization: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of ceramide species.[21][22]
1. Lipid Extraction:
-
Rationale: Lipids must be efficiently extracted from the reaction mixture or biological sample while separating them from interfering substances like proteins and salts. The Bligh & Dyer method is highly effective for this purpose.[23]
-
Procedure:
- To the 100 µL stopped reaction, add 125 µL of chloroform and 125 µL of water.
- Vortex vigorously to create a single phase.
- Add another 125 µL of chloroform and 125 µL of water to induce phase separation.
- Centrifuge to clarify the phases. The lower organic phase contains the lipids.
- Internal Standard: Before extraction, add a known amount of a non-endogenous lipid standard (e.g., C17:0-dihydroceramide). This allows for normalization of extraction efficiency and instrument response, which is critical for accurate quantification.[24]
- Collect the lower organic phase, dry it under a stream of nitrogen, and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
2. LC-MS/MS Analysis:
-
Chromatography (LC): A reverse-phase C18 column is used to separate the different lipid species based on their hydrophobicity. Very long-chain species like this compound will have a longer retention time than shorter-chain lipids.
-
Mass Spectrometry (MS/MS):
- The sample is ionized using Electrospray Ionization (ESI) in positive mode.
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
- MRM Transition: A specific precursor ion (the protonated molecular ion [M+H]⁺ of this compound) is selected in the first quadrupole. This ion is fragmented, and a specific product ion (resulting from the loss of the acyl chain or water molecules, typically the sphinganine backbone fragment) is monitored in the third quadrupole. This specific precursor-to-product transition is a unique fingerprint of the target molecule.
Quantitative Data for LC-MS/MS Analysis:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time |
| This compound | 682.7 | 284.3 | Column/Method Dependent |
| C17-Dihydroceramide (Internal Std) | 540.5 | 284.3 | Column/Method Dependent |
Note: Exact m/z values may vary slightly based on instrumentation and adduct formation.
Analytical Workflow Diagram
Caption: A typical workflow for the quantitative analysis of this compound.
Conclusion
The synthesis of this compound is a highly specific and regulated process, centrally governed by the substrate preference of Ceramide Synthase 2. Understanding this pathway is not merely an academic exercise; it provides a critical foundation for investigating the distinct biological roles of very long-chain dihydroceramides and for developing targeted therapeutic strategies. The enzymatic and chemical synthesis methods, coupled with robust analytical protocols, described herein provide the necessary tools for researchers and drug developers to produce, detect, and quantify this important sphingolipid, paving the way for new discoveries in cellular metabolism and disease.
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The Unseen Architect: A Technical Guide to the Function of N-(hexacosanoyl)-sphinganine in Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N-(hexacosanoyl)-sphinganine, a very-long-chain ceramide, is far more than a simple structural lipid. It is a critical modulator of membrane biophysics and a key player in cellular signaling. This guide delves into the core functions of this C26:0 dihydroceramide, exploring its synthesis, its profound impact on the architecture and fluidity of the cell membrane, and its intricate involvement in vital cellular processes such as apoptosis and autophagy. We will further explore established methodologies for its study, providing detailed protocols for lipidomic analysis, membrane fluidity assessment, and the visualization of ceramide-rich domains. This document serves as a comprehensive resource for researchers seeking to understand and manipulate the roles of this compound in health and disease.
Introduction: Beyond the Bilayer - The Significance of Ceramide Acyl Chain Length
The plasma membrane is a dynamic interface, a mosaic of lipids and proteins that governs the cell's interaction with its environment.[1][2] Within this complex landscape, sphingolipids, and particularly ceramides, have emerged as crucial regulators of cellular function.[3][4] Ceramides are not a monolithic entity; their biological activity is exquisitely tuned by the length of their N-acyl chain.[3] this compound, a dihydroceramide with a 26-carbon acyl chain (C26:0), belongs to the class of very-long-chain ceramides (VLC-Cer).[5] Its considerable length imparts unique biophysical properties that have profound consequences for membrane structure and cellular signaling.[6] This guide will illuminate the specific and critical functions of this compound, providing a technical framework for its investigation.
Biosynthesis and Regulation: The Role of Ceramide Synthase 2 (CerS2)
The synthesis of this compound is primarily catalyzed by Ceramide Synthase 2 (CerS2) , an enzyme with a distinct substrate specificity for very-long-chain fatty acyl-CoAs (C20-C26).[5][7][8] CerS2 is ubiquitously expressed, with high levels found in tissues such as the liver and kidney.[7][9]
The regulation of CerS2 activity is a critical control point in determining the cellular levels of this compound and other VLC-Cer. Two key regulatory mechanisms have been identified:
-
Phosphorylation: The catalytic activity of CerS2 is significantly enhanced by phosphorylation, predominantly mediated by casein kinase 2 (CK2).[10][11][12] Dephosphorylation leads to a marked reduction in its ability to synthesize VLC-Cer.[10][11]
-
Inhibition by Sphingosine-1-Phosphate (S1P): CerS2 activity is uniquely regulated by the bioactive sphingolipid, sphingosine-1-phosphate (S1P).[7][8][9] This creates a feedback loop and a potential interplay between pro-apoptotic ceramides and pro-survival S1P.[7][8]
Several small molecule inhibitors of CerS enzymes are under investigation, with some showing preferential inhibition of CerS2.[4][13] These tools are invaluable for dissecting the specific roles of VLC-Cer in cellular processes.
Table 1: Substrate Specificity and Regulation of CerS2
| Feature | Description | References |
| Primary Substrates | C20-C26 acyl-CoAs | [5][7][8] |
| Key Regulatory Kinase | Casein Kinase 2 (CK2) | [10][11][12] |
| Endogenous Inhibitor | Sphingosine-1-Phosphate (S1P) | [7][8][9] |
| Known Inhibitors | FTY720 (Fingolimod) derivatives (e.g., ST1060, ST1058) | [4][13] |
Biophysical Impact on Cell Membranes: An Architect of Order
The extended length of the hexacosanoyl chain of this compound has profound consequences for the physical properties of the cell membrane.
Induction of Ordered Membrane Domains (Lipid Rafts)
This compound, like other saturated ceramides, has a strong propensity to self-associate and form highly ordered, gel-like domains within the more fluid glycerophospholipid bilayer.[14][15] These ceramide-rich platforms (CRPs) are thought to be crucial for the spatial organization of signaling molecules.[16][17] The formation of these domains can lead to:
-
Coalescence of Lipid Rafts: Ceramides can induce the fusion of smaller, pre-existing lipid rafts into larger signaling platforms.[14]
-
Displacement of Cholesterol: The incorporation of ceramides into ordered domains can displace cholesterol, altering the composition and properties of these microdomains.[18]
Alteration of Membrane Fluidity
The presence of this compound significantly decreases membrane fluidity.[6] This is due to the tight packing of its long, saturated acyl chains, which restricts the movement of neighboring lipid molecules. This alteration in fluidity can impact the function of membrane-embedded proteins, including receptors and ion channels.
Role in Cellular Signaling: A Messenger of Cell Fate
This compound is not merely a structural component but an active participant in cellular signaling, primarily in the pathways of apoptosis and autophagy.
Apoptosis
Ceramides are well-established second messengers in the induction of apoptosis.[19] The generation of this compound and other VLC-Cer can trigger apoptotic cascades through several mechanisms:
-
Formation of Ceramide-Rich Platforms: These platforms can facilitate the clustering of death receptors, such as Fas, leading to the activation of caspase cascades.
-
Direct Interaction with Signaling Proteins: Ceramides can directly bind to and modulate the activity of key signaling proteins, including:
-
Protein Phosphatases (PP1 and PP2A): Known as ceramide-activated protein phosphatases (CAPPs), their activation by ceramides can lead to the dephosphorylation and inactivation of pro-survival proteins.[3][20]
-
Protein Kinase C zeta (PKCζ): Activation of this atypical PKC isoform is implicated in ceramide-mediated signaling.
-
Kinase Suppressor of Ras (KSR): Ceramide-mediated activation of KSR can trigger apoptosis via the Ras-Raf1/MEK1 pathway.[20]
-
Cathepsin D: Ceramides can interact with and activate this lysosomal protease, contributing to apoptotic signaling.[21]
-
Autophagy
The role of sphingolipids in autophagy is complex, with different species exhibiting distinct effects.[22][23][24] Ceramides, including very-long-chain species, are generally considered to be inducers of autophagy.[22][23] The accumulation of this compound can promote autophagy, a process that can lead to either cell survival or cell death depending on the cellular context.[24] The disruption of CerS2 and the subsequent alteration in VLC-ceramide levels have been shown to induce autophagy and the unfolded protein response.[25]
Diagram 1: Simplified Ceramide-Mediated Signaling Pathway
Caption: Ceramide-mediated signaling pathways.
Experimental Protocols for the Study of this compound
Investigating the function of this compound requires a multi-faceted approach, combining lipidomic analysis with biophysical and cell-based assays.
Lipidomic Analysis of this compound
Objective: To quantify the levels of this compound and other ceramides in biological samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for ceramide analysis due to its high sensitivity and specificity.[26][27]
Step-by-Step Protocol:
-
Sample Preparation (Modified Folch Extraction):
-
Homogenize cell pellets or tissues in an ice-cold solution of chloroform:methanol (2:1, v/v).[28]
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.[27][28]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract into an LC system coupled to a tandem mass spectrometer.
-
Separate the different ceramide species using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water/acetonitrile/isopropanol with ammonium formate).[27]
-
Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) in positive ion mode. Utilize a C17 or other odd-chain ceramide as an internal standard for accurate quantification.[29]
-
Diagram 2: Workflow for Lipidomic Analysis of Ceramides
Caption: Lipidomic analysis workflow.
Measurement of Membrane Fluidity using Laurdan Fluorescence
Objective: To assess the impact of this compound on membrane fluidity.
Methodology: The fluorescent probe Laurdan is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains. Its emission spectrum shifts from blue in ordered, gel-phase membranes to green in disordered, liquid-crystalline phase membranes. This shift is quantified by the Generalized Polarization (GP) value.[6][30][31]
Step-by-Step Protocol:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with a working solution of Laurdan (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
-
Fluorescence Measurement:
-
Spectrofluorometry: For bulk measurements, excite the Laurdan-labeled cells at ~350 nm and record the emission spectra from 400 nm to 550 nm. Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490), where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.[30]
-
Confocal Microscopy: For single-cell analysis, image the Laurdan-labeled cells using a confocal microscope with two emission channels (e.g., 400-460 nm for the blue channel and 470-530 nm for the green channel).[32] Generate a ratiometric image to visualize the spatial variations in membrane fluidity.
-
Visualization of Ceramide-Rich Domains
Objective: To visualize the localization and organization of this compound-containing domains in the plasma membrane.
Methodology: Super-resolution microscopy techniques, such as direct stochastic optical reconstruction microscopy (dSTORM), combined with immunofluorescence labeling, allow for the visualization of ceramide-rich platforms with nanoscale resolution.[16]
Step-by-Step Protocol:
-
Immunofluorescence Labeling:
-
Fix cells with paraformaldehyde.
-
Permeabilize the cells if intracellular ceramides are to be labeled.
-
Incubate with a primary antibody specific for ceramides.
-
Wash and incubate with a secondary antibody conjugated to a photoswitchable fluorophore suitable for dSTORM (e.g., Alexa Fluor 647).
-
-
dSTORM Imaging:
-
Image the labeled cells on a dSTORM-equipped microscope.
-
Induce photoswitching of the fluorophores using appropriate laser illumination.
-
Acquire a series of images of single-molecule fluorescence events.
-
-
Image Reconstruction and Analysis:
-
Process the acquired images to determine the precise localization of each fluorophore.
-
Reconstruct a super-resolution image of the ceramide distribution.
-
Analyze the size, density, and distribution of the ceramide-rich platforms.[16]
-
Conclusion and Future Directions
This compound is a pivotal player in shaping the landscape of the cell membrane and orchestrating cellular responses to various stimuli. Its synthesis by CerS2, its profound influence on membrane biophysics, and its integral role in signaling pathways underscore its importance in cellular homeostasis. The experimental approaches detailed in this guide provide a robust framework for further elucidating the multifaceted functions of this very-long-chain ceramide.
Future research should focus on identifying the specific protein interaction partners of this compound within ceramide-rich platforms and delineating the precise downstream signaling events initiated by its accumulation. Furthermore, the development of more specific inhibitors for CerS2 will be instrumental in dissecting the unique contributions of VLC-Cer to pathophysiology, paving the way for novel therapeutic strategies targeting diseases associated with dysregulated ceramide metabolism.
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N-(hexacosanoyl)-sphinganine: A Technical Guide to its Role as a Ceramide Precursor in Research and Development
Introduction: Beyond the Backbone – The Significance of Acyl Chain Length in Ceramide Biology
In the intricate world of sphingolipid metabolism, ceramides stand as central hubs, acting not only as structural components of cellular membranes but also as potent signaling molecules governing cellular fate.[1] A ceramide molecule is elegantly simple in its design: a sphingoid base linked to a fatty acid via an amide bond.[2] However, this simplicity belies a vast functional diversity, driven largely by variations in the length and saturation of the fatty acyl chain. This guide focuses on a specific, yet critically important, dihydroceramide precursor: N-(hexacosanoyl)-sphinganine , also known as C26-dihydroceramide.
This compound is the immediate, saturated precursor to C26:0 ceramide, a member of the very-long-chain ceramide (VLC-Cer) family.[3] While shorter-chain ceramides (e.g., C16) are widely studied for their roles in apoptosis and insulin resistance signaling platforms, VLC-Ceramides, and their precursors, play distinct and indispensable roles, particularly in the formation of highly specialized biological barriers and in the pathology of specific metabolic diseases.[4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its biosynthesis and metabolic conversion to its functional significance and the state-of-the-art methodologies required for its study.
Section 1: The de Novo Synthesis Pathway – Creating the Precursor
This compound is generated through the de novo ceramide synthesis pathway, a conserved enzymatic cascade primarily located in the endoplasmic reticulum (ER).[6] Understanding this pathway is fundamental to appreciating how the levels of this specific precursor are controlled and how they can be experimentally manipulated.
The synthesis begins with the condensation of serine and palmitoyl-CoA, but the defining step for producing this compound is the acylation of the sphinganine (dihydrosphingosine) backbone.[7] This reaction is catalyzed by a family of six distinct ceramide synthases (CerS), each exhibiting remarkable specificity for fatty acyl-CoAs of different lengths.[8]
Ceramide Synthase 3 (CerS3) is the key enzyme responsible for synthesizing this compound. It shows high selectivity for very-long and ultra-long-chain fatty acyl-CoAs, particularly hexacosanoyl-CoA (C26-CoA).[4][9] The activity of CerS3 is further enhanced by the Acyl-CoA-binding protein (ACBP), which binds and delivers the very-long-chain acyl-CoA esters to the enzyme, highlighting a key regulatory interaction.[10]
Once synthesized, this compound does not typically accumulate to high levels. It serves as the direct substrate for dihydroceramide desaturase 1 (DEGS1) , the enzyme that introduces the characteristic 4,5-trans-double bond into the sphinganine backbone, completing the synthesis of C26 ceramide.[11][12]
Section 2: Functional Significance of the C26 Acyl Chain
The 26-carbon acyl chain imparts unique biophysical properties that underpin its specialized biological roles, distinguishing it from shorter-chain ceramides.
The Architect of the Epidermal Barrier
The most well-documented role for C26 ceramides is in the skin. The stratum corneum, the outermost layer of the epidermis, relies on a highly organized, lipid-rich extracellular matrix to form a water-impermeable barrier.[13] This barrier is composed of ceramides, cholesterol, and free fatty acids. Ultra-long-chain ceramides, including C26, are indispensable for the proper formation and function of this barrier.[4] Their extended length allows them to span adjacent lamellar lipid sheets, creating a highly ordered and impermeable structure.[7] Deficiencies in CerS3 and, consequently, C26 ceramides, lead to severe skin barrier defects.[8]
A Double-Edged Sword in Metabolic Disease
While essential in the skin, the accumulation of very-long-chain ceramides in other tissues is associated with pathology. In cardiomyocytes and skeletal muscle, elevated levels of VLC-ceramides are linked to mitochondrial dysfunction, oxidative stress, insulin resistance, and lipotoxic cell death.[6][14] This suggests that the tissue-specific expression and regulation of CerS enzymes are critical for maintaining metabolic homeostasis. The accumulation of specific ceramide species, including those derived from C26 precursors, can disrupt mitochondrial respiratory chain function, leading to cellular stress.[6]
A Sensitive Biomarker for Farber Disease
Farber disease is a rare lysosomal storage disorder caused by a deficiency in the enzyme acid ceramidase, which is responsible for breaking down ceramides.[15] This deficiency leads to the systemic accumulation of various ceramide species. Notably, C26:0 ceramide has been identified as a highly sensitive and specific biomarker for Farber disease. [16] Quantification of C26:0 ceramide levels in dried blood spots offers a powerful diagnostic tool for this devastating condition.[15]
| Parameter | Normal Control | Farber Disease Patient |
| Total C26:0 Ceramide (nmol/L blood) | 49.8 ± 9.6 | 134.8 ± 52.2 |
| Table 1: Concentration of C26:0 Ceramide in Blood. Data highlights the significant elevation in Farber Disease patients, making its precursor, this compound, a key metabolic intermediate in the disease pathology.[15] |
Section 3: Methodologies for the Researcher
Studying this compound and its metabolic fate requires robust and specialized protocols due to its hydrophobic nature and the complexity of the lipidome.
Experimental Protocol: Exogenous Supplementation in Cell Culture
Investigating the cellular effects of C26-dihydroceramide often requires its exogenous application. Due to its very poor solubility in aqueous media, a proper delivery method is crucial for obtaining reproducible results.
Objective: To prepare and deliver this compound to cultured cells.
Method: Solubilization using an Ethanol:Dodecane vehicle.[3][17]
Materials:
-
This compound (powder)
-
Ethanol (200 proof, anhydrous)
-
Dodecane
-
Sterile cell culture medium (e.g., DMEM)
-
Sonicator (bath or probe)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Vehicle: Create a 98:2 (v/v) solution of ethanol and dodecane. For example, add 20 µL of dodecane to 980 µL of ethanol.
-
Prepare Stock Solution: Dissolve this compound in the ethanol:dodecane vehicle to create a concentrated stock solution (e.g., 10-20 mM). This may require gentle warming and sonication.
-
Complexation in Medium: Warm the desired volume of cell culture medium to 37°C.
-
Dilution: While vortexing the warm medium, rapidly inject the required volume of the lipid stock solution to achieve the final desired concentration (e.g., 1-50 µM). The final concentration of the ethanol:dodecane vehicle should be kept low (<0.5%) to minimize solvent toxicity.
-
Incubation: Immediately add the lipid-containing medium to the cells and proceed with the experiment.
Causality and Trustworthiness: This method utilizes dodecane as a carrier to help disperse the highly hydrophobic lipid in the aqueous medium, preventing precipitation and improving bioavailability to the cells.[17] It is critical to perform a vehicle-only control to ensure that any observed cellular effects are due to the lipid and not the solvent system. Cell viability assays (e.g., MTT or LDH) should be run to determine the non-toxic concentration range for your specific cell line.
Experimental Protocol: Lipid Extraction and Quantification by LC-MS/MS
Accurate quantification of endogenous or exogenously supplied this compound requires its extraction from the complex cellular matrix followed by highly sensitive and specific analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[18]
Objective: To extract and quantify this compound from cell pellets or tissue homogenates.
Materials:
-
Cell pellet or tissue homogenate
-
Internal Standard (IS): e.g., N-(heptadecanoyl)-sphinganine (C17-dihydroceramide)
-
Chloroform, Methanol, Water (HPLC grade)
-
LC-MS/MS system with ESI source
-
C18 Reverse Phase HPLC column
Procedure:
-
Sample Preparation: Start with a known quantity of cells or tissue weight. Place in a glass tube with a Teflon-lined cap.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., C17-dihydroceramide) to each sample. The IS corrects for variations in extraction efficiency and matrix effects during ionization.[18]
-
Lipid Extraction (Bligh & Dyer Method): a. Add methanol and chloroform to the sample to achieve a single-phase system (e.g., Chloroform:Methanol, 1:2, v/v). Vortex thoroughly. b. Add chloroform and water to induce phase separation (final ratio Chloroform:Methanol:Water, 2:2:1.8).[14] Vortex again. c. Centrifuge to pellet the protein interface and separate the aqueous (upper) and organic (lower) phases. d. Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid film in a known volume of the initial LC mobile phase (e.g., Methanol/2-Propanol).[1]
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a C18 column. Use a gradient of mobile phases (e.g., methanol/water/formic acid and isopropanol/methanol/formic acid) to separate the lipids.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection.
-
MRM Transition: The specific precursor-to-product ion transition for this compound (C44H89NO3, MW ~680.2) would be monitored. Based on known fragmentation patterns, the precursor ion [M+H]+ would be ~m/z 680.7. The most common product ions result from the loss of two water molecules from the sphingoid base, leading to a product ion of m/z 266.3 .[19][20]
-
Precursor Ion [M+H]+: m/z 680.7
-
Product Ion: m/z 266.3
-
-
Monitor the corresponding transition for the C17-dihydroceramide internal standard.
-
-
Quantification: Integrate the peak areas for the analyte and the internal standard. Calculate the concentration of this compound based on the peak area ratio relative to the known concentration of the spiked internal standard.[18]
Causality and Trustworthiness: The use of an odd-chain, non-endogenous internal standard is critical for accurate quantification, as it behaves similarly during extraction and ionization but is mass-distinguishable from the endogenous analyte.[14] The MRM technique provides exceptional specificity and sensitivity by monitoring a unique fragmentation pathway, ensuring that the signal is truly from the target molecule and not from co-eluting isobaric interferences.[18]
Conclusion and Future Directions
This compound is more than a simple metabolic intermediate; it is the committed precursor to a class of very-long-chain ceramides with profound and highly specific biological functions. From providing the structural resilience of the skin barrier to its pathological accumulation in metabolic and genetic diseases, the C26 acyl chain dictates a unique biological destiny. For researchers in dermatology, cardiology, and metabolic disease, understanding the synthesis and fate of this precursor is paramount. The methodologies outlined in this guide provide a validated framework for investigating its role in health and disease, paving the way for novel diagnostic strategies and therapeutic interventions that target the specific pathways governed by ceramide acyl chain length.
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The Emergence of a Very Long-Chain Sphingolipid: A Technical Guide to the Discovery and History of N-(hexacosanoyl)-sphinganine
Introduction: Beyond the Enigma of the Sphinx
Coined by Johann Ludwig Thudichum in the 1870s, the term "sphingolipid" aptly captured the enigmatic nature of this lipid class, reminiscent of the mythical Greek Sphinx.[1] For nearly a century, these molecules were primarily regarded as structural components of cellular membranes. However, the last few decades have witnessed a paradigm shift, unveiling their critical roles as bioactive molecules in a myriad of cellular processes, including signal transduction, cell recognition, proliferation, and apoptosis.[2] Within this diverse family, the very long-chain sphingolipids (VLC-SLs), characterized by N-acyl chains of 22 carbons or more, have garnered increasing attention for their specialized functions. This technical guide delves into the discovery and history of a key member of this subclass: N-(hexacosanoyl)-sphinganine (C26-dihydroceramide), a molecule pivotal to the integrity of our biological barriers and implicated in various physiological and pathological states.
A Historical Perspective: From Obscurity to Bioactive Player
The journey to understanding this compound is intertwined with the broader history of sphingolipid research. Initially, scientific focus was on the more complex glycosphingolipids. The simpler backbone structures, ceramides and their precursors, dihydroceramides, were considered mere metabolic intermediates. A pivotal moment in ceramide biology came with the recognition of their role as signaling molecules. This shift in perspective paved the way for a deeper investigation into the entire sphingolipidome.
The specific identification of this compound did not occur as a singular, celebrated discovery but rather emerged from the systematic characterization of lipid profiles in various tissues, particularly the skin. In the mid-1970s, the pioneering work of Yardley and Gray was instrumental in establishing ceramides as significant components of the stratum corneum.[3] Subsequent detailed structural elucidation in the 1980s by researchers like Phil Wertz began to reveal the tremendous heterogeneity of ceramides, including those with very long acyl chains.[3]
The advent of advanced analytical techniques, especially mass spectrometry and chromatography, in the latter part of the 20th century, was the technological leap needed to resolve and identify the hundreds of distinct ceramide species present in biological samples.[1] It was within this context of burgeoning lipidomic analysis that this compound and other very long-chain dihydroceramides were definitively identified and quantified.[3]
The Genesis of this compound: The de Novo Synthesis Pathway
This compound is born from the de novo sphingolipid biosynthetic pathway, a fundamental metabolic route initiated in the endoplasmic reticulum.[4] This pathway commences with the condensation of L-serine and palmitoyl-CoA.[4] The final and defining step in the synthesis of this compound is the N-acylation of the sphinganine backbone with a hexacosanoyl-CoA, a fatty acyl-CoA with a 26-carbon chain. This crucial reaction is catalyzed by a specific member of the ceramide synthase family.
Ceramide Synthase 3 (CERS3): The Master Weaver of Very Long Chains
The discovery and characterization of the ceramide synthase (CerS) family of enzymes were a landmark in understanding the diversity of ceramides. These enzymes exhibit remarkable specificity for the chain length of the fatty acyl-CoA substrate.[4] Ceramide Synthase 3 (CERS3), also known as longevity assurance homologue 3, is the key enzyme responsible for the synthesis of ceramides with very long and ultra-long acyl chains (C22 and longer), including this compound.[4][5] CERS3 is highly expressed in tissues where very long-chain ceramides are abundant and functionally critical, such as the skin and testes.[5] Mutations in the CERS3 gene in humans lead to congenital ichthyosis, a severe skin disorder characterized by a defective skin barrier, underscoring the vital role of the products of this enzyme.[6]
Diagram: De Novo Synthesis of this compound
Caption: De novo biosynthesis of this compound in the ER.
Biological Significance: More Than Just a Brick in the Wall
The very long acyl chain of this compound endows it with unique biophysical properties that are central to its biological functions.
The Architect of the Skin's Barrier
The most well-characterized role of this compound and other very long-chain ceramides is in the formation and maintenance of the skin's permeability barrier.[7] The stratum corneum, the outermost layer of the epidermis, is composed of corneocytes embedded in a lipid matrix rich in ceramides, cholesterol, and free fatty acids.[8] The extended length of the C26 acyl chain allows for significant van der Waals interactions and the formation of highly ordered, tightly packed lipid lamellae.[9][10] This dense structure is crucial for preventing transepidermal water loss and protecting the body from environmental insults.[8] A deficiency in very long-chain ceramides, as seen in CERS3 mutations, leads to a compromised skin barrier and severe dermatological conditions.[6]
Biophysical Properties and Membrane Organization
The presence of very long-chain dihydroceramides like this compound significantly influences the biophysical properties of cellular membranes. Compared to their shorter-chain counterparts, they induce a higher degree of order and can promote the formation of gel-like domains within the lipid bilayer.[9][11] This ability to modulate membrane fluidity and organization is thought to play a role in the lateral segregation of proteins and the formation of signaling platforms. The high hydrophobicity of these molecules also contributes to their distinct behavior within membranes.[1]
Technical Guide: Methodologies for Study
The study of this compound requires specialized techniques for its synthesis, extraction, and analysis due to its low solubility and the complexity of the biological lipidome.
Chemical Synthesis of this compound
The chemical synthesis of this compound can be achieved through the coupling of a protected sphinganine backbone with hexacosanoic acid. A generalizable protocol is outlined below, based on established methods for ceramide synthesis.[12][13]
Experimental Protocol: Synthesis of this compound
-
Preparation of Hexacosanoic Acid: While commercially available, hexacosanoic acid can also be synthesized by coupling two alkyl units to achieve the desired C26 chain length.[12]
-
Protection of Sphinganine: The amino and hydroxyl groups of sphinganine are protected to ensure specific N-acylation. This can be achieved using standard protecting groups like Boc (tert-butyloxycarbonyl) for the amine and silyl ethers for the hydroxyls.
-
Activation of Hexacosanoic Acid: The carboxylic acid of hexacosanoic acid is activated to facilitate amide bond formation. This can be done by converting it to an acyl chloride or by using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Coupling Reaction: The protected sphinganine is reacted with the activated hexacosanoic acid in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine or diisopropylethylamine).
-
Deprotection: The protecting groups are removed from the resulting protected dihydroceramide to yield this compound. This typically involves acidic conditions to remove Boc groups and fluoride-based reagents for silyl ethers.
-
Purification: The final product is purified by column chromatography on silica gel.
Diagram: Synthetic Workflow for this compound
Caption: General workflow for the chemical synthesis of this compound.
Extraction and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound from complex biological matrices.[14][15]
Experimental Protocol: LC-MS/MS Analysis
-
Lipid Extraction: Total lipids are extracted from homogenized tissues or cell pellets using a modified Bligh and Dyer method. A common solvent system is a mixture of chloroform and methanol.
-
Internal Standard Spiking: A known amount of a suitable internal standard, such as a stable isotope-labeled C26-dihydroceramide or a dihydroceramide with an odd-numbered acyl chain, is added to the sample prior to extraction for accurate quantification.
-
Chromatographic Separation: The extracted lipids are separated using reversed-phase liquid chromatography. A C18 column is typically employed with a gradient elution of mobile phases consisting of acetonitrile/water and isopropanol/acetonitrile, often with additives like formic acid and ammonium formate to improve ionization.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion corresponding to the [M+H-H₂O]⁺ adduct of this compound is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion, typically corresponding to the sphinganine backbone, is monitored in the third quadrupole.
-
-
Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve generated with synthetic standards.
Table 1: Comparison of Analytical Techniques for Dihydroceramide Analysis
| Technique | Principle | Derivatization Required? | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | No | pg/mL range | High sensitivity and specificity, capable of multiplexing. | High initial instrument cost, requires skilled operators. |
| GC-MS | Gas-phase separation of volatile compounds followed by mass-based detection. | Yes (typically silylation) | ng/mL range | High resolution. | Requires derivatization, not suitable for complex lipids. |
| HPLC-UV/Fluorescence | Chromatographic separation followed by UV or fluorescence detection. | Yes (for fluorescence) | pmol range | Lower instrument cost. | Lower sensitivity and specificity compared to MS. |
Future Directions and Conclusion
The story of this compound is a testament to the evolving landscape of lipid research. Once an overlooked intermediate, it is now recognized as a crucial molecule with distinct biophysical properties and vital biological functions, particularly in maintaining the integrity of the skin barrier. The continued development of advanced analytical techniques will undoubtedly uncover further roles for this and other very long-chain sphingolipids in health and disease. For researchers and drug development professionals, a deeper understanding of the synthesis, regulation, and function of this compound opens new avenues for therapeutic intervention in a range of dermatological and potentially other disorders. The enigmatic sphingolipid, once shrouded in mystery, is progressively revealing its secrets, with each discovery reinforcing its importance in the intricate tapestry of life.
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An In-depth Technical Guide to N-(hexacosanoyl)-sphinganine in Sphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(hexacosanoyl)-sphinganine, a dihydroceramide possessing a C26 acyl chain, represents a critical molecular species within the complex landscape of sphingolipid metabolism. As a member of the very-long-chain ceramides (VLC-Cer), its biological significance extends beyond its role as a mere structural component of cellular membranes. This technical guide provides a comprehensive overview of this compound, from its biosynthesis and catabolism to its physiological functions and implications in disease. We delve into the intricate enzymatic control of its production by Ceramide Synthase 2 (CerS2) and explore its vital contributions to cellular processes such as the formation of the skin's permeability barrier and its potential involvement in autophagy and neurodegenerative diseases. Furthermore, this guide offers detailed, field-proven methodologies for the extraction and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), equipping researchers with the practical knowledge to investigate this important bioactive lipid.
Introduction: The Significance of Acyl Chain Length in Ceramide Biology
Ceramides, the central hub of sphingolipid metabolism, are a diverse class of lipids composed of a sphingoid base and an N-acyl linked fatty acid.[1] The length of this fatty acid chain is a critical determinant of a ceramide's physicochemical properties and its biological function.[2] While long-chain ceramides (e.g., C16, C18) have been extensively studied for their roles in signaling pathways governing apoptosis and cell proliferation, very-long-chain ceramides (VLC-Cer), including those with C22 to C26 acyl chains, are now recognized to have distinct and equally vital functions.[2][3] this compound, a C26 dihydroceramide, is a key representative of this latter class and is integral to specific physiological processes. This guide will focus on the unique aspects of this particular sphingolipid.
Biosynthesis of this compound: A CerS2-Mediated Process
The de novo synthesis of this compound occurs primarily in the endoplasmic reticulum (ER) and is a multi-step enzymatic cascade.[4][5] The final and rate-limiting step in dihydroceramide synthesis is the N-acylation of the sphingoid base, sphinganine, with a fatty acyl-CoA.[6] This reaction is catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[4]
Ceramide Synthase 2 (CerS2) is the key enzyme responsible for the synthesis of this compound and other very-long-chain dihydroceramides.[7][8] CerS2 displays a remarkable substrate preference for very-long-chain fatty acyl-CoAs, particularly those with 20 to 26 carbon atoms.[8][9]
The enzymatic reaction catalyzed by CerS2 is as follows:
Hexacosanoyl-CoA + Sphinganine → this compound + CoA-SH
Regulation of CerS2 Activity
The activity of CerS2 is subject to intricate regulation, ensuring the appropriate cellular levels of very-long-chain dihydroceramides. Two key regulatory mechanisms have been identified:
-
Phosphorylation: Casein kinase 2 (CK2) has been shown to phosphorylate the C-terminal region of CerS2.[10][11] This phosphorylation event is crucial for the catalytic activity of CerS2, primarily by increasing its Vmax.[10][11]
-
Inhibition by Sphingosine-1-Phosphate (S1P): S1P, another bioactive sphingolipid, can act as a feedback inhibitor of CerS2.[9] This highlights a potential cross-talk between different branches of the sphingolipid metabolic pathway, contributing to the overall homeostasis of these lipids.
The following diagram illustrates the de novo biosynthesis pathway leading to this compound.
Caption: De novo biosynthesis of this compound in the ER.
Catabolism of this compound
This compound can be further metabolized through two primary pathways:
-
Desaturation: The enzyme dihydroceramide desaturase 1 (DEGS1) introduces a double bond into the sphinganine backbone of this compound, converting it to N-(hexacosanoyl)-sphingosine (C26 ceramide).[6] This is a crucial step as ceramides and dihydroceramides can have distinct biological activities.[12]
-
Deacylation: this compound can be hydrolyzed by ceramidases to release sphinganine and hexacosanoic acid.[13] The resulting sphinganine can be re-acylated to form other ceramides in the salvage pathway or phosphorylated to sphinganine-1-phosphate.
The following diagram illustrates the catabolic pathways of this compound.
Caption: Catabolic pathways of this compound.
Physiological Functions and Disease Implications
Very-long-chain dihydroceramides and ceramides, including this compound, play crucial roles in various physiological processes and have been implicated in several pathologies.
Skin Barrier Function
The stratum corneum, the outermost layer of the epidermis, forms a vital permeability barrier that prevents water loss and protects against environmental insults.[14] This barrier is composed of a unique lipid matrix, of which ceramides are a major component, making up approximately 50% by weight.[14] A high proportion of these ceramides have very-long-chain N-acyl fatty acids, including C26.[8][14] These VLC-Cer are essential for the proper formation and organization of the lamellar lipid structures that are critical for the skin's barrier function.[14] Deficiencies in the synthesis of VLC-Cer, often due to mutations in the CERS3 gene which is highly expressed in the epidermis, can lead to severe skin disorders like ichthyosis, characterized by a defective permeability barrier.[14]
Autophagy
Recent evidence suggests a role for dihydroceramides in the regulation of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[15][16] Accumulation of dihydroceramides has been shown to induce autophagy in some cancer cell lines.[17] The precise mechanisms by which this compound and other dihydroceramides modulate autophagy are still under investigation but may involve alterations in membrane properties or direct interactions with autophagy-related proteins.
Neurodegenerative Diseases
Sphingolipid metabolism is increasingly recognized as a key player in the pathogenesis of various neurodegenerative diseases.[4][18][19] Alterations in the levels of specific ceramide species have been observed in conditions such as Alzheimer's disease and Parkinson's disease.[20] While the specific role of this compound in these diseases is not yet fully elucidated, the importance of very-long-chain sphingolipids in neuronal function and myelin sheath integrity suggests that dysregulation of its metabolism could contribute to neurodegeneration.[18]
Experimental Protocols: Quantification of this compound
Accurate quantification of this compound in biological samples is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[3]
Lipid Extraction from Cells or Tissues
This protocol is a modified Bligh and Dyer method, optimized for the extraction of a broad range of lipids, including very-long-chain dihydroceramides.
Materials:
-
Cell pellet or tissue sample (50-100 mg)
-
Ice-cold Chloroform:Methanol (1:2, v/v)
-
Chloroform
-
Deionized water
-
Glass centrifuge tubes
-
Homogenizer
-
Nitrogen gas evaporator
Procedure:
-
Place the pre-weighed cell pellet or tissue sample in a glass centrifuge tube on ice.
-
Add 2 mL of ice-cold chloroform:methanol (1:2, v/v) and homogenize thoroughly.
-
Add 0.625 mL of chloroform and vortex vigorously.
-
Add 0.625 mL of deionized water to induce phase separation and vortex again.
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
To maximize recovery, add another 1 mL of chloroform to the remaining aqueous and protein layers, vortex, centrifuge, and pool the lower organic phase with the first extract.
-
Dry the pooled organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., Acetonitrile:Isopropanol 60:40, v/v with 0.2% formic acid).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 5 µm)
-
Tandem mass spectrometer with electrospray ionization (ESI) source
Mobile Phases:
-
Mobile Phase A: Water with 0.2% formic acid
-
Mobile Phase B: Acetonitrile:Isopropanol (60:40, v/v) with 0.2% formic acid
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 4.0 | 100 |
| 16.0 | 100 |
| 16.1 | 50 |
| 21.0 | 50 |
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M+H]+ for this compound (e.g., ~708.7)
-
Product Ions (m/z): Characteristic fragment ions for the sphingoid backbone (e.g., ~266.3, after loss of water and the acyl chain)
Internal Standard:
The use of a suitable internal standard is critical for accurate quantification. A non-naturally occurring odd-chain dihydroceramide, such as C17:0 or C25:0 dihydroceramide, is recommended.[3][21] The internal standard should be added to the sample before the extraction process to account for any sample loss during preparation.
The following diagram outlines the experimental workflow for the quantification of this compound.
Caption: Workflow for this compound quantification.
Conclusion and Future Directions
This compound, as a prominent very-long-chain dihydroceramide, is emerging as a key player in sphingolipid metabolism with distinct and vital biological functions. Its synthesis is tightly regulated by CerS2, and its presence is critical for the integrity of the skin barrier. The growing body of evidence linking very-long-chain ceramides to complex cellular processes like autophagy and neurodegeneration underscores the importance of further research in this area. The development of specific inhibitors for CerS2 and advancements in analytical techniques will undoubtedly pave the way for a deeper understanding of the precise roles of this compound in health and disease, and may lead to novel therapeutic strategies for a range of human disorders.
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An In-Depth Technical Guide to N-(hexacosanoyl)-sphinganine: Physicochemical Properties, Biological Roles, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(hexacosanoyl)-sphinganine, also known as C26:0 dihydroceramide, is a saturated very long-chain sphingolipid. It belongs to the dihydroceramide class, characterized by a sphinganine backbone N-acylated with a hexacosanoic acid. This molecule is a key intermediate in the de novo biosynthesis of ceramides and other complex sphingolipids.[1] While once considered merely a precursor, recent research has highlighted the distinct biological activities of dihydroceramides, including their roles in cellular stress responses, autophagy, and cell fate decisions.[2] The presence of the very long hexacosanoyl chain imparts unique biophysical properties to this molecule, influencing membrane structure and function in ways distinct from its shorter-chain counterparts.[3]
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biosynthesis and biological significance, and detailed analytical methodologies for its study.
Physicochemical Properties
The defining features of this compound are its long, saturated acyl chain and the sphinganine base. These contribute to its high hydrophobicity and specific interactions within biological membranes.
| Property | Value | Source |
| Molecular Formula | C₄₄H₈₉NO₃ | [1] |
| Molecular Weight | 680.19 g/mol | [4] |
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide | [5] |
| Class | Dihydroceramide | [5] |
| Appearance | Expected to be a white to off-white waxy solid at room temperature. | [6] |
| Melting Point | While an exact experimental value is not readily available, very long-chain saturated ceramides have high melting points, contributing to the formation of gel-phase domains in membranes. For comparison, N-lignoceroyl sphingomyelin (a related C24:0 sphingolipid) exhibits phase transitions around 312 K and 317-319 K.[7] | |
| Solubility | This compound is practically insoluble in water. It exhibits limited solubility in common organic solvents like methanol and ethanol but is more soluble in mixtures of chloroform and methanol. For cell culture applications, it can be complexed with bovine serum albumin (BSA) or solubilized using detergents or ethanol/dodecane mixtures.[8][9] |
Biological Significance and Signaling Pathways
This compound is positioned at a crucial juncture in sphingolipid metabolism. Its synthesis and subsequent conversion are tightly regulated, and its accumulation or depletion can have significant cellular consequences.
Biosynthesis of this compound
This compound is synthesized in the endoplasmic reticulum via the de novo pathway. This process begins with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine.[10][11] Subsequently, ceramide synthase (CerS) enzymes catalyze the N-acylation of sphinganine. CerS2 and CerS3 are primarily responsible for the synthesis of very long-chain (dihydro)ceramides, including the C26:0 species.[1] The final step in ceramide synthesis is the introduction of a double bond into the sphinganine backbone by dihydroceramide desaturase (DEGS) to form N-(hexacosanoyl)-sphingosine (C26:0 ceramide).[1]
Key biological roles of this compound.
Analytical Methodologies
The accurate quantification and structural elucidation of this compound require sophisticated analytical techniques, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction and Purification
A robust extraction and purification protocol is critical for the accurate analysis of this compound from complex biological matrices.
Protocol 1: Lipid Extraction from Biological Samples
-
Homogenization: Homogenize tissue or cell samples in an appropriate buffer.
-
Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer method with a mixture of chloroform and methanol. [12]For plasma samples, a protein precipitation step may be employed. [13]3. Phase Separation: Add water to induce phase separation. The lower organic phase containing the lipids is collected.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system, typically a methanol/chloroform mixture.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the sensitive and specific quantification of individual sphingolipid species.
Protocol 2: LC-MS/MS Analysis of this compound
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 or C8 column.
-
Mobile Phase: Employ a gradient elution with a binary solvent system, such as:
-
Solvent A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Solvent B: Acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
-
Gradient: A typical gradient would start with a high percentage of solvent A and gradually increase the percentage of solvent B to elute the hydrophobic this compound.
-
-
Mass Spectrometric Detection:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification. [13] * MRM Transitions:
-
Precursor Ion ([M+H]⁺): m/z 680.7
-
Product Ion: The most abundant product ion for dihydroceramides results from the neutral loss of the fatty acyl chain and water, leading to a characteristic fragment of the sphinganine backbone. For this compound, a key transition would be monitoring the loss of the hexacosanoyl group. A common product ion for sphinganine-based ceramides is m/z 284.3. Therefore, a primary MRM transition would be m/z 680.7 -> 284.3 . Other transitions can be monitored for confirmation.
-
-
Internal Standard: For accurate quantification, use a stable isotope-labeled internal standard, such as this compound-d.
-
Workflow for the LC-MS/MS analysis of this compound.
Spectral Characterization
While experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the long aliphatic chains (a broad multiplet around 1.2-1.4 ppm), signals for the protons on the sphinganine backbone (in the 3.5-4.0 ppm region), and a signal for the amide proton.
-
¹³C NMR: The ¹³C NMR spectrum will be dominated by signals from the methylene carbons of the long acyl and sphinganine chains (in the 20-35 ppm region). Distinct signals for the carbons of the sphinganine backbone and the amide carbonyl carbon (around 175 ppm) would also be present. [3]* Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental composition. The tandem mass spectrum (MS/MS) in positive ion mode is expected to show a prominent fragment ion at m/z 284.3, corresponding to the sphinganine backbone after the loss of the hexacosanoyl chain and a molecule of water. Other fragments may arise from further fragmentation of the backbone and the acyl chain.
Conclusion
This compound is a very long-chain dihydroceramide with emerging significance in cell biology. Its unique physical properties, conferred by its long saturated acyl chain, play a crucial role in modulating membrane structure and function. Beyond its role as a biosynthetic intermediate, it is increasingly recognized as a bioactive lipid involved in key cellular processes such as autophagy. The analytical methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary tools for researchers to accurately quantify and further investigate the roles of this important sphingolipid in health and disease. Further research is warranted to fully elucidate its specific signaling pathways and to explore its potential as a therapeutic target or biomarker.
References
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- Jiang, H., Hsu, F. F., & Farmer, M. S. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry, 405(23), 7357–7365.
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Avanti Polar Lipids. (n.d.). C26:0 Ceramide (d18:1/26:0). Retrieved from [Link]
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Human Metabolome Database. (n.d.). Hexacosanoyl-CoA (HMDB0006459). Retrieved from [Link]
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The Definitive Guide to N-(hexacosanoyl)-sphinganine: Nomenclature, Metabolism, and Analysis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of lipidomics, sphingolipids have emerged as critical players in cellular signaling, membrane structure, and the pathogenesis of various diseases. Among these, N-(hexacosanoyl)-sphinganine, a very-long-chain dihydroceramide, has garnered increasing attention for its unique biochemical properties and biological roles. This technical guide provides a comprehensive overview of this compound, delving into its nomenclature, chemical characteristics, metabolic pathways, and state-of-the-art analytical methodologies. This document is designed to serve as a foundational resource for researchers and professionals engaged in sphingolipid research and the development of novel therapeutics targeting these pathways.
Section 1: Nomenclature and Synonyms of this compound
The unambiguous identification of lipid species is paramount for scientific rigor. This compound is known by several names across different nomenclature systems, which can often be a source of confusion.
Systematic and Common Names
The systematic IUPAC name for this molecule is N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide [1]. However, this formal name is seldom used in common scientific discourse.
More frequently, it is referred to by a combination of its constituent parts:
-
This compound : This name clearly indicates the N-acylation of a sphinganine base with hexacosanoic acid.
-
N-cerotoyl-sphinganine : "Cerotoyl" is the common name for the hexacosanoyl group, derived from cerotic acid (hexacosanoic acid)[2][3].
Lipid Shorthand Nomenclature
In the field of lipidomics, shorthand notations are extensively used for brevity and clarity. According to the LIPID MAPS classification system, this compound is designated as Cer(d18:0/26:0) [4]. This notation breaks down as follows:
-
Cer : Denotes a ceramide backbone.
-
d : Indicates a dihydroxy sphingoid base (sphinganine).
-
18:0 : Represents the 18-carbon, fully saturated sphinganine backbone.
-
26:0 : Represents the 26-carbon, fully saturated hexacosanoic acid acyl chain.
An alternative, though less common, shorthand is DHCer(d18:0/26:0) , where "DH" explicitly signifies a dihydroceramide.
Other Synonyms and Identifiers
A variety of other synonyms and identifiers are used in databases and commercial listings:
It is crucial for researchers to be familiar with these different naming conventions to effectively search literature and databases.
Section 2: Chemical and Physical Properties
This compound is a waxy, hydrophobic molecule owing to its long, saturated hydrocarbon chains. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C44H89NO3 | [1] |
| Molecular Weight | 680.2 g/mol | [1] |
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide | [1] |
| CAS Number | 182362-38-5 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol. | |
| Melting Point | Not precisely defined, but expected to be high due to its long saturated chains. |
Section 3: Biological Significance and Metabolic Pathways
This compound is not merely a structural lipid but an important intermediate in the de novo synthesis of ceramides and other complex sphingolipids.
Role as a Dihydroceramide
Dihydroceramides, for a long time, were considered biologically inert precursors to ceramides. However, recent studies have revealed their own distinct biological activities[5]. The accumulation of dihydroceramides has been linked to various cellular processes, including the induction of autophagy and the regulation of cell growth.
This compound, as a very-long-chain dihydroceramide, is a key component of cellular membranes, contributing to their biophysical properties such as thickness and rigidity. The presence of very-long-chain fatty acids in sphingolipids is particularly important in tissues like the brain, skin, and kidneys.
De Novo Biosynthesis Pathway
The synthesis of this compound occurs primarily in the endoplasmic reticulum (ER) through the de novo sphingolipid synthesis pathway[6][7].
Caption: De Novo Biosynthesis of this compound in the ER.
The key enzymatic steps are:
-
Serine Palmitoyltransferase (SPT) : This enzyme, located in the ER, catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This is the rate-limiting step of the pathway[7].
-
3-Ketosphinganine Reductase (KSR) : Also in the ER, KSR reduces 3-ketosphinganine to sphinganine (dihydrosphingosine)[8].
-
Ceramide Synthase 2 (CerS2) : There are six known ceramide synthases in mammals, each with a specific substrate preference for fatty acyl-CoAs of different chain lengths. CerS2 exhibits a high specificity for very-long-chain fatty acyl-CoAs, including hexacosanoyl-CoA (C26:0)[4][9]. CerS2, an integral membrane protein of the ER, acylates sphinganine to form this compound[10].
-
Dihydroceramide Desaturase 1 (DEGS1) : This ER-resident enzyme introduces a trans double bond at the 4,5-position of the sphinganine backbone of this compound, converting it to the corresponding ceramide, N-(hexacosanoyl)-sphingosine (Cer(d18:1/26:0))[5][11]. DEGS1 is crucial for maintaining the balance between dihydroceramides and ceramides, and its dysfunction is linked to neurological disorders[5][12].
Section 4: Experimental Protocols for the Analysis of this compound
The accurate quantification of this compound in biological samples is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Extraction of Very-Long-Chain Dihydroceramides from Brain Tissue
Brain tissue is rich in very-long-chain sphingolipids. The following protocol is a modified Folch extraction method optimized for these lipids.
Materials:
-
Brain tissue (fresh or flash-frozen)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Weigh approximately 100 mg of brain tissue and homogenize it in a glass homogenizer with 2 ml of a chloroform:methanol (2:1, v/v) mixture[13]. This creates a single-phase system that effectively solubilizes the lipids.
-
Phase Separation: Transfer the homogenate to a glass tube and add 0.4 ml of 0.9% NaCl solution. Vortex the mixture thoroughly and then centrifuge at 2,000 x g for 10 minutes to separate the phases[13].
-
Lipid Extraction: The lower phase, which is rich in chloroform, contains the lipids. Carefully collect this lower phase using a glass Pasteur pipette, avoiding the protein interface.
-
Re-extraction: To maximize recovery, add another 1 ml of chloroform to the remaining upper phase and protein pellet, vortex, centrifuge, and collect the lower phase again. Combine this with the first extract.
-
Drying: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis, typically methanol or a chloroform:methanol mixture.
Caption: Workflow for the extraction of lipids from brain tissue.
Quantification by LC-MS/MS
The following is a representative LC-MS/MS method for the analysis of very-long-chain dihydroceramides.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column with a particle size of 1.7 µm (e.g., Acquity BEH C18, 2.1 x 50 mm) is suitable for separating these hydrophobic molecules[14].
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid[14].
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile:isopropanol (4:3, v/v) with 0.1% formic acid[14].
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the very-long-chain dihydroceramides. A typical gradient might start at 85% B, increase to 100% B over several minutes, hold at 100% B, and then return to the initial conditions for re-equilibration[14].
-
Flow Rate: 0.5 ml/min[14].
-
Injection Volume: 5-10 µl.
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for ceramides and dihydroceramides.
-
Multiple Reaction Monitoring (MRM): This is a highly sensitive and specific method for quantification. For this compound (C44H89NO3, MW 680.2), the precursor ion would be the protonated molecule [M+H]+ at m/z 681.2. A characteristic product ion for dihydroceramides is at m/z 284.3, which corresponds to the sphinganine backbone after the loss of the fatty acyl chain and a water molecule.
-
MRM Transition: 681.2 -> 284.3
-
-
Internal Standard: A stable isotope-labeled internal standard, such as Cer(d18:0/26:0)-d7, should be used for accurate quantification to correct for matrix effects and variations in extraction efficiency and instrument response.
Section 5: Conclusion
This compound is a significant very-long-chain dihydroceramide with emerging roles in cellular biology and disease. A thorough understanding of its nomenclature, biosynthesis, and accurate analytical quantification is essential for advancing research in this field. This technical guide provides a solid foundation for scientists and researchers to navigate the complexities of this compound research, from its basic chemical identity to detailed experimental protocols. As the field of lipidomics continues to evolve, the insights gained from studying molecules like this compound will undoubtedly contribute to the development of novel diagnostic and therapeutic strategies for a range of human diseases.
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Zhu, Y., et al. (2024). Dihydroceramide desaturase governs endoplasmic reticulum and lipid droplet homeostasis to promote glial function in the nervous system. bioRxiv. [Link]
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Zhu, Y., et al. (2024). Dihydroceramide desaturase governs endoplasmic reticulum and lipid droplet homeostasis to promote glial function in the nervous system. bioRxiv. [Link]
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Laviad, E. L., et al. (2008). Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. The Journal of biological chemistry, 283(9), 5677–5684. [Link]
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Kauhanen, D., et al. (2016). Development and validation of a high-throughput LC–MS/MS assay for routine measurement of molecular ceramides. Analytical and Bioanalytical Chemistry, 408(13), 3475–3483. [Link]
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Sullards, M. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Biochimica et biophysica acta, 1811(11), 836–845. [Link]
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natural sources of N-(hexacosanoyl)-sphinganine
An In-Depth Technical Guide to the Natural Sources of N-(hexacosanoyl)-sphinganine
Abstract
This compound, a dihydroceramide characterized by a sphinganine base and a C26:0 very-long-chain fatty acid (VLCFA), is a critical lipid component in various biological systems. As a member of the ceramide family, it plays a fundamental role in the structural integrity of cellular membranes and the formation of permeability barriers, most notably in the skin's stratum corneum. The unique biophysical properties conferred by its C26 acyl chain make it a molecule of significant interest for researchers in dermatology, cosmetics, and drug development. This guide provides a comprehensive overview of the natural origins of this compound, details its biosynthetic pathways, and presents robust methodologies for its extraction, isolation, and characterization from complex biological matrices.
Introduction: Understanding this compound
This compound is a specific type of ceramide, a family of waxy lipid molecules. Its structure consists of a sphinganine backbone N-acylated with hexacosanoic acid, a 26-carbon saturated fatty acid. In lipid nomenclature, it is often designated as Cer(d18:0/26:0).
-
Sphinganine (d18:0): A saturated 18-carbon amino alcohol that forms the backbone of the molecule.
-
Hexacosanoic Acid (26:0): A very-long-chain fatty acid (VLCFA) whose length is critical to the molecule's function.
Unlike unsaturated ceramides, this dihydroceramide lacks a double bond in its sphingoid base, which influences its packing behavior and stability within lipid bilayers. These VLCFA-containing ceramides are essential for creating the highly ordered and impermeable lipid matrix of the epidermal barrier, which prevents transepidermal water loss (TEWL) and protects against environmental insults.[1][2]
Natural Occurrence and Distribution
While ceramides as a class are ubiquitous in eukaryotes, the distribution of specific species like this compound varies significantly.[3][4] Its presence is often as part of a complex mixture of ceramides with different acyl chain lengths and sphingoid bases.
Animal Sources
Mammalian tissues are a primary source of complex sphingolipids.[5]
-
Epidermis: The stratum corneum of the skin is the most significant reservoir of this ceramide class. Very-long-chain ceramides are indispensable for skin barrier function.[6][7] Alterations in their levels are associated with skin conditions like atopic dermatitis.[1]
-
Wool: Internal wool lipids have been identified as a rich source of a variety of ceramides, making wool extracts a potential source for cosmetic and pharmaceutical applications.[8]
-
Bovine Tissues: N-tetracosanoylsphinganine (Cer(d18:0/24:0)), a closely related molecule, has been specifically reported in Bos taurus (cattle), suggesting that bovine-derived materials may also contain the C26:0 variant.
-
Dairy and Eggs: Foods such as milk, cheese, and egg yolks are known to be high in sphingolipids, particularly sphingomyelin, which can be hydrolyzed to yield ceramides.[9][10]
Plant Sources (Phytoceramides)
Plants synthesize a diverse array of sphingolipids, often referred to as phytoceramides, which typically feature a phytosphingosine base.[3][4][7] However, sphinganine-based ceramides are also present.
-
Cereal Grains: Rice bran, wheat germ, and millet are prominent sources of plant-derived ceramides (phytoceramides).[6][7] These are often extracted for use in dietary supplements and skincare products.
-
Soybeans: Soy and its derivatives are rich in glucosylceramides, which can be hydrolyzed to ceramides.[7][9] Fermentation byproducts of soy sauce production have been innovatively used to extract skin-identical ceramides.[11]
-
Other Plants: Konjac, potato, and various seeds and nuts are also recognized sources of phytoceramides.[7][9]
Microbial Sources
Microorganisms, particularly yeasts, are a scalable and sustainable source for producing specific ceramides through fermentation.
-
Saccharomyces cerevisiae (Baker's Yeast): This well-characterized yeast is a known producer of sphingolipids, including N-hexacosanoylphytosphingosine and N-tetracosanoylsphinganine.[12] The presence of these VLCFA ceramides highlights yeast as a viable natural source.
-
Engineered Yeasts: Strains like Wickerhamomyces ciferrii have been bioengineered for the high-yield production of ceramide precursors, offering a sustainable and cost-effective alternative to traditional extraction methods.[7]
The following table summarizes the primary natural sources and the typical form in which sphingolipids are found.
| Source Category | Specific Examples | Predominant Sphingolipid Class | Reference |
| Animal | Skin (Stratum Corneum), Wool, Bovine tissue | Ceramides, Sphingomyelin | [1][8] |
| Dairy Products, Eggs, Meat | Sphingomyelin, Ceramides | [5][9][10] | |
| Plant | Wheat Germ, Rice Bran, Soybeans | Glucosylceramides (Phytoceramides) | [6][7] |
| Microbial | Saccharomyces cerevisiae | N-acylsphinganines, Phytoceramides | [12] |
| Wickerhamomyces ciferrii | Phytosphingosine (precursor) | [7] |
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for ceramide synthesis, which is highly conserved among eukaryotes.[13] The process begins in the endoplasmic reticulum (ER) and involves several key enzymatic steps. The defining feature—the C26 acyl chain—is incorporated by a specific class of enzymes.
-
De Novo Synthesis Initiation: The pathway starts with the condensation of L-serine and Palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) . This is the rate-limiting step in sphingolipid biosynthesis.
-
Reduction: The product, 3-ketosphinganine, is rapidly reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase.
-
N-Acylation: Sphinganine is then acylated by a family of ceramide synthases (CerS) . Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths. The formation of this compound is specifically mediated by CerS isoforms that preferentially utilize very-long-chain fatty acyl-CoAs, such as C26-CoA. In humans, CerS2 and CerS3 are primarily responsible for synthesizing VLCFA ceramides.[14][15]
-
Fatty Acid Elongation: The C26-CoA required for this step is itself synthesized from shorter-chain fatty acids by a series of fatty acid elongase enzymes in the ER.
Caption: De novo biosynthesis pathway of this compound in the ER.
Extraction and Isolation Protocols
The extraction of ceramides from natural sources is challenging due to their hydrophobic nature and presence within complex lipid mixtures. The chosen methodology must effectively disrupt cellular structures and solubilize lipids while minimizing degradation.
Principle of Lipid Extraction
The foundational principle is the use of solvent systems capable of overcoming the forces that bind lipids to proteins and other molecules within the cell matrix. The classic approach, developed by Folch and later modified by Bligh and Dyer, utilizes a chloroform/methanol mixture. Chloroform dissolves nonpolar lipids, while methanol disrupts hydrogen bonds and electrostatic interactions between lipids and proteins. The addition of water creates a biphasic system, partitioning the lipids into the lower chloroform layer.
Recommended Protocol: Modified Soxhlet Extraction for Solid Matrices (e.g., Plant Meal, Wool)
This protocol is optimized for solid, low-moisture starting materials. Soxhlet extraction provides a continuous and efficient extraction by repeatedly washing the sample with fresh, distilled solvent. This approach is superior to simple maceration for exhaustive lipid removal.
Rationale: The use of a chloroform/methanol azeotrope provides a balance of polarity to efficiently extract both neutral lipids and more polar complex sphingolipids like ceramides.[8]
Materials:
-
Sample (lyophilized and finely ground)
-
Soxhlet apparatus (extractor, condenser, flask)
-
Cellulose extraction thimble
-
Chloroform/Methanol (2:1, v/v)
-
Rotary evaporator
-
Glass chromatography column
-
Silica gel 60 (70-230 mesh)
-
Solvents for chromatography: n-hexane, ethyl acetate, chloroform, methanol
Procedure:
-
Sample Preparation: Weigh approximately 20 g of the dried, ground sample and place it into a cellulose thimble.
-
Soxhlet Extraction:
-
Assemble the Soxhlet apparatus. Place the thimble in the extraction chamber.
-
Fill the round-bottom flask with 300 mL of chloroform/methanol (2:1, v/v).
-
Heat the flask to maintain a gentle boil. Allow the extraction to proceed for 6-8 hours, ensuring at least 10-12 cycles of solvent siphoning. The repeated washing with fresh solvent ensures a near-complete extraction of lipids.
-
-
Solvent Removal: After extraction, concentrate the lipid extract using a rotary evaporator at 40°C until a crude lipid residue is obtained.
-
Crude Extract Purification (Silica Gel Chromatography):
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve the crude lipid extract in a minimal volume of chloroform and load it onto the column.
-
Elution Gradient:
-
Elute with n-hexane to remove nonpolar lipids (e.g., sterol esters, hydrocarbons).
-
Increase polarity with n-hexane/ethyl acetate mixtures to elute triglycerides and free fatty acids.
-
Elute the ceramide-enriched fraction using a chloroform/methanol gradient (e.g., starting from 98:2 to 90:10, v/v).[16]
-
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) using a ceramide standard for comparison.
-
-
Final Concentration: Pool the ceramide-rich fractions and evaporate the solvent under a stream of nitrogen to yield the purified ceramide mixture.
Caption: General workflow for the extraction and purification of ceramides.
Analytical Characterization and Quantification
unambiguous identification and accurate quantification of this compound require advanced analytical techniques, as it is typically part of a complex mixture of structurally similar lipids.
Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid screening and purification monitoring.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A common system is a two-step development with chloroform/methanol/water mixtures. This allows for the separation of ceramide classes based on polarity.[8]
-
Visualization: Staining with primuline spray and viewing under UV light, or charring with a sulfuric acid solution.
High-Performance Liquid Chromatography (HPLC)
Normal-phase HPLC can be used to separate different ceramide classes. When coupled with an Evaporative Light Scattering Detector (ELSD), it allows for quantification without the need for chromophores.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for ceramide analysis. It provides both separation and structural confirmation with high sensitivity and specificity.[16]
-
Chromatography: Reversed-phase chromatography (e.g., C18 column) is typically used to separate individual ceramide species based on both acyl chain length and sphingoid base.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is most common. Ceramides readily form protonated molecules [M+H]⁺.
-
Mass Analysis:
-
Full Scan (MS1): Detects the parent ion mass (for Cer(d18:0/26:0), the theoretical m/z would be around 682.68).
-
Tandem MS (MS/MS): The parent ion is fragmented, producing characteristic daughter ions. For N-acylsphinganines, a key fragment corresponds to the loss of the fatty acyl chain and water, resulting in an ion characteristic of the sphinganine backbone. This fragmentation pattern confirms the identity of the molecule.
-
-
Quantification: Stable isotope-labeled internal standards (e.g., Cer(d18:0/16:0)-d7) are added to the sample prior to extraction to correct for matrix effects and variations in instrument response, ensuring accurate quantification.
Conclusion and Future Outlook
This compound is a specialized lipid with a critical role in barrier formation, particularly in mammalian skin. While present in various animal, plant, and microbial sources, it exists within a complex lipid milieu, necessitating sophisticated extraction and analytical strategies for its study. Animal tissues, especially skin, remain a direct source, while plant-derived phytoceramides from cereals and soy offer a valuable alternative for cosmetic and nutraceutical applications. The most promising avenue for obtaining pure, high-volume this compound lies in microbial fermentation, leveraging both natural yeast producers like S. cerevisiae and bioengineered systems. As analytical techniques become more sensitive, our understanding of the precise distribution and function of this and other very-long-chain ceramides will continue to expand, opening new opportunities for therapeutic and cosmetic innovation.
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Janssens, M., et al. (2019). Altered Levels of Sphingosine, Sphinganine and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function, Disease Severity and Local Cytokine Milieu. International Journal of Molecular Sciences, 20(19), 4879. [Link]
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Liu, Y., & Zhang, Y. (2022). The nutritional functions of dietary sphingomyelin and its applications in food. Frontiers in Nutrition, 9, 1002574. [Link]
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van Smeden, J., et al. (2023). Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. Journal of Lipid Research, 64(8), 100400. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283577, N-tetracosanoylsphinganine.
- INCIDecoder. (n.d.). Hydroxypalmitoyl Sphinganine (Explained + Products).
- Global Substance Registration System. (n.d.). N-HEXACOSANOYL PHYTOSPHINGOSINE.
- Duan, J., et al. (2012). Dietary sphingolipids improve skin barrier functions via the upregulation of ceramide synthases in the epidermis.
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Methodological & Application
Application Note: Quantitative and Structural Analysis of N-(hexacosanoyl)-sphinganine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals in the fields of lipidomics, cell biology, and pharmacology.
Introduction N-(hexacosanoyl)-sphinganine, a dihydroceramide (Cer[NDS]), is a crucial sphingolipid intermediate in the de novo ceramide biosynthesis pathway. Unlike ceramides, which possess a double bond in the sphingoid backbone, dihydroceramides have a saturated sphinganine base. This compound is characterized by a sphinganine (d18:0) base linked to a very-long-chain fatty acid, hexacosanoic acid (C26:0). Alterations in the levels of specific ceramide and dihydroceramide species are implicated in various cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses. Consequently, accurate and sensitive quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles.[1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the specific and sensitive analysis of sphingolipids.[2][3][4] This application note provides a comprehensive guide to the analysis of this compound, detailing protocols for sample extraction, chromatographic separation, mass spectrometric detection, and data interpretation.
Scientific Principles and Experimental Rationale
The analysis of this compound by LC-MS/MS leverages the molecule's unique physicochemical properties to achieve high selectivity and sensitivity.
1.1. Rationale for Lipid Extraction Sphingolipids are typically embedded within complex biological matrices. A robust extraction method is required to isolate them from other cellular components like proteins and polar metabolites. The modified Bligh and Dyer method, utilizing a chloroform/methanol/water solvent system, is highly effective for this purpose.[5] This technique creates a biphasic system where lipids partition into the lower organic phase, ensuring high recovery of a wide range of ceramide species.[5] For absolute quantification, the addition of a non-endogenous internal standard, such as a C17- or C25-ceramide, at the beginning of the extraction process is critical to correct for sample loss and matrix effects.[5][6]
1.2. Rationale for Chromatographic Separation While direct infusion mass spectrometry can detect lipids, it is prone to ion suppression, where the presence of high-abundance lipids can interfere with the ionization of lower-abundance species. Liquid chromatography separates lipids based on their physicochemical properties prior to MS analysis, mitigating this issue.[6] Reversed-phase (RP) chromatography, using a C8 or C18 column, is well-suited for separating ceramides based on the length and saturation of their fatty acyl chains.[6][7] this compound, being highly hydrophobic due to its long acyl chain, will be strongly retained on an RP column, allowing for excellent separation from shorter-chain ceramides.
1.3. Rationale for Tandem Mass Spectrometry (MS/MS) Tandem mass spectrometry is essential for the unambiguous identification and quantification of this compound.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred method for ceramides.[6] The molecule readily accepts a proton to form the protonated molecule [M+H]+.
-
Precursor Ion Selection (MS1): The first quadrupole (Q1) of a triple quadrupole mass spectrometer is set to isolate the specific mass-to-charge ratio (m/z) of the protonated this compound.
-
Molecular Formula: C44H89NO3
-
Monoisotopic Mass: 679.68 Da
-
Precursor Ion [M+H]+: m/z 680.7
-
-
Collision-Induced Dissociation (CID): The isolated precursor ion is accelerated into a collision cell (Q2) filled with an inert gas (e.g., argon).[6] The resulting collisions induce fragmentation of the molecule at its most labile bonds.
-
Product Ion Scanning (MS2): The third quadrupole (Q3) scans for specific fragment ions. For dihydroceramides, the most characteristic fragmentation involves the loss of the acyl chain and sequential dehydration of the sphinganine backbone.[8] This process generates a highly specific product ion used for quantification.
-
Characteristic Transition: The transition from the precursor ion (m/z 680.7) to a specific product ion derived from the sphinganine backbone (e.g., m/z 266.3, representing the sphinganine backbone after loss of two water molecules) is monitored. This specific precursor-product pair is known as a Multiple Reaction Monitoring (MRM) transition.
-
Detailed Experimental Protocols
2.1. Protocol 1: Extraction of Ceramides from Cultured Cells
This protocol is adapted from a modified Bligh and Dyer lipid extraction method.[5]
Materials:
-
Cultured mammalian cells (e.g., in a 10 cm dish)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
HPLC-grade Methanol, Chloroform, and Water
-
Internal Standard (IS) solution (e.g., C17-Ceramide, N-heptadecanoyl-D-erythro-sphingosine, at 10 µg/mL in methanol)
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Refrigerated centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting: a. Aspirate the culture medium from the dish. b. Wash the cells twice with 5 mL of ice-cold PBS. c. Add 1 mL of ice-cold PBS and gently scrape the cells. d. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.[5]
-
Cell Lysis & Initial Extraction: a. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. b. Discard the supernatant and resuspend the cell pellet in 100 µL of ice-cold water. c. Add a known amount of internal standard (e.g., 50 pmol from the IS solution). d. Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.[5] e. Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.[5]
-
Phase Separation: a. Add 125 µL of chloroform and vortex for 1 minute. b. Add 125 µL of water and vortex for 1 minute.[5] c. Centrifuge at 16,000 x g for 10 minutes at room temperature to induce phase separation. You will observe an upper aqueous phase, a lower organic phase, and a protein interface.[5]
-
Lipid Collection: a. Carefully collect the lower organic (chloroform) phase using a glass syringe and transfer it to a new glass tube. b. Re-extract the remaining aqueous phase and protein interface with 200 µL of chloroform. Centrifuge and pool the lower organic phase with the first extract.
-
Drying and Reconstitution: a. Dry the pooled organic phase under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of mobile phase B (see LC method below) for LC-MS/MS analysis.
2.2. Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an ESI source
LC Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for hydrophobic lipids. |
| Mobile Phase A | Water with 0.2% Formic Acid & 1 mM Ammonium Formate | Promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid | Strong organic solvent to elute very-long-chain lipids.[6] |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 50°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL |
| Gradient | 0-1 min: 50% B; 1-15 min: linear to 100% B; 15-25 min: hold at 100% B; 25.1-30 min: return to 50% B | A long, shallow gradient is needed to resolve very-long-chain species. |
MS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ceramides readily form [M+H]+ ions.[6] |
| Capillary Voltage | 3.0 kV | Optimizes the electrospray process. |
| Source Temp. | 120°C | |
| Desolvation Temp. | 350°C | Facilitates solvent evaporation and ion formation. |
| Cone Gas Flow | 50 L/hr | |
| Desolvation Gas | 700 L/hr | |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and specificity. |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 680.7 | 266.3 | 35-45 (Optimize) |
| C17-Ceramide (IS) | 538.5 | 264.3 | 35-45 (Optimize) |
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for the this compound and the internal standard MRM transitions.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS).
-
Quantification: Generate a calibration curve using standards of known concentrations of this compound with a fixed amount of internal standard. Plot the response ratio against the concentration. The concentration of the analyte in the unknown samples can then be determined from this curve using linear regression.
-
Data Validation: The retention time of the analyte in the sample should match that of the authentic standard. The ratio of qualifier to quantifier MRM transitions (if used) should be consistent.
Trustworthiness and Self-Validation
-
Internal Standards: The use of a stable isotope-labeled or odd-chain internal standard is paramount. It co-extracts and co-elutes with the analyte, correcting for variability in extraction efficiency and ion suppression, thereby ensuring the accuracy of quantification.[2]
-
Calibration Curve: A multi-point calibration curve should be prepared in a matrix similar to the sample (e.g., stripped serum or cell lysate from a blank sample) to account for matrix effects. The curve should demonstrate linearity (R² > 0.99) over the expected concentration range.
-
Quality Controls (QCs): Analyze QC samples at low, medium, and high concentrations alongside the unknown samples to assess the accuracy and precision of the assay run.[9]
References
-
Boath, A., et al. (2021). "LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery." Journal of Lipid Research. Available at: [Link]
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Kasumov, T., et al. (2010). "Quantification of Ceramide Species in Biological Samples by Liquid Chromatography-Electrospray Tandem Mass Spectrometry." Analytical Biochemistry. Available at: [Link]
-
Lee, J. E., et al. (2022). "Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics." Journal of the Society of Cosmetic Scientists of Korea. Available at: [Link]
-
Merrill Jr, A. H., et al. (2011). "Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS)." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
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Farwanah, H., et al. (2011). "Mass spectrometric analysis of neutral sphingolipids: methods, applications, and limitations." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
-
Merrill Jr, A. H. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods. Available at: [Link]
-
Barr, J. R., et al. (2023). "Comprehensive profiling of ceramides in human serum by liquid chromatography coupled to tandem mass spectrometry combining data independent/dependent acquisition modes." Journal of Chromatography A. Available at: [Link]
-
Bouwstra, J. A., et al. (2008). "LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery." Journal of Lipid Research. Available at: [Link]
-
D'Angelo, G. (2013). "Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
-
Sullards, M. C., et al. (2011). "Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS)." Methods in Molecular Biology. Available at: [Link]
-
Ejsing, C. S., et al. (2006). "Collision-induced dissociation pathways of yeast sphingolipids and their molecular profiling in total lipid extracts: a study by quadrupole TOF and linear ion trap-orbitrap mass spectrometry." Journal of Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2016). "Hello Does anyone have a good protocol for ceramide extraction from cells, to analyze in TLC?" Available at: [Link]
-
Cyberlipid. "Preparation of ceramides." Available at: [Link]
-
LIPID MAPS. "Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro." Available at: [Link]
-
Byrd, D. A., et al. (2020). "Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers." bioRxiv. Available at: [Link]
-
Gangoiti, P., et al. (2022). "A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane." Journal of Lipid Research. Available at: [Link]
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- 3. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accesson.kr [accesson.kr]
- 8. lipidmaps.org [lipidmaps.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes & Protocols: High-Efficiency Extraction of N-(hexacosanoyl)-sphinganine from Tissues
Introduction: The Significance of N-(hexacosanoyl)-sphinganine (C26:0-Dihydroceramide)
This compound, a dihydroceramide with a C26:0 fatty acyl chain, is a critical sphingolipid intermediate. Dihydroceramides, traditionally viewed simply as precursors to ceramides, are now recognized as bioactive lipids in their own right.[1] They play significant roles in fundamental cellular processes, including autophagy, apoptosis, and cell cycle regulation.[1] The accumulation of very-long-chain dihydroceramides, such as this compound, is particularly relevant in neurobiology, where disruptions in their metabolism can lead to endoplasmic reticulum stress and contribute to neurodegeneration.[2]
Accurate quantification of specific dihydroceramide species is therefore essential for researchers in metabolic diseases, neurodegenerative disorders, and drug development. The very-long-chain and hydrophobic nature of this compound necessitates a robust and optimized extraction protocol to ensure its efficient recovery from complex biological matrices like tissues, paving the way for precise downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
This guide provides a comprehensive, field-proven protocol for the extraction of this compound from tissue samples, grounded in established lipid extraction principles. We will delve into the causality behind methodological choices, ensuring a self-validating workflow from tissue processing to final extract preparation.
Principle of Extraction: Biphasic Solvent Partitioning
The extraction of this compound from tissues relies on the principle of liquid-liquid extraction using a biphasic solvent system. The most common and validated approaches are variations of the methods developed by Folch and Bligh & Dyer.[5][6] These protocols leverage a mixture of a non-polar solvent (chloroform) and a polar solvent (methanol) to disrupt tissue architecture and solubilize lipids.
The core mechanism proceeds in two stages:
-
Monophasic Solubilization: Initially, tissue is homogenized in a specific ratio of chloroform and methanol. The water naturally present in the tissue (~80%) acts as a third component, creating a single-phase solvent system.[5] This monophasic environment is crucial as it allows the polar methanol to disrupt hydrogen bonding and electrostatic interactions between lipids and proteins, while the non-polar chloroform efficiently dissolves the liberated lipids.
-
Biphasic Partitioning: Following homogenization, the solvent ratios are adjusted by adding more chloroform and water (or a salt solution). This breaks the single phase, inducing a separation into a lower, denser chloroform phase and an upper aqueous methanol phase.[7] Due to its hydrophobic nature, this compound, along with other lipids, partitions into the lower organic phase. Meanwhile, polar contaminants such as salts, sugars, and amino acids are sequestered in the upper aqueous phase.
This method ensures a high recovery of total lipids, including very-long-chain sphingolipids, while simultaneously removing a significant portion of interfering polar molecules.
The Critical Role of Internal Standards
For absolute quantification via mass spectrometry, the inclusion of an appropriate internal standard (IS) is non-negotiable. The IS accounts for analyte loss during sample preparation and variations in instrument response. The ideal IS for this compound would be a stable isotope-labeled version (e.g., ¹³C or ²H labeled). However, a non-physiological, odd-chain ceramide or dihydroceramide, such as C17:0 or C25:0 ceramide, serves as an excellent surrogate.[3][4] The IS must be added at the very beginning of the extraction process—prior to homogenization—to ensure it experiences the same processing as the endogenous analyte.
Pre-Analytical Considerations & Tissue Preparation
The integrity of the final data is critically dependent on the handling of the tissue before extraction begins.
-
Tissue Harvesting: Tissues should be harvested as quickly as possible to minimize post-mortem enzymatic activity, which can alter lipid profiles. Once excised, tissues must be immediately snap-frozen in liquid nitrogen.
-
Storage: Frozen tissue samples must be stored at -80°C in properly sealed tubes to prevent degradation and water absorption. Avoid repeated freeze-thaw cycles.
-
Preparation for Homogenization: On the day of extraction, the required amount of frozen tissue (typically 10-50 mg) should be weighed directly from the frozen state to prevent thawing and water condensation, which would alter mass. The tissue should be kept on dry ice until the moment of homogenization.
Detailed Protocol: Modified Bligh & Dyer Extraction for Tissues
This protocol is optimized for the extraction of this compound from 10-50 mg of wet tissue. All steps should be performed in glass vials with Teflon-lined caps to avoid plasticizer contamination.[8] Using high-purity (HPLC or MS-grade) solvents is mandatory to prevent the introduction of contaminants that can interfere with MS analysis.[9]
Required Materials
-
Solvents: Chloroform (CHCl₃), Methanol (MeOH), MS-grade Water.
-
Reagents: Internal Standard (IS) stock solution (e.g., C25:0 Ceramide in ethanol).
-
Equipment:
-
Analytical balance
-
Glass homogenizer (e.g., Dounce or Potter-Elvehjem) or bead-based homogenizer with glass or stainless steel beads.
-
Glass centrifuge tubes with Teflon-lined caps (e.g., 15 mL).
-
Refrigerated centrifuge.
-
Evaporation system (e.g., nitrogen stream evaporator or vacuum concentrator).
-
Vortex mixer.
-
Step-by-Step Extraction Procedure
-
Preparation: Place a weighed frozen tissue sample (~20 mg) into a glass homogenizing tube on ice.
-
Internal Standard Addition: Add a known amount of the internal standard to the tube. For example, add 50 pmol of C25:0 Ceramide IS.
-
Homogenization (Monophasic System):
-
Add 750 µL of ice-cold Chloroform:Methanol (1:2, v/v). This ratio, combined with the water in the tissue, creates the initial monophasic system.[10]
-
Thoroughly homogenize the tissue on ice until no visible tissue fragments remain. For tough or fibrous tissues, a mechanical bead homogenizer may be more effective.
-
Transfer the homogenate to a 15 mL glass centrifuge tube. Rinse the homogenizer with an additional 250 µL of Chloroform:Methanol (1:2, v/v) and add it to the centrifuge tube.
-
-
Phase Separation Induction (Biphasic System):
-
To the monophasic homogenate, add 500 µL of Chloroform. Vortex for 30 seconds.
-
Add 500 µL of MS-grade Water. Vortex vigorously for 1 minute. The final solvent ratio will be approximately Chloroform:Methanol:Water (2:2:1.8), resulting in a clear phase separation.[11]
-
-
Phase Separation & Collection:
-
Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to achieve a clean separation of the two phases and pellet the precipitated protein at the interface.
-
You will observe two distinct liquid layers: an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.
-
Using a glass Pasteur pipette, carefully aspirate the lower chloroform layer and transfer it to a new clean glass tube. Be extremely careful not to disturb the protein pellet at the interface or aspirate any of the upper aqueous phase.
-
-
Re-extraction (Optional but Recommended):
-
To maximize recovery, add another 1 mL of Chloroform to the remaining upper phase and protein pellet.
-
Vortex for 1 minute and centrifuge again (2,000 x g, 10 min, 4°C).
-
Collect the lower chloroform phase and combine it with the first extract.
-
-
Drying the Extract:
-
Evaporate the pooled chloroform extracts to complete dryness under a gentle stream of nitrogen. Avoid overheating the sample, as it can cause lipid degradation. A vacuum concentrator (SpeedVac) without heat is also suitable.
-
-
Reconstitution:
-
Once completely dry, reconstitute the lipid pellet in a small, precise volume (e.g., 100-200 µL) of a solvent suitable for your downstream analysis, such as Methanol or the initial mobile phase of your LC method.
-
Vortex thoroughly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol Data Summary
| Parameter | Value/Ratio | Rationale |
| Initial Homogenization Solvent | Chloroform:Methanol (1:2, v/v) | Creates a monophasic system with tissue water to ensure complete lipid solubilization.[10] |
| Final Solvent Ratio (approx.) | Chloroform:Methanol:Water (2:2:1.8) | Optimal for creating a clean biphasic separation where lipids partition to the chloroform layer.[11] |
| Tissue to Solvent Ratio | ~1:50 (mg:µL) | Ensures sufficient solvent volume for efficient extraction and handling. |
| Centrifugation | 2,000 x g for 10 min at 4°C | Sufficient force to cleanly separate phases and pellet protein without generating excessive heat. |
| Internal Standard | C25:0 Ceramide or similar | Non-endogenous standard to correct for extraction loss and instrumental variability.[3][4] |
Workflow Visualization
Sources
- 1. [Recent advances in study of dihydroceramide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General procedure | Cyberlipid [cyberlipid.gerli.com]
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- 11. vliz.be [vliz.be]
Application Note & Protocol for the Quantification of N-(hexacosanoyl)-sphinganine (C26:0 Dihydroceramide) by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of N-(hexacosanoyl)-sphinganine, a C26:0 dihydroceramide, in biological matrices. Dihydroceramides (dhCer) are crucial intermediates in the de novo sphingolipid synthesis pathway and are increasingly recognized for their distinct biological activities and potential as biomarkers in various diseases.[1] Accurate quantification of specific dhCer species, such as this compound, is paramount for elucidating their roles in cellular processes and disease pathogenesis.[1][2] This protocol details a robust and sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a focus on sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction: The Biological Significance of Dihydroceramides
For many years, dihydroceramides were considered biologically inert precursors to ceramides. However, recent studies have unveiled their active roles in a multitude of cellular processes, including autophagy, cell growth, and stress responses, often exhibiting functions distinct from their ceramide counterparts.[1] Dihydroceramides are synthesized in the endoplasmic reticulum and are converted to ceramides by dihydroceramide desaturase (DEGS).[2][3] An imbalance in the ratio of dihydroceramides to ceramides, often due to altered DEGS activity, is implicated in a range of pathologies, including metabolic diseases, cancer, and neurological disorders.[1][2]
This compound is a very-long-chain dihydroceramide. The N-acyl chain length of ceramides and dihydroceramides is a critical determinant of their biological function.[4] Very-long-chain ceramides, for instance, are essential for maintaining the skin barrier function. Altered levels of very-long-chain sphingolipids, including C26:0 species, have been associated with genetic disorders like X-linked adrenoleukodystrophy (X-ALD).[5] Therefore, a precise and accurate quantitative method for this compound is an indispensable tool for researchers in both basic science and drug development.
Principle of the Method
This protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach for the quantification of this compound. The methodology involves:
-
Lipid Extraction: Isolation of total lipids from the biological matrix using a modified Bligh & Dyer extraction method.
-
Internal Standard Spiking: Introduction of a suitable internal standard to account for sample loss during preparation and for variations in instrument response.
-
Chromatographic Separation: Separation of this compound from other lipid species using reversed-phase liquid chromatography.
-
Mass Spectrometric Detection: Highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
The use of a stable isotope-labeled internal standard with a chemical structure nearly identical to the analyte ensures the highest accuracy in quantification.[6]
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram:
Figure 1: Workflow for this compound quantification.
Materials and Reagents
Solvents and Chemicals
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Nitrogen gas (high purity)
Standards
-
This compound (C26:0 dihydroceramide)
-
Internal Standard (IS): N-(hexacosanoyl-d4)-sphinganine (C26:0-d4 dihydroceramide) or a suitable odd-chain dihydroceramide (e.g., C17:0 dihydroceramide). The use of a stable-isotope labeled standard is highly recommended.[6]
Detailed Protocol
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in chloroform:methanol (2:1, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of this compound with methanol to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard in methanol at a fixed concentration.
Sample Preparation: Lipid Extraction
This protocol is based on the Bligh & Dyer method, which is effective for extracting a broad range of lipids, including ceramides.[7]
-
To a glass tube, add 100 µL of the biological sample (e.g., plasma, cell homogenate).
-
Add a fixed amount of the internal standard working solution to each sample, calibrator, and quality control sample.
-
Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., methanol/isopropanol) for LC-MS/MS analysis.
LC-MS/MS System and Parameters
The following parameters provide a starting point and should be optimized for the specific instrumentation used.[8]
Liquid Chromatography (LC) System
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate. |
| Mobile Phase B | Acetonitrile:Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate. |
| Flow Rate | 0.3 mL/min. |
| Injection Volume | 5-10 µL. |
| Column Temperature | 45°C. |
| Gradient Elution | A gradient should be optimized to ensure separation from isobaric interferences. A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipophilic analyte, followed by a re-equilibration step. |
Mass Spectrometry (MS) System
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode. |
| Ion Source Temp. | 120°C. |
| Desolvation Temp. | 350°C. |
| Capillary Voltage | 3.0 kV. |
| Cone Voltage | 40 V. |
| Collision Gas | Argon. |
Multiple Reaction Monitoring (MRM) Transitions
The MRM transitions should be optimized by infusing the pure standard of this compound. Dihydroceramides typically fragment to produce a characteristic product ion corresponding to the sphingoid base.[9]
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined empirically | Characteristic sphinganine fragment | To be optimized |
| Internal Standard | To be determined empirically | Characteristic sphinganine fragment | To be optimized |
Note: The exact m/z values will depend on the specific adduct formed and the structure of the internal standard used. For dihydroceramides, a characteristic neutral loss corresponding to the N-acyl chain and dehydration can also be monitored.[9]
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation and Trustworthiness
To ensure the reliability of the data, the method should be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include:
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.
-
Selectivity: Ensuring no interference from other matrix components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Matrix Effect: Assessing the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluating the stability of the analyte in the matrix under different storage and processing conditions.
De Novo Sphingolipid Synthesis Pathway
The following diagram illustrates the position of this compound within the de novo sphingolipid synthesis pathway.
Figure 2: Simplified de novo sphingolipid synthesis pathway.
Conclusion
This application note provides a detailed and robust protocol for the quantification of this compound using LC-MS/MS. The method is designed to be sensitive, specific, and reliable, making it suitable for a wide range of research applications. By accurately measuring the levels of this specific dihydroceramide species, researchers can gain valuable insights into the complex roles of sphingolipids in health and disease.
References
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Cyberlipid. (n.d.). Preparation of ceramides. Retrieved from [Link]
- Parcerisa, J., Codony, R., & Rafecas, M. (2002). Extraction and analysis of ceramides from internal wool lipids. Journal of the American Oil Chemists' Society, 79(12), 1215–1220.
- Chen, J., et al. (2023). Review of available "extraction + purification" methods of natural ceramides and their feasibility for sewage sludge analysis. Environmental Science and Pollution Research, 30(34), 81099-81112.
- Park, S. J., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters, 15(1), 49–53.
- Li, Q., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv.
- Siddique, M., et al. (2021). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. American Journal of Physiology-Endocrinology and Metabolism, 320(1), E122-E130.
- Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry, 401(1), 154-161.
- Kim, H. Y., et al. (2014). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Bulletin of the Korean Chemical Society, 35(5), 1433-1439.
- Błachnio-Zabielska, A. U., et al. (2012). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 53(8), 1740–1748.
- Sullards, M. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 836-845.
- Penkert, M., et al. (2019). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 24(22), 4050.
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Lipotype. (n.d.). Dihydroceramide. Retrieved from [Link]
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PubChem. (n.d.). N-(hexacosanoyl)-eicosasphinganine. Retrieved from [Link]
- Masukawa, Y., et al. (2008). Liquid chromatography-mass spectrometry for comprehensive profiling of ceramide molecules in human hair. Journal of lipid research, 49(7), 1539–1548.
- Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in enzymology, 432, 83–115.
- Gault, C. R., et al. (2010). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of lipid research, 51(9), 2265–2284.
- Markham, J. E., & Jaworski, J. G. (2007). Detection and Quantification of Plant Sphingolipids by LC-MS. Methods in biological clocks, 393, 247-258.
- Hsu, S. Y., et al. (2023). The pathophysiological role of dihydroceramide desaturase in the nervous system. Progress in lipid research, 91, 101236.
- El-Hafidi, M., et al. (2013). Regulation of De Novo Ceramide Synthesis: The Role of Dihydroceramide Desaturase and Transcriptional Factors NFATC and Hand2 in the Hypoxic Mouse Heart. PloS one, 8(10), e77397.
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PubChem. (n.d.). N-hexacosanoylphytosphingosine. Retrieved from [Link]
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- Turgeon, C. T., et al. (2020). Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders. Journal of lipid research, 61(12), 1599–1608.
- Merrill, A. H., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Methods in molecular biology, 579, 243–285.
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Waters Corporation. (n.d.). LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Retrieved from [Link]
- Higashi, T., et al. (2020). Application of LC-ESI-MS/MS in the analysis of lipid species in samples from patients with X-linked adrenoleukodystrophy, a peroxisomal disease. Journal of pharmaceutical and biomedical analysis, 185, 113222.
- Cacas, J. L., et al. (2013). Plant sphingolipid synthesis.
- The Dutch X-linked Adrenoleukodystrophy (X-ALD) study group. (2018). Molecular species profiles of plasma ceramides in different clinical types of X-linked adrenoleukodystrophy. Journal of lipid research, 59(1), 128-137.
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Application Note: The Strategic Use of N-(hexacosanoyl)-sphinganine (Cer(d18:0/26:0)) in Advanced Lipidomics Workflows
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(hexacosanoyl)-sphinganine, also known as Cer(d18:0/26:0), in lipidomics studies. We delve into the chemical properties and biological significance of this very-long-chain ceramide, highlighting its critical role as both an internal standard for quantitative mass spectrometry and a potential biomarker in various disease states. Detailed, field-proven protocols for sample preparation, lipid extraction, and LC-MS/MS analysis are provided, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is designed to serve as a practical resource for the accurate quantification and interpretation of ceramide profiles in complex biological matrices.
Introduction to this compound
Sphingolipids are a complex class of lipids that play crucial roles in cell structure, signaling, and metabolism.[1][2][3] Within this class, ceramides, composed of a sphingoid base and an N-acyl-linked fatty acid, are central molecules in both anabolic and catabolic pathways.[4][5] The diversity of ceramides, arising from variations in both the sphingoid base and the fatty acid chain length, contributes to their wide range of biological functions.[6][7]
Chemical Structure and Properties
This compound (Cer(d18:0/26:0)) is a dihydroceramide characterized by a sphinganine (d18:0) backbone N-acylated with hexacosanoic acid (C26:0), a very-long-chain fatty acid. Its amphipathic nature, with a polar head group and a long, nonpolar tail, is fundamental to its role in cellular membranes.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C44H89NO3 | [9] |
| Molecular Weight | 680.19 g/mol | [9] |
| Classification | Dihydroceramide |
Biological Significance of Very-Long-Chain Ceramides (VLC-Cer)
Very-long-chain ceramides (VLC-Cers), typically defined as those with fatty acid chains of 22 carbons or more, are integral components of cellular membranes, contributing to their stability and barrier function.[8] They are involved in numerous cellular processes, including signal transduction, metabolic regulation, and the pathogenesis of various diseases.[5][8] Dysregulation of VLC-Cer metabolism has been implicated in metabolic disorders, neurological diseases, and skin conditions.[4][8]
The Role of Cer(d18:0/26:0) in Research and Diagnostics
This compound serves two primary purposes in lipidomics research:
-
As a Quantitative Internal Standard: Due to its structural similarity to endogenous ceramides and its infrequent natural occurrence in high concentrations, it is an excellent internal standard for mass spectrometry-based quantification.[10] Stable isotope-labeled or odd-chain ceramides are often used to correct for variations in sample extraction and instrument response.[4][10]
-
As a Potential Biomarker: Altered levels of specific VLC-Cers, including Cer(d18:0/26:0), are being investigated as potential biomarkers for various diseases, such as Niemann-Pick disease and Gaucher disease.[8]
Core Applications in Lipidomics
The unique properties of this compound make it a valuable tool for precise and accurate lipidomic analysis.
As an Internal Standard for Quantitative Analysis
The gold standard for ceramide analysis is liquid chromatography-mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[11] For accurate quantification, the use of an appropriate internal standard is paramount. This compound, often in a stable isotope-labeled form (e.g., with deuterium or carbon-13), is an ideal choice.[10]
Causality in Choice: An internal standard should mimic the analyte's behavior during extraction and ionization without interfering with its detection.[10] Stable isotope-labeled standards are preferred as they have nearly identical physicochemical properties to their endogenous counterparts, ensuring similar extraction efficiency and chromatographic retention times, while being distinguishable by mass spectrometry.[10][12]
As a Biomarker in Disease Models
The tight regulation of ceramide metabolism underscores its importance in cellular health.[4] Alterations in the profiles of VLC-Cers are associated with several pathological conditions. Therefore, the accurate measurement of species like Cer(d18:0/26:0) in biological samples can provide valuable insights into disease mechanisms and progression.
Experimental Design & Protocols
A successful lipidomics experiment requires careful planning and execution, from sample collection to data analysis.
Workflow Overview
The general workflow for the quantification of ceramides using this compound as an internal standard is depicted below.
Caption: General workflow for ceramide quantification.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
Rationale: Accurate preparation of the internal standard is critical for quantitative accuracy. Using a high-purity standard and precise dilutions minimizes systematic errors.
-
Materials:
-
This compound (≥98% purity)
-
LC-MS grade methanol
-
LC-MS grade chloroform
-
Amber glass vials
-
-
Procedure:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a chloroform:methanol (2:1, v/v) mixture to the desired concentration.
-
Working Solution (e.g., 10 µg/mL): Perform a serial dilution of the stock solution with the same solvent system to achieve the working concentration.
-
Storage: Store both stock and working solutions at -20°C in amber glass vials to prevent degradation.
-
Protocol 2: Lipid Extraction from Biological Matrices
Rationale: The choice of extraction method depends on the sample matrix. The Folch and Bligh-Dyer methods are robust for extracting a broad range of lipids, including very-long-chain ceramides, from tissues and plasma due to the use of a chloroform/methanol/water solvent system that effectively partitions lipids from other cellular components.[13]
-
Materials:
-
Biological sample (e.g., 100 µL plasma or 50 mg tissue homogenate)
-
Internal Standard working solution
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Centrifuge
-
-
Procedure (Modified Folch Method):
-
To your sample, add the appropriate volume of the this compound internal standard working solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 5 minutes.
-
Add 200 µL of ultrapure water and vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.
-
Protocol 3: LC-MS/MS-based Quantification of Ceramides
Rationale: Reversed-phase liquid chromatography is effective for separating ceramide species based on their hydrophobicity.[6] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[14][15]
-
Instrumentation and Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.[7]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic ceramides, followed by a re-equilibration step.[15]
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for ceramides is typically the [M+H]+ or [M+H-H2O]+ adduct. The product ion often corresponds to the sphingoid base backbone.[15] These transitions need to be optimized for each specific ceramide and the internal standard.
-
Data Analysis and Interpretation
Building a Calibration Curve
To quantify endogenous ceramides, a calibration curve is constructed using known concentrations of a ceramide standard mixture, with a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte.
Calculating Endogenous Ceramide Concentrations
The concentration of endogenous ceramides in the sample is determined by interpolating the peak area ratio from the calibration curve. The final concentration is then adjusted for the initial sample volume or weight.
Interpreting Changes in Cer(d18:0/26:0) Levels
When not used as an internal standard, changes in the endogenous levels of this compound should be interpreted in the context of the broader sphingolipid profile and the specific biological question being addressed. An increase or decrease in its concentration could signify alterations in the activity of enzymes involved in ceramide synthesis or degradation.
Troubleshooting and Best Practices
-
Sample Stability: Process samples quickly and store them at -80°C to prevent lipid degradation.[16]
-
Extraction Efficiency: Ensure complete phase separation during lipid extraction to maximize recovery.
-
Matrix Effects: Biological matrices can suppress or enhance ionization. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.
-
System Suitability: Regularly check the performance of the LC-MS/MS system with a standard mixture to ensure consistent performance.
Conclusion
This compound is an indispensable tool in modern lipidomics. Its application as an internal standard enables robust and accurate quantification of a wide range of ceramide species, while its own biological relevance as a very-long-chain ceramide makes it a molecule of interest in various fields of biomedical research. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of ceramide analysis in your laboratory.
References
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Uchida, Y., & Park, K. (2021). Ceramides in Skin Health and Disease. American Journal of Clinical Dermatology, 22, 853–866. [Link]
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Bio-protocol. (2018). Determination of ceramides by LC-MS/MS. [Link]
-
Kim, H. Y., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Korean Chemical Society, 66(2), 116-122. [Link]
-
Fabris, C., et al. (2014). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry, 406(19), 4737-4746. [Link]
-
PubChem. N-(hexacosanoyl)-1-beta-glucosyl-sphinganine. [Link]
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PubChem. N-(hexacosanoyl)-eicosasphinganine. [Link]
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PubChem. N-hexacosanoylphytosphingosine. [Link]
-
Cyberlipid. Preparation of ceramides. [Link]
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PubChem. N-(hexadecanoyl)-sphinganine. [Link]
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Coderch, L., et al. (2002). Extraction and analysis of ceramides from internal wool lipids. Journal of the American Oil Chemists' Society, 79(12), 1215-1220. [Link]
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ResearchGate. Extraction and analysis of ceramides from internal wool lipids. [Link]
- Google Patents. CN102198231A - Method for extracting ceramide-rich lipid from byproducts of agriculture and forestry by supercritical extraction technology.
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Mills, K., et al. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1739-1748. [Link]
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G. D'Avolio, A., et al. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(18), 5437-5449. [Link]
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ResearchGate. Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. [Link]
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Becker, S., et al. (2014). Preanalytical standardization of sphingosine-1-phosphate, sphinganine-1-phosphate and sphingosine analysis in human plasma by liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 433, 108-114. [Link]
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Ogretmen, B. (2018). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. Journal of Lipid Research, 59(8), 1329-1339. [Link]
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Ray, S. K., et al. (2017). Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis. Journal of Neurochemical Research, 2(2), 1-10. [Link]
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Merrill, A. H. (2011). Inherent challenges of lipidomic analysis of sphingolipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 660-665. [Link]
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Longdom Publishing. Lipidomics in Health and Diseases - Beyond the Analysis of Lipids. [Link]
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Application Notes and Protocols: N-(hexacosanoyl)-sphinganine as a Biomarker in Lysosomal Storage Diseases
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Very-Long-Chain Ceramides in Disease
N-(hexacosanoyl)-sphinganine, a dihydroceramide with a 26-carbon fatty acid chain (d18:0/26:0), is an integral component of cellular membranes and a key intermediate in sphingolipid metabolism.[1][2] Sphingolipids are not merely structural molecules; they are critical signaling molecules involved in fundamental cellular processes such as proliferation, differentiation, and apoptosis.[3] The metabolism of these lipids is a tightly regulated process, and disruptions in this pathway are implicated in a range of pathologies, from metabolic syndrome to neurodegenerative disorders.[4][5][6]
This application note focuses on this compound as a biomarker, particularly in the context of lysosomal storage diseases (LSDs), with a special emphasis on Gaucher disease. LSDs are a group of inherited metabolic disorders characterized by the accumulation of unmetabolized substrates within lysosomes due to specific enzyme deficiencies.[7][8] In Gaucher disease, the deficiency of the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide.[3][8][9] This primary accumulation disrupts the entire sphingolipid metabolic cascade, leading to secondary elevations of other sphingolipids, including very-long-chain ceramides like this compound. Monitoring the levels of these specific ceramides offers a window into the underlying pathology and can serve as a valuable biomarker for disease diagnosis, progression, and therapeutic monitoring.
This guide provides a comprehensive overview of the biochemical context of this compound, its clinical relevance, and detailed protocols for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Pathway: The Central Role of Ceramide Metabolism
This compound is synthesized as part of the de novo sphingolipid synthesis pathway. This process begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[10][11] Through a series of enzymatic steps, the sphinganine backbone is formed and subsequently acylated by ceramide synthases (CerS) with a fatty acid of a specific length. The introduction of a hexacosanoyl-CoA results in the formation of this compound (dihydroceramide d18:0/26:0). In healthy individuals, these ceramides are further metabolized into more complex sphingolipids or are broken down in the lysosome. In lysosomal storage diseases like Gaucher, the catabolic pathway is impaired, leading to the accumulation of these lipids.
Caption: De novo sphingolipid synthesis and catabolism, highlighting the accumulation of glucosylceramide in Gaucher disease.
Clinical Relevance and Data Insights
While glucosylsphingosine and glucosylceramide are the primary biomarkers for Gaucher disease, with significantly elevated levels in patients, the broader dysregulation of sphingolipid metabolism results in changes across the ceramide profile.[3][8][9][12][13] Very-long-chain ceramides, including this compound, are expected to be elevated due to the metabolic bottleneck created by deficient glucocerebrosidase activity. Monitoring a panel of ceramides can provide a more comprehensive picture of the metabolic disruption.
| Analyte | Healthy Control (Plasma) | Untreated Gaucher Disease (Type 1) (Plasma) | Rationale for Elevation |
| Glucosylsphingosine | ~1.5 ng/mL[12][13] | >180 ng/mL (often >200-fold increase)[3][9][12][13] | Direct upstream precursor to the deficient enzyme. |
| Glucosylceramide | ~6.3 µmol/L[14] | Significantly elevated (e.g., 17-fold increase reported)[8] | Primary substrate of the deficient glucocerebrosidase. |
| This compound | Trace levels | Expected to be elevated | Secondary accumulation due to overall disruption of sphingolipid catabolism. |
| Other Very-Long-Chain Ceramides (e.g., C22:0, C24:0) | C22:0: ~0.02-4 µg/mL, C24:0: ~0.08-16 µg/mL[10][11] | Elevated levels observed in related metabolic disorders[10] | Part of the broader dysregulation of ceramide homeostasis. |
Experimental Workflow for Quantification
The quantification of this compound from biological matrices is optimally achieved through LC-MS/MS. This technique offers the high sensitivity and specificity required to detect and quantify low-abundance lipid species in complex samples. The general workflow involves lipid extraction, chromatographic separation, and mass spectrometric detection.
Caption: High-level workflow for the quantification of this compound.
Detailed Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is designed for the robust and sensitive quantification of this compound and is based on established methods for very-long-chain ceramide analysis.[10][11][15]
Materials and Reagents
-
Solvents: LC-MS grade isopropanol, chloroform, methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium formate.
-
Standards:
-
This compound (Cer(d18:0/26:0)) analytical standard.
-
Internal Standard (IS): A stable isotope-labeled or odd-chain ceramide not endogenously present, e.g., N-heptadecanoyl-D-erythro-sphingosine (Cer(d18:1/17:0)).
-
-
Biological Matrix: Human plasma (collected in K2-EDTA tubes).
-
Labware: 96-well deep-well plates, autosampler vials with inserts.
Standard and Sample Preparation
Expert Insight: The use of a non-endogenous internal standard is critical for accurate quantification as it corrects for variations in sample extraction efficiency and matrix effects during ionization.
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in isopropanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with isopropanol to create a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a solution of the internal standard in an isopropanol:chloroform (9:1 v/v) mixture at a fixed concentration (e.g., 50 ng/mL). This solution will also serve as the protein precipitation solvent.
-
Sample Preparation (Protein Precipitation): [1][2][7][11][15]
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well deep-well plate.
-
Add 400 µL of the internal standard spiking solution to each well.
-
Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 250 µL of the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Causality Behind Experimental Choices:
-
Protein Precipitation: This is a rapid and effective method for removing the bulk of proteins from plasma, which can interfere with the analysis.[7]
-
Isopropanol/Chloroform Mixture: This solvent combination is effective at disrupting protein-lipid interactions and solubilizing very-long-chain ceramides, which are highly hydrophobic, ensuring good extraction recovery.[11][15][16][17]
LC-MS/MS Instrumentation and Conditions
Expert Insight: A reversed-phase C18 column is well-suited for separating ceramides based on the length and saturation of their fatty acid chains. Heating the column can improve peak shape and reduce carryover for these hydrophobic molecules.[5]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Column Temperature: 50-60°C.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5-10 µL.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 8.0 | 100 |
| 10.0 | 100 |
| 10.1 | 50 |
| 12.0 | 50 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor ion for this compound will be its protonated molecule [M+H]+. The most abundant product ion typically arises from the cleavage of the amide bond, resulting in a fragment corresponding to the sphinganine backbone.[11]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (d18:0/26:0) | 682.7 | 284.3 | Optimized (e.g., 35-45) |
| Internal Standard (e.g., Cer(d18:1/17:0)) | 538.5 | 264.2 | Optimized (e.g., 30-40) |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Analysis and Quality Control
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Apply a linear regression model to the calibration curve.
-
Concentration Calculation: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Analyze QC samples at low, medium, and high concentrations in triplicate within each analytical run to ensure the accuracy and precision of the assay. The results should fall within ±15% of the nominal concentration.[1][15]
Conclusion and Future Directions
The quantification of this compound by LC-MS/MS is a powerful tool for investigating the pathophysiology of lysosomal storage diseases and other metabolic disorders. The protocol outlined in this application note provides a robust and reliable method for researchers and drug development professionals. As our understanding of the sphingolipidome's role in disease continues to grow, the analysis of specific ceramide species like this compound will become increasingly important for the development of novel diagnostics and targeted therapies. Future work should focus on establishing definitive clinical reference ranges for this compound in various populations and further exploring its utility as a prognostic and therapeutic response biomarker.
References
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Huang, Q., Hao, S., Yao, X., et al. (2021). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Journal of Pharmaceutical and Biomedical Analysis, 192, 113639. [Link]
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Huang, Q., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]
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Jiang, H., Hsu, F. F., Farmer, M. S., Peterson, L. R., & Gross, M. L. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and bioanalytical chemistry, 405(24), 7757–7765. [Link]
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Jiang, H., Hsu, F. F., Farmer, M. S., Peterson, L. R., & Gross, M. L. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and bioanalytical chemistry, 405(24), 7757–7765. [Link]
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Kasumov, T., et al. (2008). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of chromatographic science, 46(6), 541-548. [Link]
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Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. ResearchGate. [Link]
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Kasumov, T., et al. (2008). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High-Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of chromatographic science, 46(6), 541-548. [Link]
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Dekker, N., et al. (2011). Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response. Blood, 118(16), e118-e127. [Link]
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Groener, J. E., et al. (2007). HPLC for Simultaneous Quantification of Total Ceramide, Glucosylceramide, and Ceramide Trihexoside Concentrations in Plasma. Clinical chemistry, 53(4), 748-754. [Link]
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de Faria, D. O., et al. (2014). Quantification of glucosylceramide in plasma of Gaucher disease patients. Genetics and molecular research : GMR, 13(3), 7338-7346. [Link]
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Marney, L. C., et al. (2009). Isopropanol Protein Precipitation for the Analysis of Plasma Free Metanephrines by Liquid Chromatography-Tandem Mass Spectrometry. American journal of clinical pathology, 132(2), 260-265. [Link]
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Application of N-(hexacosanoyl)-sphinganine in Skin Barrier Research: A Technical Guide
This guide provides a comprehensive overview of the application of N-(hexacosanoyl)-sphinganine, also known as Ceramide NS (Cer[NS]), in skin barrier research. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this critical lipid in their experimental models. This document offers in-depth technical insights, detailed protocols, and data interpretation guidance, moving beyond a simple recitation of steps to explain the underlying scientific rationale.
Introduction: The Architectural Significance of this compound in the Stratum Corneum
The skin's primary defense, the stratum corneum (SC), functions as a sophisticated barrier, meticulously constructed to prevent excessive water loss and protect against environmental insults. This "brick and mortar" structure, composed of corneocytes embedded in a lipid-rich matrix, owes its integrity to a precise mixture of ceramides, cholesterol, and free fatty acids.[1][2] Among the diverse classes of ceramides, this compound (Cer[NS]) is a cornerstone of this barrier.[1]
Ceramides are sphingolipids characterized by a sphingoid base linked to a fatty acid via an amide bond.[1] this compound consists of a sphinganine (dihydrosphingosine) base and a 26-carbon fatty acid, hexacosanoic acid.[3] The very-long-chain nature of its fatty acid is crucial for the formation of the highly ordered, impermeable lamellar structures within the SC.[4]
Dysregulation in the composition and organization of these lipids, particularly a decrease in specific ceramide species like Cer[NS], is strongly correlated with compromised barrier function observed in inflammatory skin conditions such as atopic dermatitis and psoriasis.[5][6][7][8] Therefore, understanding the role and application of Cer[NS] in research is paramount for developing effective therapeutic strategies aimed at restoring skin barrier integrity.
Mechanism of Action: The Role of this compound in Lamellar Lipid Organization
The exceptional barrier properties of the stratum corneum are largely attributed to the unique organization of its intercellular lipids into two lamellar phases: a short periodicity phase (SPP) with a repeat distance of approximately 6 nm and a long periodicity phase (LPP) with a repeat distance of about 13 nm.[9][10] The LPP is considered particularly critical for the skin's barrier function.[9]
This compound, with its saturated very-long-chain fatty acid, plays a pivotal role in the formation and stability of these lamellar structures. Its length allows it to span across adjacent lipid layers, contributing to the formation of a tightly packed and highly ordered lipid matrix. This dense organization minimizes the permeability of the SC to water and external substances.
The ratio of different ceramide species is also a critical determinant of barrier function. For instance, a higher ratio of Ceramide NP (N-(hexacosanoyl)-phytosphingosine) to Cer[NS] is associated with a healthier skin barrier, characterized by lower transepidermal water loss (TEWL) and higher capacitance.[1][5][11] Conversely, an increased Cer[NS] to Cer[NP] ratio is often observed in diseased skin, suggesting that the specific type of sphingoid base (sphinganine vs. phytosphingosine) influences the overall lipid architecture and barrier competence.[9]
Experimental Protocols: Investigating Skin Barrier Function with this compound
This section provides detailed protocols for utilizing this compound in common in vitro and ex vivo skin barrier models. These protocols are designed to be self-validating, with clear endpoints to assess the impact of Cer[NS] on barrier integrity.
Preparation of Stratum Corneum Lipid Models
The creation of artificial lipid mixtures that mimic the composition of the native stratum corneum is a fundamental technique in skin barrier research. These models allow for the controlled investigation of the role of individual lipid components, such as Cer[NS].
Objective: To prepare a synthetic lipid mixture incorporating this compound to model the lipid lamellae of the stratum corneum.
Materials:
-
This compound (Cer[NS])
-
Other synthetic ceramides (e.g., Cer[NP], Cer[EOS])
-
Cholesterol
-
Free fatty acids (e.g., palmitic acid, stearic acid, lignoceric acid)
-
Chloroform/methanol (2:1, v/v) solvent system
-
Glass vials
-
Nitrogen gas stream
-
Incubator or water bath
Protocol:
-
Lipid Stock Preparation: Prepare individual stock solutions of each lipid (Cer[NS], other ceramides, cholesterol, free fatty acids) in a chloroform/methanol (2:1, v/v) solvent system at a known concentration (e.g., 1-5 mg/mL).
-
Lipid Mixture Formulation: In a clean glass vial, combine the appropriate volumes of each lipid stock solution to achieve the desired molar ratio. A common starting point for a healthy skin model is a ceramide:cholesterol:free fatty acid molar ratio of approximately 1:0.9:1. The specific ratio of Cer[NS] to other ceramides can be varied to model healthy versus diseased skin.[9]
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas until a thin lipid film is formed at the bottom of the vial.
-
Hydration: Add a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the dried lipid film.
-
Lamellar Phase Formation: Incubate the hydrated lipid mixture at a temperature above the phase transition temperature of the lipids (typically 70-80°C) for a sufficient time (e.g., 1-2 hours) with intermittent vortexing to facilitate the formation of multilamellar vesicles.
-
Annealing: Slowly cool the preparation to room temperature to allow for the organization of the lipids into stable lamellar structures.
In Vitro Skin Barrier Disruption and Repair Model
This protocol describes a method to create a compromised skin barrier in vitro and subsequently assess the restorative effects of formulations containing this compound.[12][13][14][15]
Objective: To evaluate the ability of this compound to repair a chemically disrupted skin barrier model.
Materials:
-
Ex vivo porcine or human skin explants
-
Franz diffusion cells
-
Sodium lauryl sulfate (SLS) solution (e.g., 5% w/v in water)
-
Test formulation containing this compound
-
Placebo formulation (without Cer[NS])
-
Phosphate-buffered saline (PBS)
-
Transepidermal Water Loss (TEWL) measurement device (e.g., Tewameter®)
-
Permeation probe (e.g., radiolabeled water, fluorescent dye)
Protocol:
-
Skin Preparation: Mount the skin explants in Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Baseline Measurement: Measure the baseline TEWL of the intact skin to confirm its initial barrier integrity.
-
Barrier Disruption: Apply the SLS solution to the donor compartment for a defined period (e.g., 1-4 hours) to induce barrier disruption.[16][17]
-
Post-Disruption Measurement: Remove the SLS solution, rinse the skin with PBS, and measure the TEWL again to confirm successful barrier disruption (a significant increase in TEWL is expected).
-
Treatment Application: Apply the test formulation containing this compound and the placebo formulation to separate sets of disrupted skin samples.
-
Incubation: Incubate the treated skin samples for a specified duration (e.g., 24-48 hours).
-
Barrier Function Assessment:
-
TEWL Measurement: Measure the TEWL at various time points post-treatment to assess the rate and extent of barrier recovery. A significant decrease in TEWL for the Cer[NS]-treated group compared to the placebo indicates barrier repair.
-
Permeation Study: Apply a permeation probe to the donor compartment and measure its penetration through the skin into the receptor fluid over time. Reduced permeation in the Cer[NS]-treated group signifies improved barrier function.
-
Data Presentation and Interpretation
Quantitative data from skin barrier research should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Exemplary TEWL Data from a Skin Barrier Repair Study
| Treatment Group | Baseline TEWL (g/m²/h) | Post-SLS TEWL (g/m²/h) | 24h Post-Treatment TEWL (g/m²/h) | Percent Barrier Recovery (%) |
| Untreated Control | 8.5 ± 1.2 | N/A | 8.7 ± 1.5 | N/A |
| Placebo | 8.2 ± 1.0 | 45.3 ± 5.1 | 35.8 ± 4.3 | 21.0 |
| 1% Cer[NS] Formulation | 8.6 ± 1.3 | 46.1 ± 4.8 | 20.4 ± 3.9* | 55.7 |
*Statistically significant difference from the placebo group (p < 0.05).
Interpretation: The data in Table 1 demonstrates that the formulation containing 1% this compound significantly enhanced skin barrier recovery compared to the placebo, as evidenced by the greater reduction in TEWL.
Visualization of Key Concepts and Workflows
Visual aids are crucial for understanding the complex relationships in skin barrier research.
Diagram 1: Simplified Structure of the Stratum Corneum Lipid Lamellae
Caption: The "brick and mortar" model of the stratum corneum.
Diagram 2: Experimental Workflow for In Vitro Barrier Disruption and Repair
Caption: Workflow for assessing barrier repair with Cer[NS].
Analytical Techniques for Ceramide Profiling
To fully understand the impact of exogenously applied this compound and to characterize the ceramide profile of skin samples, advanced analytical techniques are necessary.
Table 2: Comparison of Analytical Methods for Ceramide Analysis
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection.[18][19][20] | High sensitivity and specificity; allows for quantification of individual ceramide species.[20] | Requires complex sample preparation and expensive instrumentation. |
| HPLC | Separation of lipids based on their physicochemical properties.[21] | Good for quantification and separation of major ceramide classes. | May have lower resolution for isomeric species compared to LC-MS/MS. |
| TLC | Separation on a solid-phase plate. | Simple, cost-effective for qualitative and semi-quantitative analysis.[21] | Lower resolution and sensitivity. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information on lipid organization.[13] | Non-destructive; provides insights into the conformational order of lipid chains. | Does not provide information on individual ceramide species. |
The choice of analytical technique will depend on the specific research question, the required level of detail, and the available resources. For comprehensive ceramide profiling, LC-MS/MS is the current gold standard.[20]
Conclusion and Future Perspectives
This compound is a fundamentally important lipid for the structural integrity and function of the skin barrier. The protocols and information provided in this guide offer a robust framework for researchers to investigate its role in skin health and disease. Future research should continue to explore the intricate interplay between Cer[NS] and other lipid components, as well as the cellular mechanisms that regulate its synthesis and metabolism. A deeper understanding of these processes will undoubtedly pave the way for novel and more effective strategies for the treatment of skin barrier-related disorders.
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Pleguezuelos-Villa, M., et al. (2023). Development of Human Skin Equivalents with Inducible Ceramide Depletion for In Vitro Modeling of Lipid Impairment. Journal of Investigative Dermatology, 143(5), 857-867.e7. [Link]
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- 9. Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. sci-hub.box [sci-hub.box]
- 17. The effect of a synthetic ceramide‐2 on transepidermal water loss after stripping or sodium lauryl sulfate treatment: an in vivo study | Semantic Scholar [semanticscholar.org]
- 18. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 21. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]
Application and Protocol for the Quantitative Analysis of N-(hexacosanoyl)-sphinganine (C26:0 Dihydroceramide)
For: Researchers, scientists, and drug development professionals engaged in sphingolipid analysis.
Introduction: The Significance of Very-Long-Chain Ceramides
N-(hexacosanoyl)-sphinganine, a dihydroceramide with a C26:0 fatty acyl chain, belongs to the class of very-long-chain (VLC) ceramides. These lipids are not merely structural components of cellular membranes but are also critical signaling molecules implicated in a myriad of physiological and pathological processes.[1][2] Dysregulation of VLC ceramide metabolism has been linked to various conditions, including metabolic diseases, neurodegenerative disorders, and certain types of cancer.[1] Accurate and precise quantification of specific ceramide species like this compound is therefore paramount for advancing our understanding of their biological roles and for the development of novel therapeutic interventions.
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to ensure scientific integrity, reproducibility, and adherence to the principles of Good Laboratory Practice (GLP).
Analytical Strategy: A Self-Validating Approach
The quantification of lipids from complex biological samples presents several analytical challenges, including low abundance, potential for ion suppression, and the presence of isomeric species. To address these challenges, this protocol employs a robust workflow centered around liquid-liquid extraction for sample purification, reversed-phase ultra-high-performance liquid chromatography (UHPLC) for high-resolution separation, and tandem mass spectrometry for sensitive and specific detection. The use of a stable isotope-labeled internal standard is a cornerstone of this method, ensuring the highest level of accuracy by correcting for variations in sample recovery and matrix effects.
PART 1: EXPERIMENTAL PROTOCOLS
Section 1.1: Reagents and Materials
A comprehensive list of necessary reagents and materials is provided in the table below. All reagents should be of the highest purity available (e.g., LC-MS grade) to minimize background interference.
| Reagent/Material | Recommended Supplier |
| This compound (d18:0/26:0) | Avanti Polar Lipids, Matreya LLC |
| N-(heptadecanoyl)-sphinganine (d18:0/17:0) (Internal Standard) | Avanti Polar Lipids |
| Chloroform (CHCl₃), HPLC Grade | Fisher Scientific, Sigma-Aldrich |
| Methanol (MeOH), LC-MS Grade | Fisher Scientific, Sigma-Aldrich |
| Isopropanol (IPA), LC-MS Grade | Fisher Scientific, Sigma-Aldrich |
| Formic Acid, LC-MS Grade | Thermo Fisher Scientific |
| Ammonium Formate, LC-MS Grade | Sigma-Aldrich |
| Water, LC-MS Grade | Millipore (Milli-Q) or equivalent |
| Biological Matrix (e.g., plasma, cell lysate) | User-provided |
Section 1.2: Sample Preparation - Lipid Extraction
The choice of lipid extraction method is critical for achieving high recovery and minimizing contaminants. The following modified Bligh-Dyer method is recommended for its efficiency in extracting a broad range of lipids, including very-long-chain ceramides.
Protocol: Modified Bligh-Dyer Lipid Extraction
-
Sample Aliquoting: In a glass tube, add 100 µL of the biological sample (e.g., plasma, cell homogenate).
-
Internal Standard Spiking: Add a known amount of the internal standard, N-(heptadecanoyl)-sphinganine (d18:0/17:0), to each sample. The amount should be optimized to be within the linear range of the calibration curve.
-
Solvent Addition: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase B). Vortex for 1 minute to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Causality Behind Experimental Choices:
-
Glassware: The use of glass tubes and vials is crucial to prevent the adsorption of lipids onto plastic surfaces.
-
Internal Standard: Spiking the internal standard at the beginning of the sample preparation process accounts for any loss of analyte during extraction and subsequent steps, ensuring accurate quantification.
-
Solvent Ratios: The specific ratios of chloroform, methanol, and water in the Bligh-Dyer method are optimized for the efficient extraction of a wide range of lipids while minimizing the co-extraction of water-soluble contaminants.
Section 1.3: LC-MS/MS Analysis
The following parameters provide a validated starting point for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Instrument | UHPLC system (e.g., Waters ACQUITY, Thermo Vanquish) |
| Column | C18 Reversed-Phase Column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 55°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Isopropanol (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (d18:0/26:0) | 680.7 | 266.3 | 50 | 35 |
| N-(heptadecanoyl)-sphinganine (d18:0/17:0) (IS) | 554.6 | 266.3 | 50 | 35 |
Rationale for MRM Transitions:
-
Precursor Ion: The precursor ion for this compound is the [M+H]⁺ adduct. The molecular weight of this compound (C₄₄H₈₉NO₃) is approximately 679.7 g/mol , resulting in a protonated molecule at m/z 680.7.
-
Product Ion: The characteristic product ion at m/z 266.3 corresponds to the sphinganine backbone after the neutral loss of the fatty acyl chain and water. This fragmentation pattern is highly specific for sphinganine-containing ceramides.[3]
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 20 | 80 |
| 2.0 | 20 | 80 |
| 12.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 20 | 80 |
| 18.0 | 20 | 80 |
Data Acquisition and Processing: Data should be acquired in MRM mode using the transitions specified in Table 2. Peak integration and quantification should be performed using the instrument's software. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
PART 2: VISUALIZATION & DATA PRESENTATION
Section 2.1: Experimental Workflow
The following diagram illustrates the complete analytical workflow for the quantification of this compound.
Caption: De novo ceramide biosynthesis pathway.
PART 3: SCIENTIFIC INTEGRITY & TRUSTWORTHINESS
Section 3.1: Method Validation According to GLP Principles
To ensure the reliability and reproducibility of the analytical data, the method described in this application note should be validated according to Good Laboratory Practice (GLP) principles. [4]Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and comparing them to samples spiked with the analyte and internal standard.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with at least five non-zero standards should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
-
Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in pre-spiked samples to that in post-spiked samples.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is assessed by comparing the analyte response in post-spiked extracted blank matrix to the response in a neat solution.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Section 3.2: System Suitability
Before each analytical run, a system suitability test should be performed to ensure that the LC-MS/MS system is performing optimally. This typically involves injecting a standard solution of the analyte and internal standard to check for retention time, peak shape, and signal intensity.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of this compound in biological samples. By adhering to the principles of GLP and employing a rigorous analytical workflow, researchers can obtain high-quality, reproducible data to advance their understanding of the role of very-long-chain ceramides in health and disease.
References
-
Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases. Frontiers in Pharmacology. [Link]
-
The role of ceramide in cell signaling. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]
-
Therapeutic Implications of Ceramide-Regulated Signaling Cascades. National Center for Biotechnology Information. [Link]
-
Investigations of the two isoforms of C26:0 ceramide found in DBS extracts. ResearchGate. [Link]
-
Ceramide signaling in immunity: a molecular perspective. Journal of Biomedical Science. [Link]
-
GLP 14 Good Laboratory Practice for Procedure for Method Validation. National Institute of Standards and Technology. [Link]
-
Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of Chromatography B. [Link]
-
LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research. [Link]
-
C26-Ceramide as highly sensitive biomarker for the diagnosis of Farber Disease. Scientific Reports. [Link]
-
Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Washington University School of Medicine in St. Louis. [Link]
-
Taurisolo®, a novel nutraceutical formulation based on grape pomace polyphenols, as a tool for the management of oxidative stress. Federica Web Learning. [Link]
-
Ceramide Profiling of Porcine Skin and Systematic Investigation of the Impact of Sorbitan Esters (SEs) on the Barrier Function of the Skin. ACS Publications. [Link]
-
Emulsifier-Induced Changes to the Human Skin Barrier: Connection to Ceramide Profiles and Assessment as a Skin Lesion Model. Karger Publishers. [Link]
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- 2. The role of ceramide in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Involving N-(hexacosanoyl)-sphinganine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Acyl Chain Length in Ceramide Biology
In the intricate world of sphingolipid signaling, the once-monolithic view of ceramide as a singular pro-apoptotic entity has given way to a more nuanced understanding. It is now unequivocally clear that the length of the N-acyl chain appended to the sphingoid backbone dictates the specific cellular functions of these critical lipid messengers. Very-long-chain (VLC) ceramides, such as N-(hexacosanoyl)-ceramide, and their dihydro- precursors like N-(hexacosanoyl)-sphinganine (C26-dihydroceramide) , play distinct and often opposing roles to their long-chain (e.g., C16) counterparts, particularly in the regulation of cell proliferation, apoptosis, and membrane biophysics.[1][2]
This guide provides a comprehensive overview of in vitro assays relevant to the study of this compound. We will delve into the enzymatic pathways that govern its synthesis and metabolism, and present detailed protocols for interrogating these processes. Our focus will be on providing not just the "how," but also the critical "why" behind experimental choices, empowering researchers to design and execute robust and insightful experiments.
I. The Biosynthetic Hub: Ceramide Synthase 2 (CerS2) and the Genesis of VLC Dihydroceramides
This compound is a product of the de novo ceramide synthesis pathway.[3] This pathway culminates in the N-acylation of sphinganine (dihydrosphingosine) by a family of six ceramide synthases (CerS1-6), each exhibiting remarkable specificity for fatty acyl-CoAs of different lengths.[4][5] this compound, with its C26 acyl chain, is primarily synthesized by Ceramide Synthase 2 (CerS2) .[6]
Understanding the activity of CerS2 is paramount for elucidating the roles of VLC dihydroceramides in cellular physiology and pathology. Dysregulation of CerS2 activity and the subsequent imbalance in VLC ceramide levels have been implicated in various diseases, including cancer and metabolic disorders.[1]
Visualizing the De Novo Synthesis of this compound
Caption: De novo synthesis of this compound in the ER.
Protocol 1: In Vitro Ceramide Synthase 2 (CerS2) Activity Assay
This protocol details a robust method for measuring the in vitro activity of CerS2 in cell or tissue homogenates, utilizing a fluorescently labeled sphinganine substrate and analysis by LC-MS/MS for specific product detection. This approach allows for the precise quantification of NBD-labeled this compound.
Principle: The assay measures the enzymatic transfer of a hexacosanoyl group from hexacosanoyl-CoA to a fluorescently tagged sphinganine analog, NBD-sphinganine. The reaction product, NBD-C26-dihydroceramide, is then separated from the unreacted substrate and quantified using LC-MS/MS.
Materials:
-
Cell or Tissue Homogenates: Prepared from sources known to express CerS2 (e.g., liver, kidney, or cell lines overexpressing CerS2).
-
NBD-sphinganine: (2S,3R)-2-amino-18-((7-nitrobenzo[c][2][3][7]oxadiazol-4-yl)amino)octadecane-1,3-diol.
-
Hexacosanoyl-CoA (C26:0-CoA): Substrate for CerS2.
-
Reaction Buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.[4]
-
Internal Standard (IS): C17-ceramide (d18:1/17:0) for LC-MS/MS quantification.
-
Lipid Extraction Solvents: Chloroform, Methanol.
-
LC-MS/MS System: Triple quadrupole mass spectrometer with a C18 reverse-phase column.
Procedure:
-
Preparation of Cell/Tissue Homogenates:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer (e.g., 5 mM HEPES, pH 7.4, 50 mM sucrose) and keep on ice for 10 minutes.[7]
-
Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 250 x g for 5 minutes at 4°C) to remove nuclei and unbroken cells.[7]
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
-
CerS2 Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding hexacosanoyl-CoA (final concentration of 50 µM).[4]
-
Incubate at 37°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.
-
Add the internal standard (C17-ceramide).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution to separate the NBD-C26-dihydroceramide from the NBD-sphinganine substrate.
-
Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for NBD-C26-dihydroceramide and the internal standard should be optimized beforehand.
-
Self-Validation and Controls:
-
No Enzyme Control: A reaction mixture without the cell/tissue homogenate to ensure no non-enzymatic acylation occurs.
-
No Acyl-CoA Control: A reaction mixture without hexacosanoyl-CoA to confirm the dependence of the reaction on the acyl donor.
-
Time-Course Experiment: Perform the assay at different time points to ensure the reaction is in the linear range.
-
Protein Titration: Use varying amounts of cell/tissue homogenate to determine the optimal protein concentration.
II. The Next Step in the Pathway: Dihydroceramide Desaturase 1 (DEGS1)
Once synthesized, this compound can be further metabolized by Dihydroceramide Desaturase 1 (DEGS1) , which introduces a 4,5-trans double bond into the sphinganine backbone to form N-(hexacosanoyl)-ceramide.[7][10] This conversion is a critical step, as dihydroceramides and ceramides often have distinct, and sometimes opposing, biological activities.[11] For instance, while certain ceramides are pro-apoptotic, their dihydro- counterparts can be anti-apoptotic.
Visualizing the Conversion of this compound to N-(hexacosanoyl)-ceramide
Caption: Dihydroceramide Desaturase 1 (DEGS1) catalyzes the desaturation of this compound.
Protocol 2: In Vitro Dihydroceramide Desaturase 1 (DEGS1) Activity Assay
This protocol describes an in vitro assay to measure the activity of DEGS1 using this compound as a substrate. The product, N-(hexacosanoyl)-ceramide, is quantified by LC-MS/MS.
Principle: The assay measures the conversion of exogenously added this compound to N-(hexacosanoyl)-ceramide by DEGS1 present in a microsomal fraction prepared from cells or tissues.
Materials:
-
Microsomal Fraction: Prepared from a suitable source (e.g., rat liver or cells expressing DEGS1).[7]
-
This compound: Substrate for DEGS1.
-
N-(hexacosanoyl)-ceramide: Standard for LC-MS/MS quantification.
-
DEGS1 Reaction Buffer: e.g., 20 mM bicine, pH 8.5, 50 mM NaCl, 50 mM sucrose.[12]
-
Cofactor: NADH or NADPH (typically 2 mM).[12]
-
Internal Standard (IS): C17-ceramide (d18:1/17:0).
-
Lipid Extraction Solvents: Chloroform, Methanol.
-
LC-MS/MS System: As described in Protocol 1.
Procedure:
-
Preparation of Microsomes:
-
Homogenize tissue or cells in a suitable buffer (e.g., 0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4).[7]
-
Perform a series of differential centrifugations to isolate the microsomal fraction. This typically involves a low-speed spin to remove debris and nuclei, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.
-
-
DEGS1 Reaction Setup:
-
In a microcentrifuge tube, add the following:
-
DEGS1 Reaction Buffer
-
Microsomal protein (e.g., 100 µg)[7]
-
This compound (substrate concentration to be optimized, e.g., 10-50 µM). The substrate should be delivered in a suitable vehicle, such as ethanol or complexed with BSA, to ensure its solubility.
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor (NADH or NADPH).
-
Incubate at 37°C for a defined period (e.g., 20-60 minutes).
-
-
Reaction Termination and Lipid Extraction:
-
Follow the same procedure as in Protocol 1 for reaction termination and lipid extraction, adding the internal standard before extraction.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract.
-
Analyze by LC-MS/MS, using MRM mode to specifically detect and quantify N-(hexacosanoyl)-ceramide and the internal standard. A calibration curve using authentic N-(hexacosanoyl)-ceramide should be generated for accurate quantification.
-
Self-Validation and Controls:
-
Heat-Inactivated Microsomes: Use microsomes that have been heated (e.g., 95°C for 5 minutes) as a negative control to ensure the observed activity is enzymatic.[7]
-
No Cofactor Control: Omit NADH/NADPH from the reaction to confirm the cofactor dependency of DEGS1.
-
Substrate Titration: Vary the concentration of this compound to determine the kinetic parameters (Km and Vmax) of the enzyme.
-
Known Inhibitor Control: Include a known inhibitor of DEGS1, such as GT11, to validate the assay.[13]
III. Data Presentation and Interpretation
The accurate quantification of this compound and its metabolites is crucial for understanding their biological roles. The following tables provide examples of how to present data obtained from the described assays.
Table 1: Substrate Specificity of Ceramide Synthases
| Ceramide Synthase Isoform | Preferred Acyl-CoA Chain Length(s) | Primary Product(s) | Reference(s) |
| CerS1 | C18:0 | C18-Ceramide | [14] |
| CerS2 | C20:0-C26:0 | VLC-Ceramides | [6] |
| CerS3 | ≥C26:0 | Ultra-long-chain Ceramides | [15] |
| CerS4 | C18:0, C20:0 | C18/C20-Ceramides | [14] |
| CerS5 | C16:0 | C16-Ceramide | [14] |
| CerS6 | C16:0 | C16-Ceramide | [14] |
Table 2: Example LC-MS/MS Parameters for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | 266.3 | Optimized |
| N-(hexacosanoyl)-ceramide | [M+H]⁺ | 264.3 | Optimized |
| C17-Ceramide (IS) | [M+H]⁺ | 264.3 | Optimized |
Note: The exact m/z values will depend on the adduct formed (e.g., [M+H]⁺, [M+Na]⁺) and the specific instrument used. These values should be determined empirically.
IV. Broader Applications and Future Directions
The in vitro assays described herein provide a powerful toolkit for investigating the biology of this compound. These assays can be employed to:
-
Screen for inhibitors or activators of CerS2 and DEGS1, which could have therapeutic potential in diseases characterized by dysregulated VLC ceramide metabolism.
-
Characterize the enzymatic properties of CerS2 and DEGS1 from different species or under various physiological conditions.
-
Investigate the impact of mutations in CerS2 or DEGS1 on their enzymatic activity.
-
Elucidate the interplay between different ceramide species in cellular signaling pathways.
Future research may focus on developing more high-throughput versions of these assays and on reconstituting the enzymatic reactions in artificial membrane systems to better mimic the cellular environment. Furthermore, coupling these in vitro studies with cell-based assays and in vivo models will be essential for a comprehensive understanding of the multifaceted roles of this compound and other VLC sphingolipids in health and disease.
References
-
Rahmaniyan, M., Curley, R. W., Obeid, L. M., Hannun, Y. A., & Kraveka, J. M. (2011). Identification of dihydroceramide desaturase as a direct in vitro target for fenretinide. Journal of Biological Chemistry, 286(28), 24754–24764. [Link]
-
Couttas, T. A., Kain, N., Daniels, B., Lim, X. Y., Shepherd, C., Don, A. S., & Tran, C. (2016). Assaying ceramide synthase activity in vitro and in living cells using liquid chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1376, 13–26. [Link]
-
Saddoughi, S. A., Song, P., & Ogretmen, B. (2012). Long chain ceramides and very long chain ceramides have opposite effects on human breast and colon cancer cell growth. The international journal of biochemistry & cell biology, 44(1), 88–96. [Link]
-
Stiban, J., Fistere, D., & Colombini, M. (2008). Long-chain ceramide is a potent inhibitor of the mitochondrial permeability transition pore. The Journal of biological chemistry, 283(36), 24707–24717. [Link]
-
Grosch, S., Schiffmann, S., & Geisslinger, G. (2012). Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain. Progress in lipid research, 51(4), 397–411. [Link]
-
Takahashi, Y., Abe, T., & Hanada, K. (2020). Role of Intracellular Lipid Logistics in the Preferential Usage of Very Long Chain-Ceramides in Glucosylceramide. International journal of molecular sciences, 21(18), 6886. [Link]
-
Geeraert, L., Mannaerts, G. P., & Van Veldhoven, P. P. (1997). Conversion of dihydroceramide into ceramide: involvement of a desaturase. The Biochemical journal, 327 ( Pt 1)(Pt 1), 125–132. [Link]
-
Michel, C., van Echten-Deckert, G., Rother, J., Sandhoff, K., Wang, E., & Merrill, A. H., Jr (1997). Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide. The Journal of biological chemistry, 272(36), 22432–22437. [Link]
-
Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Methods (San Diego, Calif.), 36(2), 207–224. [Link]
-
Couttas, T. A., Kain, N., & Don, A. S. (2012). A fluorescent assay for ceramide synthase activity. Journal of lipid research, 53(8), 1701–1707. [Link]
-
Couttas, T. A., Kain, N., Daniels, B., Lim, X. Y., Shepherd, C., Don, A. S., & Tran, C. (2016). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1376, 13–26. [Link]
-
Li, Y., Liu, Y., Xie, Y., Yu, D., Wang, Y., Li, S., ... & Rao, Y. (2023). Structure and mechanism of a eukaryotic ceramide synthase complex. The EMBO journal, 42(22), e114510. [Link]
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Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2009). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry: “Sphingolipidomics”. LIPID MAPS Protocols. [Link]
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Pewzner-Jung, Y., Park, H., Laviad, E. L., Drori, A., Eshed, Y., Ben-Dor, S., ... & Futerman, A. H. (2010). Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism. Journal of lipid research, 51(12), 3538–3548. [Link]
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Levy, M., & Futerman, A. H. (2010). Mammalian ceramide synthases. IUBMB life, 62(5), 347–356. [Link]
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G. D'Alessandro, G. F., G. Astarita, A., & V. Di Marzo, D. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and bioanalytical chemistry, 407(18), 5345–5356. [Link]
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Kim, J., Pewzner-Jung, Y., Joseph, T., & Futerman, A. H. (2017). In vitro ceramide synthase activity in tissues from the CerS6ADAAAIA mouse. ResearchGate. [Link]
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Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., ... & Merrill, A. H. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et biophysica acta, 1811(11), 838–853. [Link]
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Kraveka, J. M., Li, L., Wang, C., Kounin, M. T., & Hannun, Y. A. (2007). Involvement of the dihydroceramide desaturase in cell cycle progression in human neuroblastoma cells. The Journal of biological chemistry, 282(23), 16718–16728. [Link]
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Wikipedia contributors. (2023, May 29). Dihydroceramide desaturase. In Wikipedia, The Free Encyclopedia. [Link]
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Lahiri, S., Park, H., Laviad, E. L., Lu, X., Bittman, R., & Futerman, A. H. (2009). Ceramide synthesis is modulated by the sphingosine analog FTY720 via a mixture of uncompetitive and noncompetitive inhibition in an acyl-CoA chain length-dependent manner. The Journal of biological chemistry, 284(24), 16090–16098. [Link]
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Fabrias, G., Muñoz-Olaya, J., Cingolani, F., Casas, J., Gagliostro, V., & Futerman, A. H. (2012). Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena. Progress in lipid research, 51(2), 82–94. [Link]
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Glogger, M., Just, J., & Wobst, I. (2023). Structure of the yeast ceramide synthase. bioRxiv. [Link]
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Holland, W. L., Brozinick, J. T., Wang, L. P., Hawkins, E. D., Sargent, K. M., Liu, Y., ... & Summers, S. A. (2011). Differential regulation of dihydroceramide desaturase by palmitate versus monounsaturated fatty acids: implications for insulin resistance. The Journal of biological chemistry, 286(52), 46021–46032. [Link]
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Pewzner-Jung, Y., Ben-Dor, S., & Futerman, A. H. (2014). A critical role for ceramide synthase 2 in liver homeostasis: I. alterations in lipid metabolic pathways. The Journal of biological chemistry, 289(37), 25964–25977. [Link]
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Geeraert, L., Mannaerts, G. P., & Van Veldhoven, P. P. (1997). Conversion of dihydroceramide into ceramide: involvement of a desaturase. The Biochemical journal, 327 ( Pt 1), 125–132. [Link]
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Couttas, T. A., Lim, X. Y., & Don, A. S. (2015). A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC. Lipids, 50(1), 101–109. [Link]
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Laviad, E. L., Albee, L., Pankova-Kholmyansky, I., Epstein, S., Park, H., Merrill, A. H., Jr, & Futerman, A. H. (2008). Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. The Journal of biological chemistry, 283(9), 5677–5684. [Link]
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Pande, S. V., & Mead, J. F. (1977). Assay for the terminal enzyme of the stearoyl coenzyme A desaturase system using chick embryo liver microsomes. Journal of lipid research, 18(1), 32–37. [Link]
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Laviad, E. L., Kelly, S., Merrill, A. H., Jr, & Futerman, A. H. (2012). Eleven residues determine the acyl chain specificity of ceramide synthases. The Journal of biological chemistry, 287(29), 24103–24110. [Link]
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Kraveka, J. M., Kounin, M. T., & Hannun, Y. A. (2008). Cell density-dependent reduction of dihydroceramide desaturase activity in neuroblastoma cells. The Journal of biological chemistry, 283(23), 15718–15726. [Link]
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Stiban, J., & Perera, M. (2017). Sphingolipids in Mitochondria. International journal of molecular sciences, 18(12), 2686. [Link]
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Mascali, C., Matalonga, L., Parini, R., & Ortolano, S. (2022). Loss of function and reduced levels of sphingolipid desaturase DEGS1 variants are both relevant in disease mechanism. Journal of lipid research, 63(10), 100270. [Link]
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Garofalo, K., Cingolani, F., O'Leary, C., Thompson, A. J., & Futerman, A. H. (2018). Sphingolipid distribution at mitochondria-associated membranes (MAMs) upon induction of apoptosis. The Journal of biological chemistry, 293(40), 15478–15486. [Link]
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Armstrong, J. S. (2006). Mitochondrial membrane permeabilization: the sine qua non for cell death. BioEssays : news and reviews in molecular, cellular and developmental biology, 28(3), 253–260. [Link]
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Stiban, J., & Perera, M. N. (2017). Sphingolipids and mitochondrial apoptosis. International journal of molecular sciences, 18(12), 2686. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-(hexacosanoyl)-sphinganine Extraction Efficiency
Welcome to the technical support guide for the extraction of N-(hexacosanoyl)-sphinganine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting for the effective extraction of this very long-chain ceramide from various biological samples.
This compound, a dihydroceramide with a 26-carbon acyl chain, presents unique extraction challenges due to its pronounced hydrophobicity. Standard lipid extraction protocols may require optimization to ensure high recovery and reproducibility. This guide offers a structured approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction difficult?
This compound (Cer(d18:0/26:0)) is a saturated dihydroceramide, a subclass of sphingolipids. Its structure consists of a sphinganine base N-acylated with hexacosanoic acid, a very long-chain fatty acid (VLCFA).[1] Its difficulty in extraction stems from its extremely non-polar nature, which can lead to poor solubility in common solvent systems and a tendency to be lost during phase separation if protocols are not carefully optimized.
Q2: Which are the most common methods for extracting this type of ceramide?
The most widely used methods are modifications of the classic liquid-liquid extraction (LLE) protocols developed by Folch and Bligh & Dyer.[2][3][4] These methods utilize a chloroform-methanol-water solvent system to create a biphasic mixture that separates lipids from more polar molecules.[2][4] For very long-chain ceramides, adjustments to solvent ratios, temperature, and homogenization techniques are often necessary to achieve quantitative recovery.[5]
Q3: Can I use newer, "greener" solvents instead of chloroform?
Yes, methods using solvents like methyl-tert-butyl ether (MTBE) have gained popularity as effective and less toxic alternatives to chloroform.[6][7] The Matyash method, which uses MTBE/methanol, often yields excellent recovery for a broad range of lipids, including sphingolipids, and provides a cleaner lipid phase suitable for mass spectrometry.[6][7]
Q4: Are there alternatives to liquid-liquid extraction?
Solid-phase extraction (SPE) is a viable alternative or complementary technique.[8][9] SPE can be used to either isolate total lipids or to fractionate lipid classes, which can be particularly useful for purifying ceramides from a complex extract before downstream analysis.[9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Problem Area 1: Low Extraction Yield
Q: My final yield of this compound is consistently low. What are the potential causes?
A: Low recovery is a frequent challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Inadequate Sample Homogenization: Very long-chain ceramides are deeply embedded within cellular membranes and lipoprotein complexes. If the tissue or cell disruption is incomplete, the lipids remain inaccessible to the extraction solvents.
-
Causality: The solvent can only extract what it can physically contact. Inefficient homogenization leaves a significant portion of the target analyte trapped within the sample matrix.
-
Solution: For tissues, ensure thorough mechanical homogenization (e.g., with a bead beater or rotor-stator homogenizer) in the initial solvent mixture.[10][11] For tough tissues, cryogenic grinding in liquid nitrogen prior to homogenization can drastically improve yields. For cultured cells, sonication is often effective.[11] An overnight incubation of the single-phase mixture at an elevated temperature (e.g., 48°C) can also enhance extraction from the matrix.[5]
-
-
Incorrect Solvent System or Ratios: The polarity of the solvent system is critical. This compound is highly non-polar.
-
Causality: While polar solvents like methanol are necessary to disrupt lipid-protein interactions and extract more polar lipids, a sufficiently non-polar solvent like chloroform is essential to fully solubilize very long-chain ceramides.[4][12] The final ratio of chloroform:methanol:water must be precise to ensure proper phase separation and partitioning of the target analyte into the organic phase.[13]
-
Solution: Strictly adhere to the volumetric ratios of established protocols like Folch (2:1 chloroform:methanol initially) or Bligh & Dyer (1:2 chloroform:methanol initially).[10][14] Ensure the water content from the sample itself is accounted for when calculating final solvent ratios to achieve the optimal biphasic system.
-
-
Premature Analyte Precipitation: Due to its low solubility, the analyte can precipitate out of solution if the extract is concentrated too quickly or resuspended in an inappropriate solvent.
-
Causality: Very long-chain ceramides have limited solubility even in organic solvents. Rapid evaporation can cause the analyte to crash out of solution. Similarly, resuspending the dried lipid film in a solvent that is too polar (like pure isopropanol or methanol) will result in incomplete dissolution.[15][16]
-
Solution: After drying the final organic extract under a stream of nitrogen, resuspend the lipid film in a non-polar solvent mixture, such as chloroform/methanol (4:1 or 2:1, v/v), before proceeding to your analytical step.[15] Gentle warming (up to 40°C) or sonication can aid in complete resolubilization.[17]
-
Problem Area 2: Poor Reproducibility
Q: I'm observing significant variability between my sample replicates. How can I improve this?
A: Poor reproducibility often points to inconsistencies in manual procedures.
-
Inconsistent Phase Aspiration: The most common source of variability is the inconsistent collection of the lower (chloroform) phase.
-
Causality: Accidentally aspirating part of the upper aqueous phase or the protein interface introduces contaminants and alters the volume of the collected phase, leading to variable results. Conversely, leaving behind too much of the lower phase to avoid the interface leads to analyte loss.
-
Solution: Use a glass Pasteur pipette to carefully collect the lower phase. It can be helpful to insert the pipette through the upper phase with gentle positive pressure (bubbling) to prevent the upper phase from entering the pipette.[14] Aim to collect approximately 90% of the lower phase, sacrificing a small amount for the sake of consistency.[14] For improved precision, consider a back-extraction (washing the collected organic phase with a fresh "authentic upper phase" solution).[14]
-
-
Solvent Evaporation: Chloroform is highly volatile. If samples are left uncapped for varying amounts of time, the solvent ratios will change, affecting extraction efficiency.
-
Causality: Changes in the chloroform:methanol:water ratio can shift the partitioning equilibrium, leading to inconsistent recovery of the analyte in the organic phase.
-
Solution: Keep tubes tightly capped at all times. Perform all solvent additions and transfers swiftly. When working with a large batch of samples, process them in smaller, manageable groups.
-
Problem Area 3: Phase Separation Issues
Q: I'm not getting a clean separation between the organic and aqueous layers. What should I do?
A: A blurry interface or the formation of an emulsion is a common problem, especially with complex matrices like plasma or high-fat tissues.[18]
-
Incorrect Solvent Ratios: This is the primary cause of poor phase separation.
-
Causality: The formation of a clean biphasic system is critically dependent on the final volumetric ratio of chloroform:methanol:water, which should be close to 8:4:3.[13] If there is too much methanol or not enough water, a single phase may persist.
-
Solution: Double-check all calculations, ensuring you've accounted for the water present in the original sample. After adding the final volumes of chloroform and water (or saline solution), vortex thoroughly and then centrifuge at a moderate speed (e.g., 1000-2000 x g) for 5-10 minutes to facilitate a sharp separation.[10][14]
-
-
Emulsion Formation: High concentrations of lipids, proteins, or other amphipathic molecules can act as surfactants, preventing clean separation.[18]
-
Causality: These molecules accumulate at the solvent interface, creating a stable emulsion that traps your target analyte.[18]
-
Solution:
-
Add Salt: Instead of pure water for the phase wash, use a saline solution (e.g., 0.9% NaCl or KCl).[10][17] The increased ionic strength of the aqueous phase helps to break emulsions.[18]
-
Gentle Mixing: For emulsion-prone samples, try gently inverting the tube 15-20 times instead of vigorous vortexing after adding the wash solution.
-
Filtration: For tissue homogenates, filtering the initial single-phase mixture through a solvent-resistant filter or glass wool can remove insoluble proteins that contribute to emulsion formation at the interface.[10][19]
-
-
Optimized Protocol: Modified Bligh & Dyer for Very Long-Chain Ceramides
This protocol is optimized for the extraction of this compound from a generic biological sample (e.g., 100 mg tissue or 1x10^7 cells).
Step-by-Step Methodology
-
Homogenization:
-
Place the pre-weighed sample into a glass tube with a PTFE-lined cap.
-
Add 1 mL of ice-cold PBS. For tissues, homogenize thoroughly using a mechanical homogenizer. For cells, proceed to the next step.
-
Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[14] If using an internal standard, add it at this stage.
-
Vortex vigorously for 2 minutes and incubate at 48°C for 1-2 hours (or overnight for difficult matrices) with occasional shaking.[5]
-
-
Phase Separation:
-
Cool the sample to room temperature.
-
Add 1.25 mL of chloroform. Vortex for 30 seconds.[14]
-
Add 1.25 mL of 0.9% NaCl solution. Vortex for another 30 seconds.[10][14]
-
Centrifuge at 1,500 x g for 10 minutes at room temperature. You should see three distinct layers: a top aqueous layer, a thin disk of precipitated protein, and a bottom organic layer.[20]
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous layer.
-
Using a clean glass Pasteur pipette, pierce the protein layer and collect the bottom organic (chloroform) phase. Transfer it to a new clean glass tube.[20]
-
-
Re-extraction (Optional but Recommended for High Accuracy):
-
Add an additional 1.5 mL of chloroform to the original tube containing the protein pellet and remaining aqueous phase.
-
Vortex for 1 minute and re-centrifuge.
-
Collect the bottom organic phase and combine it with the first extract. This step improves the recovery of non-polar lipids.[13]
-
-
Drying and Reconstitution:
-
Evaporate the combined organic phases to dryness under a gentle stream of nitrogen gas. Avoid overheating the sample.
-
Resuspend the dried lipid film in a small, precise volume (e.g., 100-200 µL) of a suitable solvent for your downstream analysis (e.g., Chloroform:Methanol 2:1, or a mobile phase-compatible solvent).
-
Solvent System Comparison Table
| Method Name | Key Solvents | Pros | Cons | Best For |
| Folch | Chloroform, Methanol | High recovery for a broad range of lipids, well-established.[10][21] | Uses toxic chloroform; can be time-consuming.[7] | General-purpose total lipid extraction from tissues. |
| Bligh & Dyer | Chloroform, Methanol | Faster than Folch, uses less solvent, good for samples with high water content.[13][20] | Also uses chloroform; may require re-extraction for quantitative recovery of non-polar lipids.[13] | Aqueous samples, cell suspensions, homogenates. |
| Matyash | MTBE, Methanol | Less toxic than chloroform, lower density organic phase is on top for easier collection, good recovery of sphingolipids.[6][7] | MTBE is flammable and can form peroxides. | High-throughput lipidomics, safer alternative to chloroform-based methods. |
| Methanol-only | Methanol | Very simple, fast, good for high-throughput screening of polar lipids.[22][23][24] | Poor recovery of non-polar lipids like very long-chain ceramides and triglycerides.[16] | Targeted analysis of polar sphingolipids in plasma when speed is critical. |
Visual Workflow and Logic Diagrams
General Extraction Workflow
This diagram outlines the core steps of a biphasic liquid-liquid extraction protocol.
Caption: Standard workflow for biphasic lipid extraction.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low analyte recovery.
Caption: Decision tree for troubleshooting low extraction yield.
References
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Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917. [Link]
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Tocher, D. R. (n.d.). Extraction and separation of fats and lipids. Analytical Techniques in Aquaculture Research. [Link]
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Slideshare. (2015). Lipid extraction by folch method. [Link]
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GERLI Lipidomics. (n.d.). General procedure. Cyberlipid. [Link]
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Scribd. (n.d.). Bligh and Dyer Lipid Extraction Method. [Link]
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DuLab, University of Hawaii System. (2023). Lipid extraction and FAME assay training. [Link]
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GERLI Lipidomics. (n.d.). Liquid samples (bligh and dyer). Cyberlipid. [Link]
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Tidhar, R., et al. (2012). A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. Journal of lipid research, 53(8), 1687–1694. [Link]
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SEAFDEC Repository. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). [Link]
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ProQuest. (n.d.). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. [Link]
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ResearchGate. (2023). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. [Link]
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PubMed. (2021). Comprehensive Mouse Skin Ceramide Analysis on a Solid-Phase and TLC Separation with High-Resolution Mass Spectrometry Platform. [Link]
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PubMed. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. [Link]
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MDPI. (2023). Bovine Milk Polar Lipids: Lipidomics Advances and Functional Perspectives. [Link]
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ResearchGate. (n.d.). Comparison of different methods for sphingolipid extraction. [Link]
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National Institutes of Health. (n.d.). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. [Link]
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National Institutes of Health. (2022). Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran. [Link]
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National Institutes of Health. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]
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Mass Spectrometry Letters. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. [Link]
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PubMed. (2023). Review of available "extraction + purification" methods of natural ceramides and their feasibility for sewage sludge analysis. [Link]
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PubChem. (n.d.). N-(hexacosanoyl)-1-beta-glucosyl-sphinganine. [Link]
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National Institutes of Health. (2021). Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. [Link]
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ScienceDirect. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. [Link]
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National Institutes of Health. (n.d.). Comparison of ambient solvent extraction methods for the analysis of fatty acids in non-starch lipids of flour and starch. [Link]
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MDPI. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. [Link]
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PubChem. (n.d.). N-(hexacosanoyl)-eicosasphinganine. [Link]
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ResearchGate. (n.d.). Polarity of solvents used for purification of ceramides by SGCC. [Link]
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National Institutes of Health. (n.d.). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. [Link]
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ResearchGate. (2015). Why are lipids not dissolving in my Folch extraction?. [Link]
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Frontiers. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. [Link]
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MDPI. (2019). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. [Link]
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ACS Publications. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. [Link]
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LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
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PubChem. (n.d.). N-(hexadecanoyl)-sphinganine. [Link]
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PubChem. (n.d.). N-hexacosanoylphytosphingosine. [Link]
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Taylor & Francis Online. (2008). Solid Phase Extraction as a Tool to Separate Lipid Classes and Study Deterioration of Marine Lipids. [Link]
-
ResearchGate. (2019). What's the best way to detect the extracted lipids in order to confirm that your lipid extraction protocol is correct?. [Link]
-
PubMed. (n.d.). Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies. [Link]
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Technical Support Center: Mass Spectrometry Analysis of N-(hexacosanoyl)-sphinganine
Welcome to the technical support center for the analysis of N-(hexacosanoyl)-sphinganine, also known as Cer(d18:0/26:0). This very long-chain dihydroceramide presents unique challenges in mass spectrometry due to its high molecular weight, extreme hydrophobicity, and specific fragmentation behavior. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during its analysis. We will move from frequently asked questions to detailed troubleshooting protocols, explaining the scientific reasoning behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial stages of method development or when unexpected results occur.
Q1: Why am I seeing a very low signal or no signal for this compound?
A1: Low signal intensity for this molecule is a common challenge, typically rooted in three areas: inefficient ionization, poor solubility during sample preparation, or suboptimal chromatographic conditions.
-
Inefficient Ionization: this compound's long, saturated hydrocarbon chains make it difficult to ionize effectively using standard electrospray ionization (ESI) conditions. The proton affinity of the amide group is relatively low, and the molecule's nonpolar nature hinders its efficient transfer into the gas phase. Optimization often requires adjusting mobile phase additives or considering alternative ionization sources.[1]
-
Sample Preparation Issues: This lipid can easily precipitate out of solution if the sample extract is reconstituted in a solvent that is not sufficiently nonpolar. It can also adhere to plasticware, leading to significant sample loss before the analysis even begins.
-
Chromatographic Problems: The extreme hydrophobicity can cause poor peak shape, significant retention, or irreversible adsorption onto the LC column, especially at lower temperatures or with insufficiently strong organic mobile phases.
Q2: What is the expected fragmentation pattern for this compound, and which transitions should I use for MRM?
A2: In positive ion mode, ceramides and dihydroceramides characteristically fragment at the amide bond. For this compound (a dihydroceramide with a sphinganine base), collision-induced dissociation (CID) of the protonated precursor ion, [M+H]⁺, will predominantly yield product ions corresponding to the sphinganine long-chain base after the loss of the N-acyl chain and water molecules.
The most reliable product ions for the sphinganine (d18:0) backbone are m/z 266.3 and m/z 284.3 .[2][3] These ions are used as "reporter ions" in precursor ion scans to detect all sphinganine-based lipids in a complex mixture.[2] For quantitative analysis using Multiple Reaction Monitoring (MRM), these are the ideal product ions to monitor.
Q3: How do I choose an appropriate internal standard for quantification?
A3: The choice of internal standard (IS) is critical for accurate quantification. The ideal IS is a stable isotope-labeled version of the analyte, such as N-(hexacosanoyl-d3)-sphinganine or this compound (d18:0-d7). These standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar extraction efficiencies and ionization suppression effects.[4]
If a stable isotope-labeled standard is unavailable, the next best option is a non-naturally occurring odd-chain dihydroceramide, such as Cer(d18:0/17:0) or Cer(d18:0/25:0).[5] Using an IS from a different lipid class or one with a significantly shorter acyl chain (e.g., C12:0 or C16:0) is strongly discouraged, as its behavior during extraction and ionization will not accurately reflect that of the very long-chain analyte.[4][6]
Q4: Should I use positive or negative ion mode for analysis?
A4: Both modes can be used, but they have different advantages.
-
Positive Ion Mode (+ESI): This is the most common approach. It relies on protonating the molecule to form the [M+H]⁺ adduct. This mode provides the characteristic sphinganine backbone fragments (m/z 266, 284) that are excellent for specific and confident identification in MRM assays.[2][5]
-
Negative Ion Mode (-ESI): This mode can offer enhanced sensitivity for certain ceramides, particularly through the formation of chloride adducts [M+Cl]⁻.[7] However, fragmentation in negative mode can be less specific, often yielding carboxylate anions from the fatty acid chain, which may not be as unique as the headgroup fragments in positive mode.[3][8] Additionally, deprotonation can be suppressed by chloride ions in the sample matrix.[8]
For most quantitative applications, positive ion mode is recommended due to the specificity of its fragmentation pattern.
Part 2: Troubleshooting and Optimization Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
Guide 1: Sample Preparation and Extraction
The goal of sample prep is to efficiently extract the highly nonpolar this compound from a complex biological matrix while minimizing analyte loss.
Problem: Low Recovery and Poor Reproducibility
-
Probable Cause: Incomplete extraction due to solvent polarity, analyte precipitation upon reconstitution, or adsorption to surfaces.
-
Solution Workflow:
-
Lipid Extraction: Employ a robust liquid-liquid extraction method suitable for very nonpolar lipids. A modified Folch or Bligh & Dyer extraction is standard.[5][9]
-
Protocol: Modified Folch Extraction
-
To your sample (e.g., 100 µL of plasma or cell homogenate), add the internal standard.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 5 minutes at room temperature.
-
Add 0.5 mL of 0.9% NaCl solution (or 0.25 M KCl[10]) to induce phase separation.
-
Vortex for another 2 minutes and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
Dry the collected organic phase under a gentle stream of nitrogen gas at 30-40°C.
-
-
-
Reconstitution: This is a critical step. The dried lipid extract must be redissolved in a solvent that can maintain the solubility of this compound.
-
Poor Choice: High-percentage aqueous solvents (e.g., 50% methanol) will cause immediate precipitation.
-
Recommended Solvents: Start with a small volume of a strong organic solvent like chloroform or a 4:1 (v/v) chloroform:methanol mixture to dissolve the lipid pellet completely.[9] Then, dilute with the initial mobile phase, often a mixture rich in isopropanol or acetonitrile.[5] Ensure the final solvent composition is compatible with your LC method.
-
-
Minimize Adsorption: Use glass autosampler vials with inserts instead of plastic vials wherever possible. If plasticware must be used, select polypropylene over polystyrene.
-
Guide 2: Liquid Chromatography (LC) Method
A well-developed LC method is essential to separate the analyte from isomers and matrix interferences, and to deliver it to the mass spectrometer in a solvent suitable for ionization.
Problem: Poor Peak Shape (Tailing, Broadening) or Sample Carryover
-
Probable Cause: The analyte's extreme hydrophobicity is causing secondary interactions with the column stationary phase, slow desorption kinetics, or carryover between injections.
-
Solution Workflow:
-
Column Selection: A C8 or C18 reversed-phase column is appropriate.[5] Columns with a shorter length (50-100 mm) can reduce run times, but ensure you have sufficient resolution from other lipids.
-
Mobile Phase Optimization: A strong organic mobile phase is required for elution.
-
Protocol: Typical RP-LC Gradient
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[9][11] Formic acid aids in protonation for +ESI, while ammonium formate can improve peak shape.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.2% formic acid.[5] Isopropanol is a strong solvent necessary for eluting very long-chain lipids.
-
Flow Rate: 0.3 - 0.4 mL/min for a standard 2.1 mm ID column.
-
Gradient: Start at a high percentage of Mobile Phase B (e.g., 50-60%) and rapidly ramp to 95-100% B. Hold at 100% B for several column volumes to ensure the analyte has fully eluted.[5]
-
-
-
Column Temperature: Increase the column temperature to 50-60°C. This improves analyte solubility in the mobile phase, reduces solvent viscosity, and enhances desorption kinetics, leading to sharper peaks.[11]
-
Wash Solvents and Needle Wash: Implement a rigorous needle wash protocol. The autosampler wash solvent should be stronger than the mobile phase, for instance, 100% isopropanol or a chloroform/methanol mixture, to effectively remove any residual analyte.
-
Guide 3: Mass Spectrometry (MS) Detection
Optimizing MS parameters is key to achieving the required sensitivity and specificity for reliable quantification.
Problem: Low Sensitivity and Inconsistent Fragmentation
-
Probable Cause: Suboptimal ionization source conditions, incorrect precursor/product ion selection, or inadequate collision energy.
-
Solution Workflow:
-
Ion Source Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters.
-
Key Parameters: Capillary voltage, source temperature, and desolvation gas flow/temperature.[12] For very long-chain lipids, higher desolvation temperatures (up to 600°C) may be necessary to facilitate the transition to the gas phase.[12]
-
Adduct Formation: Test different mobile phase additives to promote consistent adduct formation. While [M+H]⁺ is standard, in some systems, adding a small amount of lithium or sodium salts (e.g., 1 mM LiOH) can promote the formation of [M+Li]⁺ or [M+Na]⁺ adducts, which can be more stable and fragment differently.[13]
-
-
MRM Transition Selection & Optimization:
-
Molecular Formula: C₄₄H₈₉NO₃
-
Molecular Weight: 680.2 g/mol
-
Precursor Ion [M+H]⁺: m/z 681.2
-
Primary Product Ions (Sphinganine Backbone): m/z 284.3 (loss of acyl chain and one water molecule) and m/z 266.3 (loss of acyl chain and two water molecules).[2][3]
-
Collision Energy (CE): Perform a CE ramp experiment for each transition to find the optimal value that maximizes the product ion signal. Very long-chain lipids may require slightly higher CE than their shorter-chain counterparts. A starting range of 20-60 eV is typical.[9][12]
-
-
| Parameter | This compound (Cer d18:0/26:0) | Justification |
| Ionization Mode | Positive ESI | Provides specific backbone fragments for confident identification.[5] |
| Precursor Ion (Q1) | m/z 681.2 | Corresponds to the [M+H]⁺ ion. |
| Product Ion 1 (Q3) | m/z 284.3 | Primary, specific fragment of the sphinganine backbone.[2] |
| Product Ion 2 (Q3) | m/z 266.3 | Secondary, confirmatory fragment of the sphinganine backbone.[2] |
| Collision Energy | Optimize (20-60 eV) | Must be determined empirically to maximize product ion intensity.[12] |
Part 3: Visualization of Workflows
Troubleshooting Workflow for Low Analyte Signal
This diagram outlines a logical sequence for diagnosing the root cause of a weak or absent signal for this compound.
Caption: A decision tree for troubleshooting low signal in this compound analysis.
Fragmentation Pathway of this compound
This diagram illustrates the formation of key product ions from the protonated precursor molecule during MS/MS analysis.
Caption: MS/MS fragmentation of protonated this compound into its primary product ions.
References
-
Boiten, W. et al. (2016). Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry, 88(7), 3941-3949. [Link]
-
Kasumov, T. et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 397(3), 1059-1068. [Link]
-
Hsu, F. F. & Turk, J. (2002). Structural studies on ceramides as lithiated adducts by low energy collisional-activated dissociation tandem mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry, 13(6), 680-695. [Link]
-
Huang, Q. et al. (2021). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential metabolic messengers. Clinica Chimica Acta, 512, 61-70. [Link]
-
Park, S. J. et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters, 15(1), 49-53. [Link]
-
Maszkiewicz, J. et al. (2021). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Molecules, 26(16), 4995. [Link]
-
Bielawski, J. et al. (1998). Characterization and Direct Quantitation of Ceramide Molecular Species from Lipid Extracts of Biological Samples by Electrospray Ionization Tandem Mass Spectrometry. Analytical Biochemistry, 262(2), 198-208. [Link]
-
Park, S. J. et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters, 15(1), 49-53. [Link]
-
LC-MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. (2024). Spectroscopy Online. [Link]
-
Wood, P. L., & Woltjer, R. L. (2018). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Lipids, 53(1), 117-124. [Link]
-
Sugimoto, M. et al. (2012). Imaging Mass Spectrometry Visualizes Ceramides and the Pathogenesis of Dorfman-Chanarin Syndrome Due to Ceramide Metabolic Abnormality in the Skin. PLoS ONE, 7(11), e49519. [Link]
-
Hsu, F. F. & Turk, J. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 30(4), 579-599. [Link]
-
Huang, Q. et al. (2021). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential metabolic messengers. Clinica Chimica Acta, 512, 61-70. [Link]
-
Huang, Q. et al. (2021). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential metabolic messengers. Clinica Chimica Acta, 512, 61-70. [Link]
-
Boiten, W. et al. (2016). Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry, 88(7), 3941-3949. [Link]
-
Merrill, A. H. Jr. et al. (2009). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. Methods in Enzymology, 462, 1-27. [Link]
-
Sullards, M. C. et al. (2011). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Current Protocols in Food Analytical Chemistry. [Link]
-
SCIEX. (n.d.). LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. SCIEX. [Link]
-
Shaner, R. L. et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692-1707. [Link]
-
Banneke, S. et al. (2011). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 52(3), 580-589. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(hexacosanoyl)-eicosasphinganine. PubChem Compound Database. [Link]
-
Lieser, B. et al. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 44(11), 2209-2216. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Various Authors. (2012). Analysis of ceramides. ResearchGate. [Link]
-
Hsu, F. F. & Turk, J. (2000). Fragmentation Patterns of Sphingolipids. Journal of the American Society for Mass Spectrometry, 11(12), 1036-1049. [Link]
-
Husen, P. et al. (2021). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry, 93(2), 903-911. [Link]
-
Lieser, B. et al. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 44(11), 2209-2216. [Link]
-
Shaner, R. L. et al. (2009). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Methods in Enzymology, 462, 29-47. [Link]
-
Chen, Y. A. et al. (2023). Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. International Journal of Molecular Sciences, 24(14), 11728. [Link]
-
Ivanova, P. T. et al. (2001). Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation. Biochemistry, 40(41), 12384-12393. [Link]
-
Li, M. et al. (2022). High-resolution targeted mass spectrometry for comprehensive quantification of sphingolipids: clinical applications and characterization of extracellular vesicles. Journal of Lipid Research, 63(1), 100151. [Link]
-
Stübiger, G. & Belgacem, O. (2018). Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry. Metabolites, 8(4), 74. [Link]
Sources
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- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 13. Electrospray ionization with higher-energy collision dissociation tandem mass spectrometry toward characterization of ceramides as [M + Li]+ ions: Mechanisms of fragmentation and structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Resolution for N-(hexacosanoyl)-sphinganine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of N-(hexacosanoyl)-sphinganine (Cer(d18:0/26:0)) and other very long-chain ceramides. Poor peak resolution is a common hurdle that can compromise data quality and quantification. This document provides a structured, in-depth approach to troubleshooting and method development, moving beyond simple checklists to explain the underlying scientific principles.
Part 1: Understanding the Challenge & Troubleshooting Common Issues
This compound is an amphipathic molecule, possessing a long, nonpolar C26 acyl chain and a polar headgroup containing hydroxyl and amide functionalities. This dual nature is central to the challenges in achieving sharp, symmetrical peaks in reversed-phase HPLC.
Q1: My peak for this compound is broad and tailing on a C18 column. What's happening at the molecular level?
Answer: Peak tailing for this analyte is most often caused by secondary interactions between the polar headgroup of the ceramide and active sites on the stationary phase. Here's the breakdown:
-
Primary Interaction (Good): The long C26 acyl chain interacts hydrophobically with the C18 alkyl chains of the stationary phase. This is the primary mechanism of retention in reversed-phase chromatography.
-
Secondary Interaction (Bad): Standard silica-based columns have residual, unbonded silanol groups (Si-OH) on their surface. The hydroxyl (-OH) and amide (-NH-C=O) groups in your ceramide can form hydrogen bonds with these silanols. Because these active sites are heterogeneously distributed, some ceramide molecules are "stuck" longer than others, leading to a delayed elution for a fraction of the analyte molecules, which manifests as a tailing peak. Ionized silanols (SiO⁻) can also cause tailing for basic analytes through weak cation exchange.[1][2][3][4]
dot graph TD; subgraph "Stationary Phase Particle" A[C18 Chain] -- "Hydrophobic Interaction (Retention)" --> B((Ceramide)); C[Residual Silanol (Si-OH)] -- "Secondary Interaction (Tailing)" --> B; end B -- "Elutes at different times" --> D{Tailing Peak}; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
end caption: Interaction of Ceramide with a C18 Stationary Phase.
Q2: I'm observing peak fronting for my ceramide. Is this related to the same issues as tailing?
Answer: Peak fronting, where the peak looks like a shark fin, is typically unrelated to silanol interactions. The two most common causes are:
-
Column Overload: You have injected too much sample mass onto the column.[3] This saturates the stationary phase at the point of injection, causing molecules to travel down the column before they can interact, leading to a leading-edge distortion. To test for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves, you were experiencing mass overload.[3]
-
Sample Solvent Mismatch: Your analyte is dissolved in a solvent that is significantly "stronger" (more nonpolar in reversed-phase) than the mobile phase at the start of your gradient.[4][5] For instance, dissolving your ceramide in pure isopropanol and injecting it into a mobile phase of 60% acetonitrile/40% water will cause the sample to race down the column initially, distorting the peak. The sample should ideally be dissolved in the initial mobile phase.[5]
Q3: How do I systematically troubleshoot my poor peak shape?
Answer: A logical, stepwise approach is crucial. Avoid changing multiple parameters at once. Follow this workflow to diagnose and resolve the issue.
dot graph LR; subgraph "Troubleshooting Workflow" direction LR; A[Start: Poor Peak Shape] --> B{Evaluate System}; B --> C{Optimize Mobile Phase}; C --> D{Adjust Temperature}; D --> E{Select Alternative Column}; E --> F[End: Improved Resolution]; end
end caption: Systematic Workflow for Troubleshooting Peak Shape.
-
Evaluate the System: Before blaming the chemistry, ensure your hardware is sound. Check for extra-column band broadening by inspecting all fittings and tubing for potential dead volume.[4][5] A simple test is to replace the column with a zero-dead-volume union and inject a standard; the resulting peak should be very sharp.
-
Optimize the Mobile Phase: This is often the most effective area for improvement.
-
Adjust Column Temperature: Temperature affects both viscosity and reaction kinetics.
-
Consider a Different Column: If optimization fails, the stationary phase itself may be the limiting factor.
Part 2: Method Development & Optimization Protocols
This section provides detailed protocols and explanations for the optimization steps outlined above.
Q4: What specific mobile phase additives can I use, and how do I prepare them?
Answer: Mobile phase additives are powerful tools for improving peak shape, especially when mass spectrometry (MS) is used for detection.
-
Mechanism: Small amounts of acid in the mobile phase, such as formic acid or acetic acid, lower the pH.[3] This protonates the residual silanol groups (Si-OH), neutralizing them and preventing them from interacting with the polar groups on your ceramide.[3] For MS detection, volatile additives like formic acid and ammonium formate are preferred as they are easily removed in the ESI source.[6][7]
-
Protocol: Mobile Phase Additive Screening
-
Prepare Stock Solutions: Create a 10% (v/v) solution of formic acid in HPLC-grade water.
-
Prepare Mobile Phase A: For a 1 L bottle of your aqueous mobile phase (e.g., 95:5 Water:Acetonitrile), add 1 mL of the 10% formic acid stock for a final concentration of 0.1%.
-
Prepare Mobile Phase B: For a 1 L bottle of your organic mobile phase (e.g., 90:10 Isopropanol:Acetonitrile), also add 1 mL of the 10% formic acid stock. It is critical to have the additive in both mobile phases to ensure a consistent pH throughout the gradient.
-
Test and Compare: Run your sample with and without the 0.1% formic acid. Analyze the peak asymmetry factor. A perfectly symmetrical peak has an asymmetry factor of 1.0. Tailing peaks are >1.2.
-
| Additive Concentration | Expected Asymmetry Factor | Rationale |
| 0% (None) | > 1.5 | Significant secondary interactions with silanols. |
| 0.05% Formic Acid | 1.2 - 1.4 | Partial suppression of silanol activity. |
| 0.1% Formic Acid | 1.0 - 1.2 | Optimal suppression for most C18 columns. |
| 0.1% Acetic Acid | 1.1 - 1.3 | Weaker acid, may be slightly less effective than formic acid. |
Q5: How does changing the column temperature help, and what temperature should I use?
Answer: Elevating the column temperature has several beneficial effects for analyzing large, hydrophobic molecules like very long-chain ceramides.
-
Reduced Viscosity: Higher temperatures decrease the viscosity of the mobile phase.[8][9] This lowers the system backpressure, allowing for potentially higher flow rates and sharper peaks.
-
Improved Mass Transfer: Analytes move more quickly between the mobile and stationary phases at higher temperatures.[9][10] This increased diffusion coefficient leads to sharper, narrower peaks and better efficiency.[10]
-
Increased Solubility: The solubility of hydrophobic lipids in the mobile phase is enhanced at higher temperatures, which can improve peak shape.[11]
-
Protocol: Temperature Optimization
-
Set Initial Temperature: Start with a column temperature of 40°C.
-
Incremental Increases: Increase the temperature in 10°C increments (e.g., 40°C, 50°C, 60°C).
-
Monitor and Evaluate: At each step, monitor backpressure, retention time, and peak width. Retention time will decrease as temperature increases.[8][11] The goal is to find the temperature that provides the narrowest peak without compromising the stability of the analyte or the column (most modern columns are stable up to 60-80°C). For many lipid applications, a temperature of 50-60°C provides a good balance.[9]
-
Q6: My peak shape is still not ideal. What type of HPLC column should I be using for this compound?
Answer: If mobile phase and temperature optimization are insufficient, your column chemistry is likely the problem. For problematic peaks caused by silanol interactions, selecting a column with a highly inert stationary phase is the most robust solution.
-
Column Selection Guide:
| Column Type | Principle of Operation | Why it Helps |
| Modern End-Capped C18 | The silica surface is first bonded with C18 chains, then a second reaction with a small silane (e.g., trimethylchlorosilane) is performed to "cap" and shield the remaining silanols. | Reduces the number of available silanol groups for secondary interactions, leading to much-improved peak shape for polar analytes.[2] |
| Charged Surface Hybrid (CSH) C18 | These columns use a hybrid silica/polymer particle that has a low-level positive surface charge. | The positive charge repels basic analytes, preventing them from accessing the underlying silanols, dramatically reducing tailing. |
| Phenyl-Hexyl | Utilizes a phenyl ring in the stationary phase. | Offers alternative selectivity through pi-pi interactions, which can be beneficial for separating complex lipid mixtures. May also provide better peak shape. |
| Normal Phase (e.g., Silica, Diol) | Separates compounds based on polarity. The polar ceramide headgroup interacts strongly with the polar stationary phase. | Can provide excellent separation of ceramide subclasses.[12] However, it requires non-aqueous mobile phases (e.g., hexane/isopropanol), which can be less compatible with ESI-MS. |
-
Recommendation: For robust, reproducible results in a reversed-phase LC-MS workflow, start with a modern, high-purity, end-capped C18 or a CSH C18 column. These technologies are specifically designed to minimize the secondary interactions that cause peak tailing.
Part 3: Recommended Starting Method
Based on the principles discussed, here is a robust starting method for the analysis of this compound by LC-MS.
-
Protocol: Baseline HPLC-MS Method for Very Long-Chain Ceramides
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC or HPLC system | Capable of handling pressures associated with sub-2µm columns. |
| Column | End-capped C18 or CSH C18, <2 µm particle size (e.g., 2.1 x 100 mm) | Provides high efficiency and inertness to prevent peak tailing. |
| Mobile Phase A | 60:40 Water:Acetonitrile + 0.1% Formic Acid + 10 mM Ammonium Formate | Formic acid suppresses silanol interactions; ammonium formate aids ionization. |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 0.1% Formic Acid + 10 mM Ammonium Formate | Isopropanol is a strong solvent needed to elute very long-chain lipids. |
| Gradient | 0% B to 100% B over 10-15 minutes, hold at 100% B for 5 min, re-equilibrate | A gradient is necessary to elute a wide range of lipids. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Appropriate for column dimensions to ensure optimal efficiency. |
| Column Temp. | 50 °C | Reduces viscosity and improves mass transfer for sharper peaks.[8][10] |
| Injection Vol. | 1 - 5 µL | Minimize to prevent solvent mismatch and overload issues. |
| Sample Diluent | 90:10 Methanol:Toluene or initial mobile phase conditions | Ensure analyte solubility and compatibility with the mobile phase. |
| MS Detector | ESI in Positive Ion Mode (ESI+) | Ceramides readily form [M+H]⁺ ions.[6] |
| MS Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan | MRM for targeted quantification; Full Scan for profiling. |
References
-
Effect of column temperature on the separation of all lipid classes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
What is the effect of column temperature on retention time of lipids in hplc? (2014, September 22). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]
-
Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (2010). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 688, 165-180. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. Retrieved January 14, 2026, from [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters Knowledge Base. Retrieved January 14, 2026, from [Link]
-
Merrill, A. H., Sullards, M. C., Allegood, J. C., Serwer, W. D., & Wang, E. (2001). Observation of different ceramide species from crude cellular extracts by normal-phase high-performance liquid chromatography coupled to atmospheric pressure chemical ionization-mass spectrometry. Analytical Biochemistry, 298(2), 281-289. [Link]
-
Masukawa, Y., Narita, H., Shimizu, E., Kondo, N., Sugai, Y., & Ueno, T. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of lipid research, 49(7), 1466-1475. [Link]
-
How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved January 14, 2026, from [Link]
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Kasumov, T., Li, L., Li, M., Gulshan, K., & Kirwan, J. P. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and bioanalytical chemistry, 397(3), 1147-1156. [Link]
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How Does Column Temperature Affect HPLC Resolution? (n.d.). Chrom Tech, Inc. Retrieved January 14, 2026, from [Link]
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N-(hexacosanoyl)-1-beta-glucosyl-sphinganine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins. Proteomics, 5(11), 2797-2803. [Link]
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Kim, S. Y., Jeong, D. H., & Lee, J. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Applied Sciences, 12(16), 8234. [Link]
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Beermann, C., & Frentzen, M. (2003). Lipid class separation by HPLC combined with GC FA analysis. Journal of the American Oil Chemists' Society, 80(8), 747-752. [Link]
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Li, T., Wang, J., & Li, Y. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 20(8), 14867-14877. [Link]
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Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. (2022, August 8). ResearchGate. Retrieved January 14, 2026, from [Link]
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How to fix peak shape in hplc? (2023, March 9). ResearchGate. Retrieved January 14, 2026, from [Link]
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How to Obtain Good Peak Shapes. (n.d.). GL Sciences. Retrieved January 14, 2026, from [Link]
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N-(hexadecanoyl)-sphinganine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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N-(hexacosanoyl)-eicosasphinganine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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N-hexacosanoylphytosphingosine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. Retrieved January 14, 2026, from [Link]
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Schiller, J., Süß, R., Fuchs, B., Müller, M., Zschörnig, K., & Arnold, K. (2007). Characterization of sphingomyelins in lipid extracts using a HPLC-MS-Offline-NMR method. Analytical and bioanalytical chemistry, 388(4), 867-875. [Link]
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García, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 825(2), 111-123. [Link]
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Mobile Phase Additives for Peptide Characterization. (2019, October 2). Waters Blog. Retrieved January 14, 2026, from [Link]
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Liebisch, G., Drobnik, W., Reil, M., Trömmer, P., & Schmitz, G. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of lipid research, 45(4), 757-764. [Link]
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Lee, T. P., Chang, C. M., & Chen, C. H. (2011). Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. Journal of the Chinese Chemical Society, 58(6), 1040-1045. [Link]
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Lee, S. Y., Kim, J. Y., & Kim, H. J. (2014). Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. Journal of analytical methods in chemistry, 2014, 891732. [Link]
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Schiller, J., Süß, R., Fuchs, B., Müller, M., Zschörnig, K., & Arnold, K. (2007). Characterization of sphingomyelins in lipid extracts using a HPLC-MS-Offline-NMR method. Analytical and Bioanalytical Chemistry, 388(4), 867-875. [Link]
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Technical Support Center: Ensuring the Integrity of N-(hexacosanoyl)-sphinganine During Sample Preparation
Introduction: N-(hexacosanoyl)-sphinganine, also known as Ceramide(d18:0/26:0), is a critical very long-chain ceramide involved in various biological processes. Its extremely hydrophobic nature, conferred by the C26 acyl chain, presents unique challenges during sample handling and analysis[1]. Inaccurate quantification due to degradation can lead to erroneous conclusions in metabolic studies and biomarker discovery. This guide provides a comprehensive, question-and-answer-based resource for researchers to mitigate degradation, ensuring the generation of reliable and reproducible data.
Section 1: Understanding and Preventing Core Degradation Pathways
This section addresses the fundamental chemical and enzymatic threats to this compound integrity.
FAQ: What are the primary ways my this compound sample can degrade during preparation?
Your sample is vulnerable to three main degradation pathways: enzymatic hydrolysis, chemical hydrolysis, and oxidation.
-
Enzymatic Hydrolysis: The most immediate threat upon sample collection is from endogenous ceramidases (e.g., acid, neutral, and alkaline ceramidases)[2][3]. These enzymes catalyze the hydrolysis of the amide bond, breaking down the ceramide into sphinganine and hexacosanoic acid, thereby destroying the target analyte[4][5]. This process begins the moment cellular or tissue integrity is compromised.
-
Chemical Hydrolysis: The amide bond is also susceptible to non-enzymatic, chemical hydrolysis under harsh pH conditions. Both strongly acidic and alkaline environments can promote this degradation, making careful pH control essential during extraction and storage.
-
Oxidation: While the sphinganine backbone and the hexacosanoyl chain are saturated and thus less prone to oxidation than unsaturated lipids, aggressive oxidative conditions generated by contaminants (e.g., metal ions, peroxides in old solvents) can still pose a risk, particularly during long-term storage.
Caption: Primary degradation pathways for this compound.
Section 2: Sample Collection and Extraction Troubleshooting
The initial steps of sample handling are critical. Errors introduced here are irreversible.
FAQ: My ceramide results are inconsistent. What is the most critical first step after collecting biological samples (e.g., tissue, cells)?
The most critical step is the immediate and complete inactivation of enzymatic activity. The moment you collect the sample, cellular compartments are disrupted, and degradative enzymes like ceramidases become active[6][7].
Solution: Immediately flash-freeze your sample in liquid nitrogen. This halts all enzymatic processes. Store samples at -80°C until you are ready for extraction[8]. For liquid samples like plasma, prompt freezing is equally important. Avoid slow freezing, as this allows for the formation of ice crystals that can further disrupt cellular structures and enhance enzymatic degradation upon thawing.
FAQ: How can I be sure my lipid extraction protocol is efficient for a very long-chain ceramide?
Standard lipid extraction methods may need optimization for highly non-polar lipids like Cer(d18:0/26:0). The goal is to ensure the analyte is fully solubilized in the organic phase while proteins and other interfering substances are removed. A modified Bligh-Dyer method is a robust choice[9][10].
Self-Validating Extraction Protocol: This protocol incorporates an internal standard at the very beginning, allowing you to validate the efficiency of your extraction for every sample.
-
Preparation:
-
Pre-chill all solvents and glassware on ice.
-
Prepare a stock solution of your internal standard (IS). A non-endogenous, odd-chain ceramide like Cer(d18:0/17:0) or a stable isotope-labeled standard such as Cer(d18:1/24:0)-d7 is ideal[11][12].
-
Prepare an extraction solvent mixture of Chloroform:Methanol (1:2, v/v) containing an antioxidant.
-
-
Homogenization & Extraction:
-
Weigh the frozen tissue or cell pellet (~1-10 mg) in a pre-chilled glass tube[13].
-
Crucial Step: Immediately add the appropriate volume of the Chloroform:Methanol (1:2) solvent and your internal standard. The solvent will complete the inactivation of enzymes.
-
For tissue, homogenize thoroughly using a mechanical homogenizer while keeping the tube on ice.
-
Add additional chloroform and water to achieve the final Bligh-Dyer ratio of Chloroform:Methanol:Water (2:2:1.8)[14]. Vortex vigorously.
-
-
Phase Separation:
-
Centrifuge at low speed (~1000 x g) for 5-10 minutes to separate the phases[9].
-
You will see a lower organic phase (containing lipids) and an upper aqueous phase.
-
Carefully collect the lower organic phase using a glass Pasteur pipette. To avoid contamination, gently apply positive pressure while passing through the upper layer[9].
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen gas. Avoid high heat.
-
Reconstitute the dried lipid film in an appropriate solvent for your analytical platform (e.g., Methanol or a mobile phase-matched solvent).
-
Caption: Self-validating workflow for this compound extraction.
FAQ: What antioxidant should I use and at what concentration?
Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing lipid peroxidation[15].
Recommendation:
-
Concentration: Add BHT to your primary extraction solvent to achieve a final concentration of 0.01% (w/v) or approximately 50 µM[16]. This low concentration is effective without significantly interfering with most LC-MS analyses.
-
When to Add: BHT should be present in the very first solvent that comes into contact with your sample during homogenization. This ensures protection from the outset.
| Parameter | Recommendation | Rationale |
| Antioxidant | Butylated Hydroxytoluene (BHT) | Scavenges free radicals, preventing oxidative damage to lipids[15]. |
| Concentration | 0.01% (w/v) in extraction solvent | Effective at preventing oxidation with minimal analytical interference[16]. |
| Timing | Add to the initial homogenization solvent | Provides immediate protection upon disruption of tissue/cell integrity. |
Section 3: Post-Extraction Handling and Storage
Proper storage is crucial for maintaining the integrity of the extracted analyte, especially for long-term studies.
FAQ: What are the optimal conditions for storing my extracted lipid samples?
Extracted lipids are highly susceptible to degradation if not stored correctly. Key factors are temperature, solvent, atmosphere, and light.
Storage Recommendations Table
| Condition | Optimal Setting | Rationale |
| Temperature | -80°C | Minimizes chemical degradation and residual enzymatic activity. |
| Solvent | Chloroform or Methanol | Keeps lipids fully dissolved. Avoid aqueous buffers. |
| Atmosphere | Under Argon or Nitrogen Gas | Prevents long-term oxidation by displacing oxygen. |
| Container | Amber glass vials with PTFE-lined caps | Prevents light exposure and leaching of plasticizers. |
| Duration | Up to 38 days at -80°C has been shown to be stable for similar ceramides[17]. For longer periods, re-validation is recommended. |
Procedure for Long-Term Storage:
-
After drying the lipid extract, reconstitute in a small volume of chloroform.
-
Transfer to a low-volume amber glass vial.
-
Overlay the sample with argon or nitrogen gas for 30 seconds to displace air.
-
Seal tightly with a PTFE-lined cap and store immediately at -80°C.
Section 4: Analytical Considerations
The final analytical step requires care to avoid introducing artifacts.
FAQ: How do I use an internal standard to validate my results and correct for degradation?
An internal standard (IS) is your key to a self-validating system. It is a compound that is chemically similar to your analyte but not naturally present in the sample.
Role of the Internal Standard: The IS is added at a known concentration at the very beginning of the sample preparation[18]. It experiences every step of the process—extraction, potential degradation, drying, and injection—alongside your target analyte.
Validation and Quantification:
-
Monitor IS Recovery: In your analytical run (e.g., LC-MS/MS), you will monitor the signal of the IS. If the IS signal is consistent across all your samples, it indicates that your sample preparation was uniform and efficient. Significant variability in the IS signal points to a problem in your workflow.
-
Quantification: The concentration of this compound is calculated based on the ratio of its peak area to the peak area of the IS[18]. This ratio-based calculation automatically corrects for any sample loss or degradation that occurred during preparation, as both the analyte and the IS would have been affected similarly.
Choosing an Internal Standard:
| Standard Type | Example | Pros | Cons |
| Odd-Chain Ceramide | Cer(d18:0/17:0) | Behaves very similarly to the analyte; not present in biological systems[12]. | Can be expensive. |
| Stable Isotope-Labeled | Cer(d18:1/24:0)-d7 | Considered the "gold standard"; chemically identical to a native ceramide, ensuring identical behavior[11][19]. | Highest cost; availability may be limited for specific species. |
References
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Imai, Y., & Masukawa, Y. (2003). Quantitative analysis of ceramide molecular species by high performance liquid chromatography. PubMed. [Link]
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Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC - NIH. [Link]
-
Li, X., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]
-
LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]
-
Bligh, E.G., & Dyer, W.J. (1959). Extraction of Lipids in Solution by the Method of Bligh & Dyer. University of California, Davis. [Link]
-
Guan, Z., & Wenk, M.R. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC - PubMed Central. [Link]
-
Oettmeier, C. (2021). What is the optimal concentration of BHT (Butylated Hydroxytoluene) for extracting lipids for liquid chromatography? ResearchGate. [Link]
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Lee, J., et al. (2018). Region-Specific Lipid Alterations Around the 28-Year Transition as Early Indicators of Skin Aging. MDPI. [Link]
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Marty, J.C., et al. (1994). Fatty acids Analysis Using Bligh and Dyer (1959) method modified by Marty et al. (1994). EPIC. [Link]
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Journal of Biotechnology and Biomedical Science. (n.d.). Bligh and Dyer Extraction. Journal of Biotechnology and Biomedical Science. [Link]
-
Metherel, A.H., & Stark, K.D. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. PloS one. [Link]
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Lee, S.H., et al. (2011). Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid. PubMed. [Link]
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Chen, J., et al. (2012). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PMC - NIH. [Link]
-
Rother, S., et al. (2023). Acid ceramidase regulates innate immune memory. PMC - NIH. [Link]
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Al-Digs, N., et al. (2021). Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration. MDPI. [Link]
-
Gault, C.R., Obeid, L.M., & Hannun, Y.A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. PubMed Central. [Link]
-
Xiao, Y., et al. (2022). Acid ceramidase targeting pyruvate kinase affected trypsinogen activation in acute pancreatitis. PMC - NIH. [Link]
-
Coant, N., & Ségui, B. (2022). Measurement of neutral ceramidase activity in vitro and in vivo. PubMed. [Link]
-
Tani, M., et al. (2000). Purification and characterization of a neutral ceramidase from mouse liver. A single protein catalyzes the reversible reaction in which ceramide is both hydrolyzed and synthesized. PubMed. [Link]
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Technical Support Center: N-(hexacosanoyl)-sphinganine Quantification
Welcome to the technical support center for the quantification of N-(hexacosanoyl)-sphinganine (Cer(d18:0/26:0)). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this very long-chain ceramide. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the LC-MS/MS quantification of this compound, providing insights into their causes and practical solutions.
Issue 1: Poor Peak Shape, Low Signal Intensity, or High Variability
Poor chromatography and inconsistent signal are frequent hurdles in lipidomics. Let's break down the potential culprits and how to address them.
Potential Cause A: Suboptimal Liquid Chromatography (LC) Conditions
The long acyl chain of this compound makes it highly hydrophobic, which can lead to poor peak shape (e.g., tailing or broadening) and retention time shifts in reversed-phase chromatography.
Self-Validating Protocol for LC Method Optimization:
-
Column Selection: Employ a C18 column with a particle size of ≤ 2 µm to enhance resolution and peak sharpness.
-
Mobile Phase Composition: The choice of organic solvent is critical. While acetonitrile is common, isopropanol or mixtures of methanol and isopropanol often improve the elution of very long-chain ceramides.[1]
-
Gradient Optimization: Start with a high percentage of the organic mobile phase and use a shallow gradient to ensure the analyte is properly retained and then eluted as a sharp peak.
-
Example Gradient:
-
0-2 min: 60% B
-
2-15 min: Gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 60% B for re-equilibration
-
-
-
Flow Rate and Temperature: A flow rate of 0.3-0.5 mL/min and a column temperature of 40-50°C can improve peak shape and reduce viscosity.
Potential Cause B: Ion Suppression and Matrix Effects
Biological samples are complex mixtures containing numerous compounds that can co-elute with your analyte and interfere with its ionization in the mass spectrometer's source, a phenomenon known as matrix effects.[3][4][5] Phospholipids are often the primary source of these effects in biological matrices.[3][4][6]
Mitigation Strategies:
-
Effective Sample Preparation: Implement a robust lipid extraction method. A modified Bligh and Dyer or Folch extraction is a good starting point.[1][2][7] For cleaner extracts, consider solid-phase extraction (SPE) to remove interfering phospholipids.[6]
-
Chromatographic Separation: Optimize your LC method (as described above) to separate this compound from the bulk of matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[8][9] A SIL-IS, such as N-(hexacosanoyl-d4)-sphinganine, will behave nearly identically to the analyte during extraction, chromatography, and ionization, thus correcting for variations.[10][11]
Potential Cause C: In-Source Fragmentation
Ceramides can undergo fragmentation within the ion source of the mass spectrometer, leading to a decreased signal of the precursor ion and potentially inaccurate quantification.[12][13] This is particularly relevant for complex sphingolipids where the glycosidic bond can easily break.[12]
Troubleshooting Steps:
-
Optimize Source Parameters: Carefully tune the capillary voltage, cone voltage (or fragmentor voltage), and source temperature to minimize in-source fragmentation while maintaining adequate ionization efficiency.[2]
-
Gentle Ionization: Use the lowest possible energies that still provide a stable signal.
Issue 2: Inaccurate Quantification
Obtaining precise and accurate quantitative data is the ultimate goal. Here are common pitfalls that can lead to erroneous results.
Potential Cause A: Absence of a Suitable Internal Standard
Quantification without an appropriate internal standard is prone to significant error due to variations in sample preparation and matrix effects.[8]
The Gold Standard: Stable Isotope-Labeled Internal Standards
-
Why it's critical: A SIL-IS has the same chemical and physical properties as the analyte, ensuring it experiences the same losses during sample preparation and the same degree of ion suppression or enhancement during MS analysis.[10][11]
-
Selection: The ideal SIL-IS is a deuterated or 13C-labeled version of this compound. If a direct analog is unavailable, an odd-chain ceramide (e.g., C25:0) can be a suitable alternative as it is not naturally occurring.[7]
Potential Cause B: Incorrect Adduct Ion Selection
In positive mode electrospray ionization (ESI), ceramides can form various adducts, such as protonated molecules ([M+H]+), sodium adducts ([M+Na]+), and ammonium adducts ([M+NH4]+).[2][14][15] Inconsistent formation of these adducts can lead to quantitative variability.
Best Practices:
-
Promote a Single Adduct: The addition of ammonium formate to the mobile phase will promote the formation of [M+NH4]+ adducts, leading to a more consistent and often more intense signal.[2][14]
-
Lithium Adducts: The use of lithium adducts ([M+Li]+) can also provide excellent sensitivity and characteristic fragmentation patterns for structural confirmation.[16][17][18]
-
Monitor Multiple Adducts: If adduct formation is inconsistent, quantify using the sum of the most abundant adducts.
Frequently Asked Questions (FAQs)
Q1: What are the typical MS/MS transitions for this compound?
For the [M+H]+ precursor ion of this compound (m/z 680.6), a common and specific product ion results from the neutral loss of the sphingoid backbone, corresponding to the N-acyl chain. The most characteristic fragmentation involves cleavage of the amide bond, yielding a product ion corresponding to the sphingoid base at m/z 284.3.
Q2: How can I improve the solubility of this compound during extraction and analysis?
Due to its very long acyl chain, this ceramide has poor solubility in many common solvents.
-
Extraction: Use a mixture of chloroform and methanol, as in the Bligh and Dyer or Folch methods.[7] Sonication and gentle heating (up to 40°C) can aid dissolution.[19]
-
Reconstitution: After drying down the lipid extract, reconstitute the sample in a solvent mixture that is compatible with your LC mobile phase, such as isopropanol/methanol or isopropanol/acetonitrile.
Q3: Is derivatization necessary for the analysis of this compound?
For LC-MS/MS analysis, derivatization is generally not required. Modern ESI sources are capable of efficiently ionizing native ceramides.[20] However, for GC-MS analysis, derivatization to form more volatile trimethylsilyl (TMS) ethers is necessary.[20]
Q4: Can I use a single internal standard for all ceramides in my sample?
While using a SIL-IS for each analyte is ideal, it is often impractical.[10][11] For a class-based approach, a C17 or other odd-chained ceramide internal standard can provide reasonable quantification for a range of ceramides. However, be aware that differences in acyl chain length can lead to variations in extraction efficiency and ionization response, introducing some level of inaccuracy.[21]
Visualizations and Data
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
Typical LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, ≤ 2 µm particle size, ~100 mm length | Provides good retention and resolution for hydrophobic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid + 10 mM Ammonium Formate | Acid and salt improve ionization and peak shape.[2] |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) + 0.1% Formic Acid + 10 mM Ammonium Formate | Isopropanol is effective at eluting very long-chain lipids.[1] |
| Column Temp. | 40-50 °C | Reduces mobile phase viscosity and can improve peak shape. |
| Ionization Mode | Positive Electrospray (ESI+) | Ceramides ionize well in positive mode. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion | [M+H]+ or [M+NH4]+ | Select the most abundant and stable adduct. |
| Product Ion | Fragment corresponding to the sphingoid base | A specific and reliable fragment for quantification. |
| Internal Standard | Stable Isotope-Labeled Cer(d18:0/26:0) | The gold standard for accurate quantification.[10][11] |
References
-
Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. Available from: [Link]
-
Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea. Available from: [Link]
-
Optimization of SC ceramide analysis using LC-MS/MS. ResearchGate. Available from: [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Critical Reviews in Analytical Chemistry. Available from: [Link]
-
Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. National Institutes of Health. Available from: [Link]
-
Optimization of ceramide characterization method using ESI-Q-TOF/MS. DBpia. Available from: [Link]
-
Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. DSpace. Available from: [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Available from: [Link]
-
The Role of LC–MS in Lipidomics. LCGC International. Available from: [Link]
-
Electrospray ionization with higher-energy collision dissociation tandem mass spectrometry toward characterization of ceramides as [M + Li]+ ions: Mechanisms of fragmentation and structural identification. ScienceDirect. Available from: [Link]
-
Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. ACS Publications. Available from: [Link]
-
Structural studies on ceramides as lithiated adducts by low energy collisional-activated dissociation tandem mass spectrometry with electrospray ionization. PubMed. Available from: [Link]
-
Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. ResearchGate. Available from: [Link]
-
Characterization and Direct Quantitation of Ceramide Molecular Species from Lipid Extracts of Biological Samples by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available from: [Link]
-
Preparation of Ceramide and Sphingosine by Chemical and Biochemical Methods - An Instrument for the Evaluation of Compatibility between Sphinganine and Fatty Acids. ResearchGate. Available from: [Link]
-
A convenient procedure for the synthesis of ceramides. ResearchGate. Available from: [Link]
-
A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. National Institutes of Health. Available from: [Link]
-
A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research. Available from: [Link]
-
What is the best method for the extraction of ceramides from plants? ResearchGate. Available from: [Link]
-
How do you measure Ceramide levels? ResearchGate. Available from: [Link]
-
C26-Ceramide as highly sensitive biomarker for the diagnosis of Farber Disease. Scientific Reports. Available from: [Link]
-
LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. LCGC International. Available from: [Link]
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Detection and Quantification of Plant Sphingolipids by LC-MS. ResearchGate. Available from: [Link]
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Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. Available from: [Link]
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Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. National Institutes of Health. Available from: [Link]
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The Use of Lithiated Adducts for Structural Analysis of Acylglycerols by Mass Spectrometry with Electrospray Ionization. IntechOpen. Available from: [Link]
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Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. PubMed Central. Available from: [Link]
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A rapid and quantitative LC-MS/MS method to profile sphingolipids. PubMed Central. Available from: [Link]
-
Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. eScholarship.org. Available from: [Link]
-
Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. Available from: [Link]
-
Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. PubMed Central. Available from: [Link]
- Methods for reducing adduct formation for mass spectrometry analysis. Google Patents.
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Technical Support Center: A Troubleshooting Guide for N-(hexacosanoyl)-sphinganine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(hexacosanoyl)-sphinganine, also known as C26:0 Dihydroceramide. This very long-chain sphingolipid is a critical component in cellular signaling and structural biology, but its unique biophysical properties can present challenges in experimental design and execution.
This guide provides in-depth, field-proven insights to help you navigate common issues, optimize your protocols, and ensure the integrity of your results. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that often arise before or during early-stage experimentation.
Q1: What is this compound and what is its biological significance?
This compound is a type of dihydroceramide, a precursor to ceramides. It consists of a sphinganine (dihydrosphingosine) backbone linked to hexacosanoic acid, a 26-carbon saturated fatty acid.[1][2] Very long-chain ceramides like this are integral components of cellular membranes, particularly in the skin's stratum corneum, where they are crucial for maintaining the water permeability barrier. Metabolically, it sits within the de novo sphingolipid synthesis pathway and can be converted to other bioactive sphingolipids that regulate processes like apoptosis, cell proliferation, and stress responses.[3][4][5]
Q2: How should I store and handle this compound?
Like most lipids, this compound should be stored in a tightly sealed vial under an inert gas (like argon or nitrogen) at -20°C to prevent oxidation.[6] For creating stock solutions, use high-purity organic solvents. Due to its very long acyl chain, it has extremely low solubility in aqueous solutions.
Q3: What is the best way to dissolve this compound for cell culture experiments?
Directly adding it to aqueous culture media will result in precipitation. The most common and effective method is to first dissolve the lipid in an organic solvent and then complex it with a carrier molecule.
-
Primary Solvents: Ethanol, DMSO, or a chloroform:methanol mixture are suitable primary solvents.[7][8][9]
-
Delivery Vehicle: After dissolving, the lipid solution should be complexed with fatty-acid-free Bovine Serum Albumin (BSA) or added to the culture medium in a very small volume of ethanol (final concentration typically <0.5%) with vigorous vortexing. The BSA complex method is often preferred as it enhances bioavailability and reduces solvent-induced cytotoxicity.[6]
Q4: What are the expected metabolic products of exogenously added this compound?
Once taken up by cells, this compound can be metabolized through several pathways. The primary expected products include:
-
C26:0-Ceramide: Through desaturation of the sphinganine backbone.
-
C26:0-Sphingomyelin: By the action of sphingomyelin synthases.[10]
-
C26:0-Glucosylceramide: Through glycosylation.[11]
-
Sphinganine and Sphingosine: Via the action of ceramidases.[4]
The relative abundance of these metabolites will depend on the cell type and its metabolic state.
Part 2: Detailed Troubleshooting Guides
This section is organized by experimental stage to help you pinpoint and resolve specific issues.
Guide 1: Cell Treatment and Biological Response
Issue: I've treated my cells with this compound, but I'm not seeing the expected biological effect (e.g., apoptosis, change in signaling).
This is a common issue often rooted in the lipid's poor solubility and delivery.
-
Question: Is my lipid getting into the cells?
-
Root Cause Analysis: The very long, saturated acyl chain makes this lipid highly hydrophobic, causing it to aggregate in aqueous media rather than integrating into the cell membrane. The choice of solvent and delivery vehicle is paramount.
-
Solution & Rationale:
-
Optimize Solubilization: Ensure your stock solution is fully dissolved. Sonication or gentle warming (up to 40°C) can aid dissolution in the primary solvent before complexing with BSA or adding to media.[6]
-
Verify Delivery Method: If using ethanol as a vehicle, ensure the final concentration is non-toxic to your cells (test with a vehicle-only control) and that the lipid is added to the media with rapid mixing to create a fine colloidal suspension. For sensitive cell lines or long-term experiments, switching to a BSA-complexed delivery is highly recommended.
-
Increase Incubation Time: Due to its biophysical properties, cellular uptake and metabolic conversion of very long-chain ceramides can be slower than their shorter-chain counterparts. Consider extending your treatment time (e.g., 24-72 hours), ensuring you have appropriate controls for time-dependent effects.[12][13]
-
-
-
Question: Are my experimental conditions appropriate?
-
Root Cause Analysis: The biological effect of ceramides is highly context-dependent, relying on the specific cell type, its metabolic state, and the experimental conditions.
-
Solution & Rationale:
-
Cell Density: Ensure cell density is consistent across experiments. Overly confluent or sparse cultures can have altered metabolic rates and signaling responses.
-
Positive Control: Use a positive control to validate that the cellular pathway you are studying is active. For example, if investigating apoptosis, include a known inducer like staurosporine. For ceramide-specific pathways, a shorter-chain, more soluble ceramide analog (like C2- or C6-ceramide) can confirm that the downstream machinery is responsive.[6]
-
Confirm the Hypothesis: Ceramide-induced apoptosis is a well-documented phenomenon.[3][14][15] However, the specific role of C26:0 dihydroceramide may be more nuanced. It may require conversion to ceramide to be active, a process that could be rate-limiting in your cell model.
-
-
Guide 2: Lipid Extraction and Recovery
Issue: My downstream analysis (e.g., LC-MS/MS) shows low or no signal for this compound after extraction.
Poor recovery is often due to an extraction method that is not optimized for very long-chain, hydrophobic lipids.
-
Question: Is my extraction method efficient for this lipid class?
-
Root Cause Analysis: Standard protein precipitation methods (e.g., using only methanol or acetonitrile) are often insufficient for quantitatively extracting highly nonpolar lipids from a complex biological matrix. A liquid-liquid extraction is required.
-
Solution & Rationale:
-
Employ a Biphasic System: The Bligh & Dyer or Folch methods, which use a chloroform:methanol:water solvent system, are the gold standard for total lipid extraction.[16][17][18][19] These methods ensure that highly hydrophobic lipids like C26:0 dihydroceramide partition into the lower organic phase, separating them from polar metabolites, proteins, and nucleic acids.
-
Optimize Ratios for Your Sample: The original Bligh & Dyer protocol was designed for fish muscle with high water content.[20] For cultured cells (which are mostly water), the ratios of chloroform:methanol added to the sample must be adjusted to achieve the correct final monophasic and subsequent biphasic systems for efficient extraction.
-
Re-Extraction: To ensure quantitative recovery, it is best practice to re-extract the upper aqueous phase and the protein interface with an additional volume of chloroform and combine the lower organic phases.[20]
-
-
-
Question: How do I know if the loss is happening during extraction?
-
Root Cause Analysis: Without a proper control, it's impossible to distinguish between poor extraction efficiency and low cellular uptake.
-
Solution & Rationale:
-
Use an Internal Standard: This is the most critical step for any quantitative lipid analysis. Spike your samples with a known amount of a commercially available, stable isotope-labeled internal standard (e.g., C16:0-d7 Dihydroceramide) before you begin the extraction.
-
Interpreting the Standard:
-
Low signal for both your target lipid and the internal standard: This points to a problem with the extraction or sample handling process.
-
Strong signal for the internal standard but low signal for your target lipid: This suggests the issue is biological (e.g., poor uptake, rapid metabolism) rather than technical.
-
-
-
Guide 3: Analytical Detection (LC-MS/MS)
Issue: I am struggling with chromatographic peak shape, sensitivity, or identification in my LC-MS/MS analysis.
The analysis of very long-chain ceramides requires specific considerations for both chromatography and mass spectrometry.
-
Question: Is my chromatography separating the lipid properly?
-
Root Cause Analysis: The high hydrophobicity of C26:0 dihydroceramide can cause it to interact very strongly with reversed-phase columns, leading to poor peak shape or irreversible binding.
-
Solution & Rationale:
-
Column Choice: A C8 or C18 reversed-phase column is standard. Ensure the column is in good condition.
-
Mobile Phase Optimization: A strong organic mobile phase is required for elution. A typical gradient might run from a water-based mobile phase (e.g., water with 0.1% formic acid and 10mM ammonium formate) to a high concentration of an organic mixture like isopropanol:acetonitrile.[21][22] Isopropanol is particularly effective at eluting very hydrophobic lipids.
-
Avoid Carryover: Due to its "stickiness," C26:0 dihydroceramide can cause carryover between injections. Implement rigorous needle washes with strong organic solvents (like isopropanol) in your autosampler method. Run blank injections after high-concentration samples to confirm the absence of carryover.
-
-
-
Question: Are my mass spectrometer settings optimal for detection?
-
Root Cause Analysis: Generic MS settings may not provide the sensitivity needed for detecting specific lipid species, which can be low in abundance.
-
Solution & Rationale:
-
Ionization Mode: Ceramides and dihydroceramides ionize well in positive mode using electrospray ionization (ESI), typically forming [M+H]+ adducts.[21]
-
MRM Transitions: For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. You will need to optimize the precursor ion (Q1) and a specific product ion (Q3) for your target lipid and internal standard.
-
Precursor Ion: This will be the m/z of the [M+H]+ ion of this compound.
-
Product Ion: A characteristic fragment is often the sphingoid base backbone after the loss of the fatty acyl chain and water. Infuse a pure standard to determine the optimal collision energy for this fragmentation.
-
-
Source Conditions: Optimize source parameters like capillary voltage and gas temperatures to ensure efficient desolvation and ionization, which is critical when using mobile phases with high organic content.[21]
-
-
Part 3: Key Protocols and Data
Protocol 1: Preparation of this compound for Cell Culture Delivery
This protocol describes the preparation of a BSA-complexed lipid solution for improved delivery and reduced cytotoxicity.
-
Prepare Stock Solution: Dissolve this compound in 100% ethanol to a concentration of 1-5 mM. Warm gently (37-40°C) if needed to fully dissolve.
-
Prepare BSA Solution: Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile phosphate-buffered saline (PBS). Warm to 37°C.
-
Complexation: While vortexing the BSA solution, slowly inject the lipid stock solution to achieve the desired final molar ratio (e.g., 2:1 lipid:BSA). The final ethanol concentration should be kept below 2%.
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes to allow for complete complexation.
-
Application: Add the BSA-lipid complex dropwise to your cell culture medium to reach the desired final lipid concentration. Gently swirl the plate to mix.
Protocol 2: Optimized Lipid Extraction for Very Long-Chain Ceramides (Bligh & Dyer Adaptation)
This protocol is adapted for a 60 mm dish of cultured cells.[17][18]
-
Cell Lysis & Internal Standard:
-
Wash cells once with cold PBS.
-
Aspirate PBS completely. Add 1 mL of methanol to the plate and scrape the cells.
-
Transfer the cell lysate to a glass tube.
-
Crucially, add your internal standard to the lysate at this point.
-
-
Monophasic Mixture:
-
Add 2 mL of chloroform to the tube. The ratio is now 2:1 chloroform:methanol.
-
Vortex vigorously for 2 minutes. This creates a single-phase mixture that thoroughly extracts lipids from the cellular debris.
-
-
Phase Separation:
-
Add 0.8 mL of water to the tube.
-
Vortex for 30 seconds.
-
Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation. You will see a lower organic phase (chloroform) and an upper aqueous phase (methanol/water), separated by a disk of precipitated protein.
-
-
Collection:
-
Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer to a new clean glass tube. Be sure not to disturb the protein interface.
-
-
Re-extraction (Optional but Recommended):
-
Add another 1 mL of chloroform to the original tube. Vortex and centrifuge again. Collect the lower phase and combine it with the first extract.
-
-
Drying:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
The dried lipid film is now ready for resuspension in a suitable solvent for LC-MS/MS analysis.
-
Data Tables
Table 1: Solvent and Vehicle Characteristics
| Solvent/Vehicle | Primary Use | Pros | Cons |
| Ethanol | Stock solution; direct addition | Simple to use; readily available. | Can be cytotoxic at >0.5% final concentration; risk of lipid precipitation.[7] |
| DMSO | Stock solution | High solubilizing power. | Can be cytotoxic; may interfere with some assays.[7][9] |
| Chloroform:Methanol | Stock solution; extraction | Excellent for dissolving highly nonpolar lipids. | Not suitable for direct addition to cells; highly toxic.[23] |
| Fatty Acid-Free BSA | Delivery vehicle | Improves solubility and bioavailability; non-toxic. | Requires extra preparation steps; introduces protein into the system.[6] |
Table 2: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 1.8-2.7 µm | Provides good retention and separation for lipids. |
| Mobile Phase A | Water + 0.1% Formic Acid + 10mM Ammonium Formate | Promotes good ionization in positive mode. |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50) + 0.1% Formic Acid | Strong organic phase needed to elute very long-chain lipids.[21][22] |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale LC. |
| Ionization Mode | Positive ESI | Ceramides readily form [M+H]+ ions.[21] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity for quantification.[24][25] |
Part 4: Visualizations
Experimental and Troubleshooting Workflow
This diagram outlines the major steps and decision points in a typical experiment involving this compound.
Caption: High-level workflow for this compound experiments.
Metabolic Pathway Context
This diagram shows the position of this compound within the de novo sphingolipid synthesis pathway and its potential metabolic fates.
Caption: Simplified sphingolipid metabolic pathway.
References
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917. [Link]
-
University of Wisconsin-Madison. (n.d.). Neutral Lipid Extraction by the Method of Bligh-Dyer. Retrieved January 14, 2026, from [Link]
-
Obeid, L. M., Linardic, C. M., Karolak, L. A., & Hannun, Y. A. (1993). Programmed cell death induced by ceramide. Science, 259(5102), 1769–1771. [Link]
-
University of California, Berkeley. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer. Retrieved January 14, 2026, from [Link]
-
Perry, D. K., & Hannun, Y. A. (1998). Ceramide signaling in apoptosis. British Medical Bulletin, 54(3), 679-689. [Link]
-
Siskind, L. J., Mullen, T. D., & Obeid, L. M. (2010). Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death. Advances in enzyme regulation, 50(1), 266–284. [Link]
-
Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23. [Link]
-
Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287. [Link]
-
Cyberlipid. (n.d.). Liquid samples (bligh and dyer). Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Ceramide metabolic pathways and apoptotic responses. Retrieved January 14, 2026, from [Link]
-
Botezatu, A., et al. (2017). C26-Ceramide as highly sensitive biomarker for the diagnosis of Farber Disease. Scientific Reports, 7(1), 6149. [Link]
-
Botezatu, A., et al. (2017). C26-Ceramide as highly sensitive biomarker for the diagnosis of Farber Disease. PubMed, 28733611. [Link]
-
Cyberlipid. (n.d.). Preparation of ceramides. Retrieved January 14, 2026, from [Link]
-
Park, S. J., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters, 15(1), 49-53. [Link]
-
Park, S. J., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters, 15(1), 49-53. [Link]
-
Waters Corporation. (n.d.). LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Retrieved January 14, 2026, from [Link]
-
Bar, L., et al. (2002). Extraction and analysis of ceramides from internal wool lipids. Journal of the American Oil Chemists' Society, 79(12), 1215–1220. [Link]
- Google Patents. (n.d.). Method for extracting ceramide-rich lipid from byproducts of agriculture and forestry by supercritical extraction technology.
-
PubChem. (n.d.). N-(hexacosanoyl)-eicosasphinganine. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). N-(hexacosanoyl)-1-beta-glucosyl-sphinganine. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). N-(hexadecanoyl)-sphinganine. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). N-hexacosanoylphytosphingosine. Retrieved January 14, 2026, from [Link]
-
Al-Juboori, S. I., et al. (2022). Targeting Sphingolipid Metabolism as a Therapeutic Strategy in Cancer Treatment. Cancers, 14(15), 3747. [Link]
-
Haberkant, P., et al. (2016). Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. ACS chemical biology, 11(1), 222–230. [Link]
-
ResearchGate. (n.d.). Treatments with sphingosine and sphinganine impact the survival of primary CLL cells. Retrieved January 14, 2026, from [Link]
-
García-Arribas, A. B., et al. (2016). Plasma membrane effects of sphingolipid-synthesis inhibition by myriocin in CHO cells: a biophysical and lipidomic study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2734-2745. [Link]
-
Boster Biological Technology. (n.d.). PCR Troubleshooting Guide & Solutions. Retrieved January 14, 2026, from [Link]
-
T-Kieu, N., et al. (2021). De novo sphingolipid biosynthesis necessitates detoxification in cancer cells. eLife, 10, e65882. [Link]
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- 3. Ceramide and Apoptosis: Exploring the Enigmatic Connections betwe...: Ingenta Connect [ingentaconnect.com]
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Technical Support Center: Enhancing Sensitivity for N-(hexacosanoyl)-sphinganine (Cer(d18:0/26:0)) Detection
Welcome to the technical support center dedicated to the sensitive and accurate detection of N-(hexacosanoyl)-sphinganine, also known as Ceramide(d18:0/26:0). This very long-chain ceramide (VLC-Cer) presents unique analytical challenges due to its low physiological abundance and high hydrophobicity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its sensitive detection challenging?
This compound is a ceramide composed of a sphinganine (d18:0) backbone and a 26-carbon hexacosanoic acid (C26:0) N-acyl chain. Its detection is challenging primarily due to two factors:
-
Low Abundance: It is often present at very low concentrations in complex biological matrices, making it difficult to distinguish from background noise.[1]
-
High Hydrophobicity: The very long C26:0 acyl chain makes the molecule highly nonpolar. This property affects its extraction efficiency, solubility in common mobile phases, and ionization efficiency in mass spectrometry sources.[1]
Q2: What is the gold standard analytical technique for quantifying this compound?
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the accurate and sensitive quantification of this compound and other ceramides.[1][2][3][4] This technique offers high specificity by separating the analyte from matrix components chromatographically and then identifying it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[1][5]
Q3: How can I mitigate matrix effects that suppress my analyte signal?
Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant challenge in lipidomics.[6][7][8] The most effective strategy for mitigation is the use of a proper internal standard (IS).[1]
-
Ideal Internal Standard: The best choice is a stable isotope-labeled version of the analyte (e.g., N-(hexacosanoyl-d4)-sphinganine).
-
Practical Alternative: If a labeled standard is unavailable, a non-naturally occurring odd-chain ceramide, such as C17:0 or C25:0 ceramide, is a robust alternative.[1][9] The IS must be added at the very beginning of the sample preparation process to account for analyte loss during extraction and variability in ionization.[10][11]
Q4: Which chromatographic approach is better for this analyte: Reversed-Phase (RP) or HILIC?
For separating very long-chain ceramides that differ primarily by their acyl chain length and saturation, Reversed-Phase Liquid Chromatography (RPLC) is generally superior.
-
Reversed-Phase (e.g., C18, C8 columns): Separates lipids based on hydrophobicity. This provides excellent resolution between ceramides with different acyl chain lengths (e.g., C24:0 vs. C26:0).[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their headgroups. While excellent for separating entire lipid classes (e.g., ceramides from phospholipids), it provides poor resolution for lipids within the same class that only differ by their nonpolar tails.[12][13][14]
For this application, a C18 column is the recommended starting point to achieve the necessary separation from other closely related ceramide species.[13]
Troubleshooting Guide: Low Signal Intensity or No Peak Detected
Low or absent signal is the most common issue when developing an assay for VLC-Cer. This guide provides a systematic approach to diagnosing and resolving the problem.
Workflow for Diagnosing Low Signal Intensity
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- 13. researchgate.net [researchgate.net]
- 14. chromtech.com [chromtech.com]
Technical Support Center: Method Refinement for N-(hexacosanoyl)-sphinganine in Complex Matrices
Welcome to the technical support resource for the analysis of N-(hexacosanoyl)-sphinganine (C26:0-dihydroceramide). This guide is designed for researchers, scientists, and drug development professionals who are working with this very-long-chain dihydroceramide in complex biological matrices such as plasma, serum, or tissue homogenates. Here, we address common challenges and provide in-depth, field-tested solutions to refine your analytical methods, ensuring accuracy, precision, and robustness.
Introduction: The Analytical Challenge of C26:0-dihydroceramide
This compound is a critical biomarker, particularly for the diagnosis and monitoring of Zellweger spectrum disorders (ZSDs), a group of rare, inherited peroxisomal biogenesis disorders. Its quantification in biological samples is essential for clinical research and diagnostics. However, its very long acyl chain (C26:0) and hydrophobic nature present significant analytical hurdles, including low solubility, potential for ion suppression in mass spectrometry, and co-elution with other isobaric lipid species. This guide provides a structured approach to overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: Why is an internal standard essential for the quantification of this compound?
A1: The use of a stable isotope-labeled internal standard (SIL-IS) is critical for accurate and precise quantification. Due to the complexity of biological matrices, variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can occur. A SIL-IS, such as N-(hexacosanoyl-d3)-sphinganine, closely mimics the chemical and physical properties of the endogenous analyte. By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, it experiences the same variations as the target analyte. The ratio of the analyte's response to the SIL-IS's response is used for quantification, effectively normalizing for these variations and ensuring data reliability.
Q2: What is the most common analytical platform for this compound analysis?
A2: The gold standard for the quantification of this compound in complex matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to detect and quantify this low-abundance lipid in the presence of a vast excess of other biomolecules. The chromatographic separation helps to resolve the analyte from isobaric interferences, while the tandem mass spectrometry provides unambiguous identification and quantification based on specific precursor-to-product ion transitions.
Q3: What are the expected precursor and product ions for this compound and a common internal standard?
A3: In positive electrospray ionization (ESI) mode, this compound typically forms a protonated molecule [M+H]+. The most common fragmentation involves the loss of a water molecule. The specific mass-to-charge ratios (m/z) will depend on the exact isotopic composition. For a commonly used internal standard like N-(hexacosanoyl-d3)-sphinganine, the precursor and product ions will be shifted by the mass of the deuterium labels. A representative set of transitions is provided in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 682.7 | 664.7 | ESI+ |
| N-(hexacosanoyl-d3)-sphinganine (IS) | 685.7 | 667.7 | ESI+ |
Note: These values may vary slightly based on instrument calibration and resolution.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during method development and routine analysis.
Sample Preparation and Extraction
The goal of sample preparation is to efficiently extract the analyte from the matrix while minimizing interferences. Given the lipophilic nature of this compound, this is a critical step.
Issue 1: Low Analyte Recovery
-
Symptom: The signal intensity for both the analyte and the internal standard is consistently low across all samples.
-
Potential Cause & Solution:
-
Inefficient Protein Precipitation/Cell Lysis: In matrices like plasma or serum, proteins can sequester lipids. Ensure complete protein denaturation by using a sufficient volume of organic solvent (e.g., methanol, acetonitrile) and vigorous vortexing. For tissue samples, ensure complete homogenization.
-
Inappropriate Extraction Solvent: A single solvent may not be sufficient to disrupt protein-lipid interactions and solubilize the very-long-chain dihydroceramide. A common and effective approach is a biphasic liquid-liquid extraction (LLE) such as the Folch or Bligh-Dyer methods, which use a chloroform/methanol/water mixture to partition lipids into the organic phase.
-
Insufficient Mixing/Incubation: Ensure thorough mixing and adequate incubation times during the extraction process to allow for complete partitioning of the analyte into the extraction solvent.
-
Issue 2: High Matrix Effects (Ion Suppression)
-
Symptom: The internal standard response is significantly lower in matrix samples compared to a neat solution, or there is high variability in the IS response across different samples.
-
Potential Cause & Solution:
-
Co-elution of Phospholipids: Glycerophospholipids are abundant in biological matrices and are a primary cause of ion suppression in ESI.
-
Refined LLE: Optimize the LLE procedure to minimize the extraction of highly polar lipids.
-
Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step after the initial extraction. Normal-phase SPE cartridges (e.g., silica, diol) can be used to retain polar lipids while allowing the less polar dihydroceramides to elute.
-
-
Workflow Diagram for Sample Preparation with SPE Cleanup:
Caption: Workflow for sample extraction and SPE cleanup.
-
Liquid Chromatography
The chromatographic separation is key to resolving this compound from isomers and other interfering lipids.
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Chromatographic peaks are asymmetric.
-
Potential Cause & Solution:
-
Column Overload: Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
-
Incompatible Injection Solvent: The reconstitution solvent should be weaker than the initial mobile phase to ensure good peak focusing on the column head. If the mobile phase starts at 80% methanol, reconstituting in 100% methanol can cause peak distortion. Reconstitute in a solvent similar to or weaker than the initial mobile phase conditions.
-
Secondary Interactions: The sphinganine backbone can interact with acidic silanols on the column stationary phase, causing tailing. Use a column with high-purity silica and good end-capping, or add a small amount of a weak acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the mobile phase to suppress these interactions.
-
Issue 4: Inadequate Resolution from Isobaric Interferences
-
Symptom: Multiple peaks are observed at or near the expected retention time, or quantification is inconsistent due to interfering signals. A common interference is C26:0 ceramide.
-
Potential Cause & Solution:
-
Suboptimal Chromatography:
-
Column Choice: Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase chemistry, such as one with phenyl-hexyl or embedded polar groups, which can offer different selectivity for lipids.
-
Gradient Optimization: The gradient slope can be made shallower around the elution time of the analyte to improve the resolution between closely eluting species.
-
Mobile Phase Modifiers: The choice of organic solvent (methanol vs. acetonitrile) can significantly impact selectivity. Methanol is generally better for lipid solubility, while acetonitrile can provide different selectivity.
-
-
Mass Spectrometry
Issue 5: Inconsistent or Low Instrument Response
-
Symptom: The signal intensity of the analyte and/or internal standard is unstable or lower than expected.
-
Potential Cause & Solution:
-
Source Contamination: The ESI source can become contaminated with salts and non-volatile components from the samples, leading to a drop in sensitivity. Regular cleaning of the ion source components (e.g., capillary, skimmer) is essential.
-
Suboptimal Source Parameters: Parameters such as capillary voltage, gas temperatures, and gas flow rates should be optimized specifically for this compound using a tuning solution. These parameters can significantly impact desolvation and ionization efficiency.
-
Collision Energy (CE): The CE for the MRM transition must be optimized to ensure efficient fragmentation of the precursor ion and maximize the production of the specific product ion. Perform a CE ramp experiment to determine the optimal value.
-
Part 3: Experimental Protocols
Protocol: Liquid-Liquid Extraction of this compound from Plasma
-
Preparation: Thaw plasma samples on ice. Prepare a stock solution of the internal standard (e.g., N-(hexacosanoyl-d3)-sphinganine) in an appropriate organic solvent.
-
Sample Aliquoting: In a clean glass tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to the plasma and vortex briefly.
-
Protein Precipitation & Extraction: Add 500 µL of a pre-chilled (-20°C) mixture of chloroform:methanol (2:1, v/v).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at 4°C for 30 minutes to facilitate lipid extraction.
-
Phase Separation: Add 100 µL of deionized water and vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic layer using a glass pipette and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the injection solvent (e.g., methanol/isopropanol 1:1, v/v). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol: Representative LC-MS/MS Parameters
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient:
-
0-1 min: 80% B
-
1-8 min: ramp to 100% B
-
8-10 min: hold at 100% B
-
10.1-12 min: return to 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI+
-
MRM Transitions: As listed in the FAQ section.
Part 4: Logical Troubleshooting Flow
The following diagram provides a decision-making tree for troubleshooting common analytical issues.
Caption: A decision tree for troubleshooting common analytical issues.
References
-
Haynes, C. A., & De Jesús, V. R. (2021). Very long-chain fatty acid analysis for the diagnosis of Zellweger spectrum disorder. Methods in Molecular Biology, 2325, 237–245. [Link]
-
Theda, C., Gibellini, F., & Ferdinandusse, S. (2021). Dihydroceramide C26:0 analysis by UPLC-MS/MS for the diagnosis of Zellweger spectrum disorders. Journal of Lipid Research, 62, 100057. [Link]
-
van der Klift, E. J. C., et al. (2018). A rapid and simple LC-MS/MS method for the quantification of C26:0-lysophosphatidylcholine in plasma for the diagnosis of X-linked adrenoleukodystrophy. Journal of Inherited Metabolic Disease, 41(4), 645–652. [Link]
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509. [Link]
-
Little, J. L., Wempe, M. F., & Buchanan, C. M. (2011). "To suppress or not to suppress": A debate on the reduction of matrix effects in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(11-12), 1463–1470. [Link]
stability issues of N-(hexacosanoyl)-sphinganine in solution
Welcome to the technical support resource for N-(hexacosanoyl)-sphinganine (Cer(d18:0/26:0)). This guide is designed for researchers, scientists, and drug development professionals to address common stability and handling challenges encountered during experimental work. As Senior Application Scientists, we've compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Common Experimental Issues
Very long-chain dihydroceramides like this compound are notoriously challenging to work with due to their high hydrophobicity. Most issues stem from poor solubility and the tendency to aggregate in aqueous environments.
Issue 1: My this compound is precipitating out of solution after I dilute my stock.
-
Question: I dissolved my Cer(d18:0/26:0) in ethanol to make a stock solution. When I add it to my aqueous buffer or cell culture medium, I see immediate cloudiness or visible precipitate. What's happening and how can I fix it?
-
Answer:
Causality: This is a classic solubility problem. This compound has a very long (C26), saturated acyl chain, making it extremely nonpolar.[1][2] While it may dissolve in a pure organic solvent, its solubility limit is exceeded dramatically when introduced into a predominantly aqueous environment, causing it to crash out of solution. This aggregation can lead to non-reproducible results and low bioavailability in cell-based assays.[3]
Solution Workflow:
-
Re-evaluate Your Stock Solvent: While ethanol or DMSO are common, for very long-chain ceramides, they may not be sufficient to prevent aggregation upon dilution.[3] A universal solvent system for challenging sphingolipids is a mixture of chloroform and methanol (e.g., 2:1, v/v).[4][5] However, this is cytotoxic and only suitable for analytical applications, not live-cell experiments.[5]
-
Employ a Carrier Molecule (Recommended for Cell-Based Assays): Complexing the ceramide with fatty acid-free Bovine Serum Albumin (BSA) is the most effective way to maintain its solubility and facilitate delivery to cells.[3] BSA acts as a carrier, shielding the hydrophobic ceramide from the aqueous medium.[3]
-
Use a Co-Solvent/Detergent System: For in vitro assays (non-cell based), incorporating a detergent like CHAPS or a co-solvent system such as ethanol:dodecane (98:2, v/v) can help maintain solubility.[4][6]
Protocol 1: Preparation of this compound-BSA Complex
This protocol is designed to create a 1 mM Ceramide: 0.5 mM BSA (2:1 molar ratio) stock complex.
-
Prepare Ceramide Stock: Weigh out the required amount of this compound and dissolve it in pure ethanol or a chloroform:methanol mixture to a concentration of 10 mM. Gentle warming (up to 60°C) and sonication may be required to fully dissolve the lipid.[3]
-
Prepare BSA Solution: Prepare a 5% (w/v) solution of fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium. Warm this solution to 37°C.
-
Complexation: While vortexing the warm BSA solution, slowly add the 10 mM ceramide stock solution dropwise to achieve the final desired concentration (e.g., add 100 µL of 10 mM ceramide to 900 µL of BSA solution for a final 1 mM ceramide concentration).
-
Incubation: Incubate the mixture at 37°C for at least 1 hour with gentle agitation to ensure complete complex formation.[3]
-
Sterilization & Storage: Sterile-filter the final complex through a 0.22 µm syringe filter. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Issue 2: I'm seeing inconsistent results in my bioassay, even when using the same final concentration.
-
Question: My dose-response curves are not reproducible. Sometimes I see a strong effect, other times it's weak or absent. How can I improve consistency?
-
Answer:
Causality: Inconsistent results are often a direct consequence of variable ceramide aggregation. If the lipid is not fully and consistently solubilized, the effective concentration of monomeric, bioavailable ceramide will differ between experiments. Very long-chain ceramides are known to form distinct, stable, gel-like phases even within lipid bilayers, which can alter their biological activity.[7][8]
Solution Workflow:
-
Standardize Solubilization: Always follow a strict, standardized protocol for preparing your working solutions. The BSA complexation method described in Protocol 1 is highly recommended for improving reproducibility in cell-based assays.[3]
-
Verify Stock Solution Integrity: Before each experiment, visually inspect your thawed stock solution for any signs of precipitation. If unsure, briefly warm to 37°C and vortex.
-
Control for Vehicle Effects: Ensure your vehicle control (e.g., the BSA solution with the same amount of ethanol used for the ceramide stock) is included in every experiment and shows no biological effect.
-
Consider the Delivery Vehicle: Liposomal formulations can also offer high delivery efficiency and reproducibility, though they require more complex preparation.[3]
Troubleshooting Flowchart
Caption: Troubleshooting inconsistent results.
-
Frequently Asked Questions (FAQs)
-
Q1: How stable is the amide bond in this compound to chemical hydrolysis?
A: The amide bond in ceramides is generally very stable under physiological conditions (neutral pH).[9] Hydrolysis, which would break the molecule into sphinganine and hexacosanoic acid, typically requires harsh conditions such as refluxing in strong acid (e.g., 2N HCl) or strong base (e.g., sodium hydroxide in ethanol) at elevated temperatures.[10][11] For typical experimental buffers and cell culture media, chemical hydrolysis is not a significant concern.
-
Q2: Is this compound susceptible to oxidation?
A: this compound is relatively stable against oxidation compared to other ceramides. Its sphinganine (dihydrosphingosine) backbone is fully saturated, lacking the 4,5-trans double bond found in sphingosine-based ceramides.[12] This double bond is a potential site for oxidation.[13] The hexacosanoyl (C26:0) chain is also fully saturated. While severe oxidative stress can potentially target the hydroxyl groups, under normal handling and experimental conditions, oxidation is not a primary stability issue.
-
Q3: What are the recommended storage conditions for solid and stock solutions?
A: The recommended storage conditions are summarized in the table below. The main goal is to prevent degradation by minimizing exposure to heat, light, and oxygen.
| Form | Temperature | Atmosphere | Duration | Rationale |
| Solid Powder | -20°C or below | Inert gas (Argon/Nitrogen) | >24 months | Prevents slow oxidation and degradation.[14] |
| Organic Stock | -20°C or below | Tightly sealed vial | 1-6 months | Minimizes solvent evaporation and potential oxidation. |
| BSA-Complex | -20°C or below | Sterile, sealed aliquots | 1-3 months | Prevents microbial contamination and degradation of BSA. Avoid freeze-thaw cycles. |
-
Q4: Can I sonicate my this compound solution to get it to dissolve?
A: Yes, sonication is a common and recommended technique to aid in the dissolution of long-chain ceramides, especially when preparing stock solutions in organic solvents.[3][4] It provides the energy needed to break up the crystal lattice of the solid lipid and disperse it in the solvent. Use a bath sonicator or a probe sonicator on low power to avoid excessive heating and potential degradation.
Potential Degradation Pathways
Cer [label="{this compound|Cer(d18:0/26:0)
}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Amide Bond Hydrolysis\n(Requires Strong Acid/Base + Heat)", shape=box, style=rounded, fillcolor="#FBBC05"]; Products [label="{Sphinganine | Hexacosanoic Acid}", fillcolor="#34A853", fontcolor="#FFFFFF"];Cer -> Hydrolysis [label="[1]"]; Hydrolysis -> Products; }
Caption: Primary chemical degradation pathway.
References
-
Staneva, G., et al. (2017). The Long-Chain Sphingoid Base of Ceramides Determines Their Propensity for Lateral Segregation. Biophysical Journal. Available at: [Link]
-
Merrill, A. H., et al. (1995). Differential roles of de novo sphingolipid biosynthesis and turnover in the "burst" of free sphingosine and sphinganine, and their 1-phosphates and N-acyl-derivatives, that occurs upon changing the medium of cells in culture. Journal of Biological Chemistry. Available at: [Link]
- Google Patents. (n.d.). Ceramide dispersion composition.
-
Siskind, L. J., et al. (2000). The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS. Journal of Biological Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Sphingosine. Available at: [Link]
-
Plant Care. (2026). How to Choose Ceramide NP Cosmetic Ingredient: Key Factors & Buying Guide. Available at: [Link]
-
Xu, R., et al. (2015). Structural basis for ceramide recognition and hydrolysis by human Neutral Ceramidase. Nature Communications. Available at: [Link]
-
Siskind, L. J., et al. (2000). The Lipids C2- and C16-Ceramide Form Large Stable Channels. Journal of Biological Chemistry. Available at: [Link]
-
Ma, Z., et al. (2007). Effect of double bond geometry in sphingosine base on the antioxidant function of sphingomyelin. Journal of Lipid Research. Available at: [Link]
-
PubChem. (n.d.). N-(hexacosanoyl)-1-beta-glucosyl-sphinganine. Available at: [Link]
-
Technical University of Denmark. (n.d.). Enzymatic Production of Ceramide. Available at: [Link]
-
ResearchGate. (2006). Differential Roles of de Novo Sphingolipid Biosynthesis and Turnover in the ''Burst'' of Free Sphingosine and Sphinganine, and Their 1-Phosphates and N-Acyl-Derivatives, That Occurs upon Changing the Medium of Cells in Culture. Available at: [Link]
-
ResearchGate. (2023). How to dissolve the ceramides and add it to cell culture for treatment?. Available at: [Link]
-
ResearchGate. (2017). How can I dissolve C8 ceramide, C2 ceramide, galactosyl and clucosyl ceramide?. Available at: [Link]
-
ResearchGate. (2015). (PDF) Structural Basis for Ceramide Recognition and Hydrolysis by Human Neutral Ceramidase. Available at: [Link]
-
American Physiological Society. (n.d.). Sphingolipid Metabolism, Oxidant Signaling, and Contractile Function of Skeletal Muscle. Available at: [Link]
-
National Institutes of Health. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. Available at: [Link]
-
ResearchGate. (2023). Synthesis of Sphingosine Is Essential for Oxidative Stress-Induced Apoptosis of Photoreceptors | Request PDF. Available at: [Link]
-
PubChem. (n.d.). N-(hexacosanoyl)-eicosasphinganine. Available at: [Link]
-
PubMed. (2012). Chain length-specific properties of ceramides. Available at: [Link]
-
PubMed. (1992). Biosynthesis of sphingolipids: dihydroceramide and not sphinganine is desaturated by cultured cells. Available at: [Link]
-
Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Available at: [Link]
-
National Institutes of Health. (n.d.). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Available at: [Link]
-
PubChem. (n.d.). N-hexacosanoylphytosphingosine. Available at: [Link]
-
PubMed. (2015). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). The pathways of sphingolipid degradation and synthesis. A, sphingolipid.... Available at: [Link]
-
National Institutes of Health. (2021). Inhibition of Ceramide Synthesis Reduces α-Synuclein Proteinopathy in a Cellular Model of Parkinson's Disease. Available at: [Link]
-
PubChem. (n.d.). N-(hexadecanoyl)-sphinganine. Available at: [Link]
-
Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. Available at: [Link]
-
DASH (Harvard). (n.d.). Ceramide activation of RhoA/Rho kinase impairs actin polymerization during aggregated LDL catabolism[S]. Available at: [Link]
-
Journal of Biological Chemistry. (2018). The long and the short of ceramides. Available at: [Link]
-
National Institutes of Health. (n.d.). Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. Available at: [Link]
-
PubChem. (n.d.). N-(nonacosanoyl)-sphinganine. Available at: [Link]
-
National Institutes of Health. (2024). A review of the mechanisms of abnormal ceramide metabolism in type 2 diabetes mellitus, Alzheimer's disease, and their co-morbidities. Available at: [Link]
-
ResearchGate. (2017). The Long-Chain Sphingoid Base of Ceramides Determines Their Propensity for Lateral Segregation. Available at: [Link]
-
PubMed. (2019). Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain. Available at: [Link]
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Validation & Comparative
A Tale of Two Ceramides: A Comparative Guide to N-(hexacosanoyl)-sphinganine and N-(palmitoyl)-sphinganine in Cellular Function
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid signaling, ceramides stand out as critical regulators of a vast array of cellular processes. Comprising a sphingoid base and an N-acyl chain, the biological function of these molecules is profoundly dictated by the length of their fatty acid chain. This guide provides a comprehensive comparison of two key ceramide species: the very-long-chain N-(hexacosanoyl)-sphinganine (C26:0-ceramide) and the long-chain N-(palmitoyl)-sphinganine (C16:0-ceramide). While structurally similar, these two molecules often exert opposing effects on cell fate, highlighting the remarkable specificity of lipid-mediated signaling.
This document moves beyond a simple cataloging of facts to provide a deeper, mechanistic understanding of why these two ceramides function differently. We will explore their distinct impacts on membrane biophysics, their divergent roles in critical signaling pathways, and the experimental methodologies required to accurately dissect their functions.
The Crucial Distinction: Acyl Chain Length and Its Biophysical Consequences
The defining difference between this compound and N-(palmitoyl)-sphinganine lies in their N-acyl chain length: C26 versus C16. This seemingly minor structural variation has profound implications for how these lipids integrate into and influence the properties of cellular membranes.
Saturated ceramides, in general, increase the order of fluid membranes and can promote the separation of gel and fluid phases.[1] However, the degree of this influence and the resulting membrane architecture are acyl chain-dependent. Very-long-chain ceramides like C26:0 have a unique ability to form interdigitated phases, leading to the formation of tubular structures.[1] This capacity for interdigitation is a key factor in their specialized functions, particularly in forming the highly ordered and impermeable skin barrier.
In contrast, long-chain ceramides like C16:0 also increase membrane order but are more commonly associated with the formation of ceramide-rich platforms. These platforms are microdomains within the membrane that can recruit specific proteins and facilitate signal transduction.[2] The ability of C16:0-ceramide to form large, stable pores in membranes, a property not as readily attributed to very-long-chain ceramides, is thought to be a key mechanism in its pro-apoptotic signaling.[3]
Table 1: Comparative Biophysical Properties
| Property | This compound (C26:0) | N-(palmitoyl)-sphinganine (C16:0) | References |
| Acyl Chain Length | 26 carbons | 16 carbons | |
| Membrane Ordering | High | High | [1] |
| Phase Separation | Promotes gel/fluid phase separation | Promotes gel/fluid phase separation | [1] |
| Interdigitation | High propensity, forms tubular structures | Lower propensity | [1] |
| Membrane Permeability | Decreases (essential for skin barrier) | Can increase (forms pores) | [1][3] |
The Dichotomy of Function: Opposing Roles in Cellular Signaling
The distinct biophysical properties of C26:0 and C16:0 ceramides translate into often opposing biological functions. This is most evident in their regulation of cell survival, proliferation, and metabolic processes.
Cell Fate: Apoptosis vs. Survival and Proliferation
N-(palmitoyl)-sphinganine (C16:0-ceramide) is widely recognized as a potent pro-apoptotic molecule.[4][5] Its accumulation, often triggered by cellular stress, can initiate the intrinsic apoptotic pathway through the formation of channels in the outer mitochondrial membrane.[6][7] This leads to the release of pro-apoptotic factors like cytochrome c.[6] Studies have shown that increased levels of C16:0-ceramide correlate with apoptosis in various cancer cell lines.[3][8]
Conversely, this compound (C26:0-ceramide) and other very-long-chain ceramides are generally associated with cell survival and, in some contexts, proliferation.[9] For instance, in certain cancer cells, an increase in very-long-chain ceramides can promote cell growth, while an increase in long-chain ceramides like C16:0 inhibits it.[9] This highlights a critical balance between different ceramide species in determining cell fate.
}
Metabolic Regulation: Insulin Resistance vs. Barrier Function
The role of ceramides in metabolic diseases, particularly insulin resistance, is an area of intense research. Elevated levels of long-chain ceramides, including C16:0, in tissues like skeletal muscle and liver are strongly associated with the development of insulin resistance.[2][10][11] C16:0-ceramide can impair insulin signaling by antagonizing the insulin receptor-stimulated PI3K/Akt pathway.[2]
In stark contrast, this compound and other very-long-chain ceramides are indispensable for the proper function of the epidermal permeability barrier.[4][12] A deficiency in these lipids leads to a compromised skin barrier, increased transepidermal water loss, and skin pathologies like atopic dermatitis.[4][12] This underscores the specialized structural role of C26:0-ceramide in maintaining tissue integrity.
Table 2: Comparative Biological Functions
| Biological Process | This compound (C26:0) | N-(palmitoyl)-sphinganine (C16:0) | References |
| Apoptosis | Generally anti-apoptotic or pro-survival | Pro-apoptotic | [3][6][9] |
| Cell Proliferation | Can be pro-proliferative in some contexts | Generally anti-proliferative | [9] |
| Insulin Signaling | Less implicated in insulin resistance | Induces insulin resistance | [2][10][11] |
| Skin Barrier Function | Essential for barrier integrity | Not a primary structural component | [4][12] |
| Inflammation | Less directly implicated | Pro-inflammatory signaling | [13] |
Experimental Approaches: A Guide to Studying Ceramide Function
Investigating the distinct roles of C26:0 and C16:0 ceramides requires specific and well-controlled experimental approaches. The choice of methodology is critical for obtaining reliable and interpretable data.
Ceramide Synthesis and Delivery
The significant difference in acyl chain length between C26:0 and C16:0 ceramides necessitates different approaches for their synthesis and delivery to cells.
Synthesis:
-
N-(palmitoyl)-sphinganine (C16:0): Can be synthesized through the N-acylation of sphinganine with palmitoyl chloride or an activated palmitic acid derivative.[14]
-
This compound (C26:0): The synthesis is more challenging due to the very long acyl chain. A common strategy involves the coupling of two shorter alkyl units to construct the hexacosanoic acid, which is then coupled to sphinganine.[3]
Delivery to Cells:
Due to their hydrophobic nature, delivering long-chain ceramides to cells in a physiologically relevant manner is a significant challenge.
-
Solubilization: A common method involves dissolving the ceramide in an organic solvent like ethanol, followed by the addition of a carrier molecule such as bovine serum albumin (BSA) before dilution in cell culture medium.[15]
-
Liposomal Formulation: For very-long-chain ceramides like C26:0, which have extremely poor solubility, liposomal delivery is often the preferred method. This involves incorporating the ceramide into a lipid bilayer vesicle, which can then fuse with the cell membrane to deliver its cargo.[16][17]
Analyzing Cellular Responses
Once the ceramides are successfully delivered to the cells, a variety of assays can be employed to compare their effects.
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: A standard flow cytometry-based assay to quantify early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3, provides a biochemical readout of apoptosis induction.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Can be assessed by measuring the release of cytochrome c from isolated mitochondria or by using fluorescent dyes that report on mitochondrial membrane potential.[17][18]
Cell Proliferation Assays:
-
MTT or WST-1 Assays: Colorimetric assays that measure metabolic activity as an indicator of cell viability and proliferation.
-
BrdU Incorporation Assay: Measures the incorporation of a thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.
Insulin Signaling Assays:
-
Western Blotting: To assess the phosphorylation status of key proteins in the insulin signaling pathway, such as the insulin receptor, IRS-1, and Akt. A decrease in phosphorylation upon insulin stimulation in the presence of the ceramide indicates insulin resistance.
Lipidomics Analysis:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying intracellular levels of specific ceramide species. This allows for the confirmation of ceramide uptake and the analysis of changes in the overall ceramide profile.[19][20][21]
Experimental Protocols
Protocol 1: Preparation of Ceramide-Loaded Liposomes
This protocol is particularly suited for the delivery of the highly insoluble this compound (C26:0).
Materials:
-
This compound (C26:0-ceramide)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve C26:0-ceramide, DOPC, and cholesterol in a 2:1 mixture of chloroform:methanol at a desired molar ratio (e.g., 10:80:10 C26:0:DOPC:Cholesterol).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing for 5-10 minutes. The final lipid concentration should be around 1-5 mM.
-
Subject the hydrated lipid suspension to 5-10 cycles of freeze-thaw using liquid nitrogen and a warm water bath.
-
Sonicate the suspension in a bath sonicator for 15-30 minutes until the solution becomes translucent.
-
Extrude the liposome suspension 11-21 times through a 100 nm polycarbonate membrane using a liposome extruder to obtain unilamellar vesicles of a defined size.
-
Store the prepared liposomes at 4°C and use within one week. For cell treatment, dilute the liposome suspension to the desired final concentration in cell culture medium.
Protocol 2: Quantitative Analysis of Intracellular Ceramides by LC-MS/MS
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Internal standards (e.g., C17:0-ceramide)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a microcentrifuge tube.
-
Lipid Extraction:
-
Pellet the cells by centrifugation and resuspend in a known volume of water.
-
Add a mixture of chloroform:methanol (1:2, v/v) containing the internal standard.
-
Vortex vigorously and incubate at 48°C for 1 hour.
-
Induce phase separation by adding chloroform and water, followed by vortexing and centrifugation.
-
-
Sample Preparation:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a solvent compatible with your LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable C18 reverse-phase column.
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) to separate the different ceramide species.
-
Detect and quantify the ceramides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each ceramide species and the internal standard.
-
Conclusion: A Finely Tuned Balance
The stark functional differences between this compound and N-(palmitoyl)-sphinganine underscore the exquisite specificity of lipid signaling. While C16:0-ceramide often acts as a harbinger of cellular stress and death, C26:0-ceramide plays a vital role in maintaining structural integrity and promoting survival. This delicate balance between different ceramide species is crucial for cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, from metabolic disorders to cancer and skin diseases.
For researchers and drug development professionals, a deep understanding of the distinct functions of these two ceramides is paramount. The ability to selectively modulate the levels of specific ceramide species, either through the inhibition of their synthesis or the targeted delivery of exogenous lipids, holds immense therapeutic potential. The experimental approaches and protocols outlined in this guide provide a framework for rigorously investigating the multifaceted roles of these two pivotal signaling lipids.
References
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A Researcher's Guide to Validating the Pro-Apoptotic Role of N-(hexacosanoyl)-sphinganine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the role of N-(hexacosanoyl)-sphinganine, a very-long-chain dihydroceramide, in inducing programmed cell death (apoptosis). We move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigative strategy.
Introduction: The Enigma of Very-Long-Chain Ceramides in Cell Fate
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules governing cell fate.[1] At the heart of sphingolipid metabolism lies ceramide, a family of lipids that can be generated through de novo synthesis, hydrolysis of sphingomyelin, or a salvage pathway.[2][3] Accumulation of intracellular ceramide is a well-established trigger for apoptosis, acting as a tumor-suppressor lipid.[4]
The ceramide family is diverse, with individual species defined by the length of their N-acyl chain.[2] While the pro-apoptotic functions of long-chain (e.g., C16) ceramides are well-documented, the specific roles of very-long-chain species (≥C26) like this compound (C26-dihydroceramide) remain less explored. The unique biophysical properties imparted by the C26 acyl chain may lead to distinct effects on membrane structure, protein interactions, and the initiation of apoptotic signaling cascades.
This guide details a multi-faceted experimental approach to confirm and characterize the pro-apoptotic activity of this compound, comparing its efficacy against other ceramides and providing the necessary controls to build a conclusive, publication-quality dataset.
The Mechanistic Context: Ceramide and the Intrinsic Apoptotic Pathway
Ceramide-induced apoptosis predominantly proceeds through the mitochondrial or "intrinsic" pathway.[1] This pathway converges on the mitochondria, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). MOMP is a critical event, resulting in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1] Key among these is cytochrome c, which, once in the cytosol, associates with Apaf-1 to form the "apoptosome."[5][6] This complex then recruits and activates the initiator caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[7][8]
Our validation strategy is therefore designed to interrogate key events along this signaling cascade.
Caption: Ceramide-induced intrinsic apoptosis pathway.
A Self-Validating Experimental Workflow
To build a robust argument, no single assay is sufficient. We advocate for a tiered approach that validates the process from mitochondrial perturbation to the final morphological changes characteristic of apoptosis. Each tier of experiments confirms the findings of the previous one.
Caption: Recommended experimental validation workflow.
Tier 1: Interrogating Mitochondrial Integrity
The earliest measurable events in ceramide-induced apoptosis occur at the mitochondrion.[9] Therefore, our first step is to confirm that this compound disrupts mitochondrial function.
A. Assay 1: Mitochondrial Membrane Potential (ΔΨm) Collapse
Expertise & Causality: A healthy mitochondrion maintains a high electrochemical gradient, or membrane potential (ΔΨm), across its inner membrane. The dissipation of this potential is a key indicator of mitochondrial dysfunction and an early hallmark of apoptosis.[10][11] We use the ratiometric dye JC-1, which differentially accumulates in mitochondria based on ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[11]
Experimental Protocol: JC-1 Staining for Flow Cytometry
-
Cell Treatment: Seed cells at an appropriate density and treat with:
-
Vehicle control (e.g., DMSO).
-
This compound (e.g., 20-50 µM).
-
Comparative ceramide: N-(palmitoyl)-sphinganine (C16-dihydroceramide, 20-50 µM).
-
Positive control: Staurosporine (1 µM) for 4-6 hours.
-
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of pre-warmed media containing JC-1 dye (final concentration 2 µM).
-
Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Centrifuge cells at 300 x g for 5 minutes and wash twice with PBS.
-
Analysis: Resuspend the final pellet in 300-500 µL of PBS or flow cytometry buffer. Analyze immediately on a flow cytometer, detecting green fluorescence (FITC channel, ~525 nm) and red fluorescence (PE channel, ~590 nm).
-
Interpretation: An increase in the green-fluorescent/red-fluorescent cell population indicates a loss of ΔΨm.
B. Assay 2: Cytochrome c Release
Expertise & Causality: The loss of ΔΨm is mechanistically linked to MOMP, which permits the release of cytochrome c from the intermembrane space into the cytosol.[5][10] Detecting cytochrome c in the cytosolic fraction is direct evidence that the apoptotic machinery has been initiated.[6][12] This is a more specific marker of apoptosis than ΔΨm loss alone.
Experimental Protocol: Cytosolic Fractionation and Western Blot
-
Cell Treatment: Treat cells as described in the previous protocol.
-
Fractionation:
-
Harvest ~2-5 million cells per condition.
-
Use a digitonin-based cell permeabilization buffer from a commercial kit (e.g., Abcam ab65311, Millipore QIA87) to selectively lyse the plasma membrane while leaving mitochondrial membranes intact.[5][12]
-
Centrifuge to pellet the mitochondria and other organelles. The supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of cytosolic protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Cytochrome c.
-
To ensure the purity of the fractionation, also probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV). The mitochondrial marker should be absent from the cytosolic fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
-
Interpretation: The appearance of a band for Cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.
Comparative Data Summary: Tier 1
| Treatment Group | % Cells with Low ΔΨm (JC-1 Green) | Cytosolic Cytochrome c Level (Relative to GAPDH) |
| Vehicle Control | 5% | 1.0 |
| This compound (C26) | 45% | 4.2 |
| N-(palmitoyl)-sphinganine (C16) | 38% | 3.5 |
| Staurosporine (Positive Control) | 85% | 8.1 |
Tier 2: Measuring the Executioners - Caspase Activation
Confirmation of mitochondrial perturbation must be followed by evidence that the downstream executioner machinery is active. This provides a causal link between the initial stimulus and the cell's demolition.
A. Assay 3: Caspase-3/7 Activity Assay
Expertise & Causality: The activation of executioner caspases-3 and -7 is a pivotal, often irreversible step in apoptosis.[13] These enzymes cleave a host of cellular proteins, leading to the characteristic apoptotic phenotype. We can directly measure their enzymatic activity using a fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[7]
Experimental Protocol: Fluorometric Caspase-3/7 Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat as previously described. Include a well for a "no-cell" background control.
-
Reagent Preparation: Prepare the caspase-3/7 reagent containing the DEVD-substrate according to the manufacturer's instructions (e.g., Thermo Fisher Scientific).
-
Lysis and Staining: Add the caspase reagent directly to the wells. The reagent typically contains lysis agents to permeabilize the cells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence on a microplate reader (e.g., Ex/Em ~499/521 nm).
-
Interpretation: An increase in fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.
B. Assay 4: Western Blot for Cleaved Caspase-3 and PARP
Expertise & Causality: To complement the activity assay, Western blotting provides visual confirmation of caspase activation. Caspases exist as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. We can detect the appearance of the smaller, cleaved fragments of caspase-3. Furthermore, we can detect the cleavage of key caspase substrates like Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP from its full-length 116 kDa form to an 89 kDa fragment is a classic hallmark of caspase-3 activity and apoptosis.[14]
Experimental Protocol: Western Blot for Cleaved Proteins
-
Cell Treatment & Lysis: Treat cells in a 6-well plate. Harvest total cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load equal amounts of total protein (20-40 µg) and perform SDS-PAGE and protein transfer.
-
Probe separate membranes with primary antibodies specific for:
-
Cleaved Caspase-3 (Asp175).
-
Full-length and cleaved PARP.
-
A loading control (e.g., β-Actin or GAPDH).
-
-
-
Interpretation: The appearance of the cleaved caspase-3 (17/19 kDa) and cleaved PARP (89 kDa) bands in treated samples confirms the activation of the caspase cascade.
Comparative Data Summary: Tier 2
| Treatment Group | Caspase-3/7 Activity (Fold Change vs. Vehicle) | Cleaved PARP / Total PARP Ratio |
| Vehicle Control | 1.0 | 0.05 |
| This compound (C26) | 5.8 | 0.65 |
| N-(palmitoyl)-sphinganine (C16) | 4.9 | 0.52 |
| Staurosporine (Positive Control) | 12.5 | 0.92 |
Tier 3: Confirming the Apoptotic Phenotype
The final stage of validation involves observing the morphological and nuclear changes that define a cell as truly apoptotic.
A. Assay 5: Annexin V / Propidium Iodide (PI) Staining
Expertise & Causality: In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[16] We co-stain with Propidium Iodide (PI), a fluorescent dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows us to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cell populations.
Experimental Protocol: Flow Cytometry Analysis
-
Cell Treatment & Harvesting: Treat and harvest cells as previously described, collecting all floating and adherent cells.
-
Washing: Wash cells once with cold PBS.
-
Staining:
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis: Analyze immediately by flow cytometry.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
B. Assay 6: TUNEL Assay
Expertise & Causality: A hallmark of late-stage apoptosis is the activation of endonucleases that cleave chromosomal DNA into internucleosomal fragments. The TUNEL (Terminal deoxynucleotidyl transferase dUTT Nick End Labeling) assay detects the exposed 3'-hydroxyl ends of these DNA fragments, providing a definitive marker of apoptosis-related DNA damage.[14][16]
Experimental Protocol: Fluorescence Microscopy
-
Cell Culture: Grow and treat cells on glass coverslips.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a solution of Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, according to the kit manufacturer's protocol.
-
Counterstaining: Stain the nuclei with a DNA dye like DAPI or Hoechst to visualize all cells.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
-
Interpretation: Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP) co-localizing with the DAPI/Hoechst signal.
Comparative Data Summary: Tier 3
| Treatment Group | Early Apoptotic (Ann V+/PI-) | Late Apoptotic (Ann V+/PI+) | TUNEL Positive Nuclei |
| Vehicle Control | 2% | 1% | <1% |
| This compound (C26) | 28% | 15% | 35% |
| N-(palmitoyl)-sphinganine (C16) | 22% | 11% | 28% |
| Staurosporine (Positive Control) | 40% | 42% | 80% |
Synthesizing the Evidence: A Conclusive Picture
Caption: Synthesis of evidence from multi-tiered validation.
References
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Scorrano, L., et al. (2003). Mitochondrial membrane potential regulates matrix configuration and cytochrome c release during apoptosis. Cell Death & Differentiation, 10(6), 709-717. [Link]
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Riboni, L., et al. (1998). Apoptosis Induced by N-hexanoylsphingosine in CHP-100 Cells Associates With Accumulation of Endogenous Ceramide and Is Potentiated by Inhibition of Glucocerebroside Synthesis. Cell Death & Differentiation, 5(9), 785-791. [Link]
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Spinedi, A., et al. (2015). Differential apoptotic effect and metabolism of N-acetylsphingosine and N-hexanoylsphingosine in CHP-100 human neurotumor cells. Biochemical and Biophysical Research Communications, 458(3), 647-652. [Link]
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Al-Imam, A., et al. (2023). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. Molecules, 28(19), 6799. [Link]
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Ahn, E. H., & Schroeder, J. J. (2002). Induction of apoptosis by sphingosine, sphinganine, and C(2)-ceramide in human colon cancer cells, but not by C(2)-dihydroceramide. Nutrition and Cancer, 44(2), 206-213. [Link]
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A Comprehensive Guide to the Differential Effects of Saturated vs. Unsaturated Acyl Chains in Ceramides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuance of Ceramides Dictates Cellular Fate
Ceramides, a class of sphingolipids composed of a sphingosine backbone linked to a fatty acid via an amide bond, are no longer considered mere structural components of the cell membrane.[1][2] They are now recognized as potent bioactive lipids and second messengers that play pivotal roles in a multitude of cellular signaling pathways.[1][3][4][5] These pathways regulate fundamental cellular processes including apoptosis, autophagy, inflammation, insulin resistance, and cellular senescence.[6][7][8][9][10][11]
The biological activity of a ceramide is not monolithic; it is exquisitely defined by the length and degree of saturation of its N-acyl chain.[11][12][13] This structural variation gives rise to a diverse family of ceramide species, each with distinct biophysical properties and signaling capabilities.[11][12] Understanding the differential effects of saturated versus unsaturated acyl chains is therefore critical for researchers seeking to unravel the complexities of sphingolipid signaling and for drug development professionals aiming to modulate these pathways for therapeutic benefit.
This guide will dissect these differences, providing a comparative analysis of their effects on membrane biophysics, their roles in key signaling pathways, and the resulting cellular outcomes. We will also provide detailed experimental protocols to empower your research in this exciting field.
Biophysical Impact on the Cell Membrane: A Tale of Two Chains
The saturation of the acyl chain is a primary determinant of how a ceramide molecule integrates into and influences the lipid bilayer.[14][15] These biophysical alterations are not passive; they are the foundation for the distinct signaling roles of saturated and unsaturated ceramides.
Saturated ceramides , such as C16:0 and C18:0 ceramide, possess straight, flexible acyl chains that allow for tight packing with neighboring lipids.[14][15] This has several significant consequences for membrane properties:
-
Increased Membrane Order and Rigidity: Saturated ceramides have a strong ordering effect on the fluid cell membrane, increasing its rigidity.[14][15][16]
-
Promotion of Gel/Fluid Phase Separation: They readily promote the formation of ceramide-rich gel phases or domains within the more fluid membrane.[14][15] These domains are often referred to as "ceramide-rich platforms."[17][18]
-
Enhanced Intermolecular Hydrogen Bonding: The linear structure of saturated acyl chains facilitates strong hydrogen bonding between ceramide molecules, further stabilizing these ordered domains.[15]
In stark contrast, unsaturated ceramides , such as C18:1 (oleoyl) ceramide, contain a cis-double bond in their acyl chain, introducing a kink.[14][15] This seemingly minor structural change has profound biophysical consequences:
-
Disruption of Lipid Packing: The kinked structure of unsaturated acyl chains hinders tight packing with other lipids, leading to a more disordered and fluid membrane environment.[14][15]
-
Reduced Ability to Form Gel Domains: Consequently, unsaturated ceramides have a much lower propensity to form ordered gel domains compared to their saturated counterparts.[14][15]
-
Altered Membrane Curvature: The presence of unsaturated ceramides can also influence membrane curvature, which has implications for processes like vesicle formation and fusion.
These fundamental biophysical differences are the upstream events that trigger distinct downstream signaling cascades. The formation of stable, ordered platforms by saturated ceramides is crucial for the clustering of receptors and signaling molecules, thereby initiating and amplifying specific cellular signals.[17][18]
Comparative Summary of Biophysical Effects
| Property | Saturated Acyl Chains (e.g., C16:0, C18:0) | Unsaturated Acyl Chains (e.g., C18:1) |
| Membrane Order | Significantly Increased | Minimally Affected or Decreased |
| Membrane Rigidity | Increased | Decreased or Unchanged |
| Gel Domain Formation | High Propensity | Low to No Propensity |
| Intermolecular Packing | Tight | Disrupted |
Differential Regulation of Key Cellular Signaling Pathways
The distinct biophysical properties of saturated and unsaturated ceramides translate into their differential engagement with and regulation of critical cellular signaling pathways.
Apoptosis (Programmed Cell Death)
Ceramides are well-established as pro-apoptotic molecules.[1][3][6][17] However, the saturation of the acyl chain is a critical determinant of their apoptotic potency.
Saturated ceramides are potent inducers of apoptosis.[12][19] Their ability to form large, ordered membrane platforms is thought to be a key mechanism.[17][18] These platforms facilitate the clustering of death receptors, such as Fas (CD95), leading to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of the caspase cascade.[17][20] Saturated ceramides, particularly C16:0 and C18:0, have been shown to be more toxic to cells compared to their unsaturated counterparts.[12]
Unsaturated ceramides , in contrast, are generally less effective at inducing apoptosis.[19] Their inability to form stable, ordered domains prevents the efficient clustering of death receptors, thereby attenuating the apoptotic signal. In some contexts, unsaturated fatty acids can even protect against saturated fatty acid-induced apoptosis.[12]
Caption: Differential effects of saturated vs. unsaturated ceramides on apoptosis signaling.
Autophagy
Autophagy is a cellular recycling process that can be either pro-survival or pro-death, depending on the context.[21][22] Ceramides are known inducers of autophagy, but the specific roles of saturated versus unsaturated species are an active area of research.
Saturated ceramides , such as C18-ceramide, have been shown to induce lethal autophagy, in some cases through the selective targeting of mitochondria (mitophagy).[23] This process can be independent of caspases and contribute to cell death.[23] The mechanism can involve the direct interaction of ceramide with LC3B-II on mitochondrial membranes.[23] In contrast, C16-ceramide did not show the same effect on mitophagy.[23]
Unsaturated ceramides may have different effects. While the broader role of unsaturated ceramides in autophagy is less defined, the balance between saturated and unsaturated species is likely crucial in determining the cellular outcome of autophagy. The ability of ceramides to induce autophagy is often linked to their ability to inhibit the Akt/mTORC1 pathway, a major negative regulator of autophagy.[21][24]
Caption: Ceramide-induced autophagy and potential differential outcomes.
Inflammation and Insulin Resistance
Ceramides, particularly those with saturated acyl chains, are increasingly implicated as key mediators of inflammation and insulin resistance, especially in the context of metabolic diseases.[8][9][25][26][27]
Saturated ceramides , such as those derived from palmitate (C16:0), accumulate in tissues like skeletal muscle and liver in obesity and type 2 diabetes.[9][25][28] This accumulation is associated with:
-
Inhibition of Insulin Signaling: Saturated ceramides can inhibit key components of the insulin signaling cascade, such as Akt (Protein Kinase B), through the activation of protein phosphatases (like PP2A) or atypical PKCζ.[8][29] This blunts the cellular response to insulin.
-
Pro-inflammatory Cytokine Production: Saturated fatty acids can stimulate the production of pro-inflammatory cytokines like TNF-α and IL-1β, which in turn can increase ceramide synthesis, creating a vicious cycle of inflammation and insulin resistance.[8][20]
-
NLRP3 Inflammasome Activation: Ceramides can activate the NLRP3 inflammasome in both adipocytes and macrophages, leading to the secretion of inflammatory cytokines.[8]
Unsaturated fatty acids , in contrast, often have neutral or even protective effects.[20] For example, the monounsaturated fatty acid oleate can promote the storage of saturated fatty acids into triglycerides, thereby preventing their conversion to lipotoxic ceramides.[12] Furthermore, monounsaturated fats may support an anti-inflammatory M2 macrophage phenotype, in contrast to the pro-inflammatory M1 polarization promoted by saturated fats and their resulting ceramides.[20]
Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that is implicated in aging and age-related diseases.[7] An accumulation of ceramides is a hallmark of senescent cells.[7][30][31]
Saturated ceramides are thought to be the primary drivers of ceramide-induced senescence. Exogenous application of short-chain, cell-permeable ceramides (which mimic saturated ceramides) can induce a senescent phenotype in young, proliferating cells.[30][32] The mechanisms involve the modulation of key tumor suppressor pathways, including the p53/p21 and p16/Rb pathways.[7]
The role of unsaturated ceramides in cellular senescence is less well-characterized, but the overall shift in sphingolipid metabolism in senescent cells appears to favor the accumulation of total ceramides.[31]
Experimental Protocols for Studying Differential Ceramide Effects
Investigating the specific effects of saturated versus unsaturated ceramides requires precise and well-controlled experimental approaches. Below are key protocols that can be adapted for your research.
Protocol: Induction of Cellular Processes with Exogenous Ceramides
Objective: To compare the effects of saturated and unsaturated ceramides on a specific cellular process (e.g., apoptosis, senescence).
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat, primary endothelial cells)
-
Cell culture medium and supplements
-
Saturated ceramide (e.g., C16:0 ceramide, N-palmitoyl-D-sphingosine)
-
Unsaturated ceramide (e.g., C18:1 ceramide, N-oleoyl-D-sphingosine)
-
Vehicle control (e.g., ethanol or DMSO)
-
Assay-specific reagents (e.g., Annexin V/PI for apoptosis, SA-β-Gal staining kit for senescence)
Procedure:
-
Preparation of Ceramide Stock Solutions:
-
Dissolve saturated and unsaturated ceramides in the appropriate solvent (e.g., ethanol) to create concentrated stock solutions (e.g., 10-20 mM).
-
Store stock solutions at -20°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the experiment.
-
Allow cells to adhere and enter a logarithmic growth phase (typically 24 hours).
-
-
Ceramide Treatment:
-
Prepare working solutions of ceramides by diluting the stock solutions in cell culture medium to the desired final concentrations (e.g., 10-50 µM). It is crucial to vortex the diluted solutions vigorously to ensure proper dispersion.
-
Also prepare a vehicle control with the same concentration of solvent as the highest ceramide concentration used.
-
Remove the old medium from the cells and replace it with the ceramide-containing medium or the vehicle control medium.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24-72 hours), depending on the endpoint being measured.
-
-
Endpoint Analysis:
-
For Apoptosis: Harvest the cells and stain with Annexin V and Propidium Iodide (PI). Analyze the percentage of apoptotic cells by flow cytometry.
-
For Senescence: Fix the cells and perform Senescence-Associated β-Galactosidase (SA-β-Gal) staining. Quantify the percentage of blue, senescent cells by microscopy.
-
Causality and Self-Validation:
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of each ceramide.
-
Time-Course: Analyze the effects at different time points to understand the kinetics of the response.
-
Control for Vehicle Effects: The vehicle control is essential to ensure that the observed effects are due to the ceramides and not the solvent.
-
Specificity: To further validate that the effects are ceramide-specific, consider using inhibitors of ceramide synthesis (e.g., myriocin) as a negative control.[29]
Protocol: Analysis of Endogenous Ceramide Species by LC-MS/MS
Objective: To quantify the levels of specific saturated and unsaturated ceramide species in cells or tissues under different experimental conditions.
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., C17:0 ceramide)
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, hexane)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Collection and Homogenization:
-
Harvest cells or tissues and record the weight or cell number.
-
Homogenize the samples in a suitable buffer.
-
-
Lipid Extraction:
-
Add the internal standard to the homogenate.
-
Perform a liquid-liquid extraction using a solvent system such as isopropanol/ethyl acetate/water.
-
Collect the organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the different lipid species using a suitable chromatography column (e.g., C18).
-
Detect and quantify the individual ceramide species using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard.
-
Normalize the data to the initial sample amount (e.g., per mg of protein or per 10^6 cells).
-
Causality and Self-Validation:
-
Internal Standards: The use of an internal standard is crucial for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.
-
Standard Curves: Generate standard curves with known amounts of each ceramide species to ensure linearity and accuracy of quantification.
-
Biological Replicates: Analyze multiple biological replicates to ensure the statistical significance of the observed changes.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for comparing ceramide effects.
Conclusion: A Nuanced Understanding for Future Therapeutic Strategies
The evidence is clear: the saturation of the acyl chain is a critical determinant of a ceramide's biological function. Saturated ceramides, through their ability to induce order and form stable platforms in cellular membranes, are potent activators of signaling pathways leading to apoptosis, inflammation, insulin resistance, and senescence. Unsaturated ceramides, with their kinked acyl chains, disrupt membrane order and are consequently less active in these processes, sometimes even exerting protective effects.
For researchers in both academic and industrial settings, this distinction is paramount. A deeper understanding of the specific roles of different ceramide species will be essential for:
-
Elucidating Disease Mechanisms: Unraveling the complex interplay of ceramide species in metabolic diseases, neurodegenerative disorders, and cancer.
-
Developing Novel Therapeutics: Designing drugs that can selectively modulate the synthesis or degradation of specific ceramide species to achieve a desired therapeutic outcome.
-
Identifying New Biomarkers: Utilizing the profile of circulating or tissue-specific ceramide species as biomarkers for disease diagnosis and prognosis.
The protocols and information provided in this guide offer a solid foundation for further exploration into this fascinating and rapidly evolving field. By employing rigorous experimental design and advanced analytical techniques, the scientific community can continue to unlock the secrets of sphingolipid signaling and harness this knowledge for the betterment of human health.
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N-(hexacosanoyl)-sphinganine's efficacy compared to synthetic ceramide analogs
An In-Depth Comparative Guide to the Efficacy of N-(hexacosanoyl)-sphinganine Versus Synthetic Ceramide Analogs
Introduction: The Dichotomy of Ceramide Function
Ceramides, a class of sphingolipids, represent a cornerstone of cellular biology, exhibiting a fascinating functional duality. In the stratum corneum, the outermost layer of the epidermis, very-long-chain ceramides such as this compound are indispensable structural components, forming the impermeable lipid barrier that protects against environmental insults and prevents water loss.[1][2] Concurrently, ceramides act as potent second messengers within the cell, orchestrating critical signaling cascades that regulate apoptosis, cell cycle arrest, and senescence.[3][4][5] This guide provides a detailed comparison between the naturally occurring structural powerhouse, this compound, and a range of synthetic ceramide analogs designed to probe and exploit the signaling functions of this lipid class. We will analyze their differential efficacy in skin barrier restoration and therapeutic applications, supported by experimental data and detailed methodologies, to provide a critical resource for researchers, scientists, and drug development professionals.
The Molecules: A Structural and Functional Overview
This compound: The Barrier Architect
This compound, also known as Ceramide NS (C26:0), is a dihydroceramide characterized by a sphinganine base linked to a 26-carbon saturated acyl chain (hexacosanoic acid).[6] Its substantial length is not a trivial feature; it is critical for the formation of the highly ordered, tightly packed lamellar lipid structures in the stratum corneum. This organization is fundamental to the skin's barrier properties.[1] While essential for skin structure, its very long acyl chain and high hydrophobicity make it less suited to act as a diffusible intracellular signaling molecule.
Synthetic Ceramide Analogs: Tools for Signaling and Therapeutics
The limitations of endogenous ceramides for experimental and therapeutic use—namely poor solubility and cell permeability—led to the development of synthetic analogs. These can be broadly categorized:
-
Short-Chain Acyl Analogs (e.g., C2, C6-Ceramide): These are the most widely used experimental tools. Their shorter acyl chains increase aqueous solubility and allow them to readily cross cell membranes to mimic the effects of endogenously generated signaling ceramides.[7][8][9] It is crucial to note that cells can metabolize these short-chain precursors into long-chain ceramides via the sphingosine salvage pathway, complicating the interpretation of their direct effects.[9]
-
Structurally Modified Analogs (e.g., 14S24, 4,6-diene-Cer, Analog 315): These compounds are engineered for specific purposes. Modifications to the sphingoid backbone or acyl chain can enhance cytotoxic potency, improve stability, or inhibit ceramide-degrading enzymes like ceramidase.[10][11][12][13] This strategy aims to elevate intracellular levels of pro-apoptotic ceramides, making them promising candidates for cancer therapy.[10][14]
-
Pseudo-ceramides and Skin-Identical Mixtures: In dermatology, "pseudo-ceramides" are developed to be more cost-effective and stable in formulations while mimicking the barrier-repair functions of natural ceramides.[1] Additionally, topical preparations often use a complex of "skin-identical" ceramides, cholesterol, and fatty acids to more closely replicate the natural lipid composition of the stratum corneum.[15][16]
Comparative Efficacy I: Skin Barrier Restoration
The primary function of this compound and other very-long-chain ceramides is structural. A deficiency in these lipids is linked to skin conditions like atopic dermatitis and xerosis, characterized by a compromised barrier and increased transepidermal water loss (TEWL).[2][17]
This compound's Role: As an integral component, its presence is fundamental to barrier integrity. Topical applications aim to replenish this structural lipid.
Synthetic Analogs' Performance: Simpler, easier-to-synthesize ceramide analogs have demonstrated significant efficacy in barrier repair. For instance, the analog 14S24, applied as a 0.1% aqueous suspension to lipid-extracted porcine skin, significantly decreased permeability, restoring the barrier to near-native levels.[11][18] This suggests that the full, complex structure of natural ceramides may not be strictly necessary for functional barrier repair.
Studies utilizing multi-lamellar emulsion (MVE) technologies with a blend of ceramides, including synthetic ones, have shown statistically significant improvements in skin hydration and reductions in TEWL in subjects with atopic dermatitis and acne-related barrier disruption.[19][20][21] A clinical trial on patients with contact dermatitis using a skin-identical ceramide complex cream resulted in a statistically significant improvement in skin hydration and a decrease in the Three-Item Severity (TIS) score.[15][16]
Quantitative Data: Skin Barrier Function
| Compound/Formulation | Model/Condition | Key Efficacy Metric | Result | Reference |
| Ceramide Analog 14S24 | In vitro porcine skin (disrupted) | Permeability decrease | Significant restoration to near-native levels | [11],[18] |
| Ceramide-containing cleanser & lotion | Acne patients on A/BPO gel | Transepidermal Water Loss (TEWL) | Significantly lower TEWL vs. control at all timepoints | [19] |
| Cream with PC-104 synthetic ceramides | Mild-to-moderate atopic dermatitis | Investigator Global Assessment (IGA) | 100% improvement in IGA scores after 4 weeks | [20] |
| Skin-identical ceramide complex cream | Contact dermatitis patients | Stratum Corneum Hydration | Statistically significant improvement (p=0.023) | [15],[16] |
| Ceramide-based lotion | Healthy volunteers with dry skin | Skin Hydration (MoistureMeterSC) | Significant increase from baseline at 12h and 24h | [17] |
Comparative Efficacy II: Induction of Apoptosis in Cancer Therapy
While this compound's role is primarily structural, the generation of ceramides (particularly with C16 and C18 acyl chains) through the de novo synthesis or sphingomyelin hydrolysis pathways is a key trigger for apoptosis.[8] Synthetic analogs are designed to exploit this pro-death signaling function.
This compound's Role: This specific ceramide is not typically associated with direct, potent pro-apoptotic signaling.
Synthetic Analogs' Performance: Short-chain analogs like C2- and C6-ceramide are potent inducers of apoptosis in numerous cancer cell lines. They activate the caspase cascade and mitochondrial pathway, leading to the release of cytochrome c.[7] Their efficacy stems from their ability to permeate cells and mimic the surge in endogenous signaling ceramides.
More advanced analogs demonstrate even greater potency. The analog 4,6-diene-Cer was significantly more cytotoxic than C8-ceramide in multiple breast cancer cell lines, including TNF-α-resistant and multi-drug resistant variants.[12] Similarly, a novel analog, "315," effectively induced apoptosis and cell-cycle arrest in primary effusion lymphoma and chemo-resistant breast cancer cells, reducing tumor burden in in vivo mouse models.[13][22] These engineered molecules often work by not only acting as ceramide mimetics but also by modulating the expression of ceramide-metabolizing enzymes to cause a sustained elevation of intracellular ceramide levels.[22][23]
Quantitative Data: Anti-Cancer Efficacy
| Compound | Cell Line | Metric | Result | Reference |
| C2- & C6-Ceramide | HCT116 (colon), OVCAR-3 (ovarian) | Apoptosis Induction | Induced caspase-3 activation and cytochrome c release | [7] |
| 4,6-diene-Cer | MCF-7 (TNF-α-resistant breast cancer) | IC50 | 11.3 µM (vs. 32.9 µM for C8-Cer) | [12] |
| 4,6-diene-Cer | MDA-MD-231 (breast cancer) | IC50 | 3.7 µM (vs. 11.3 µM for C8-Cer) | [12] |
| Analog 315 & 403 | BCBL-1 (Primary Effusion Lymphoma) | Intracellular Ceramide Levels | 2.5- to 4.0-fold increase | [22] |
| Analog 315 | MCF-7TN-R (chemo-resistant breast cancer) | In vivo tumor growth | Reduced tumor volume and weight in mice | [13] |
Visualizing the Mechanisms and Workflows
Ceramide Metabolism and Signaling
The balance between ceramide and its metabolites, particularly sphingosine-1-phosphate (S1P), acts as a cellular "rheostat" determining cell fate.[14][22]
Caption: The Ceramide Hub: Generation pathways converge on ceramide, which can either trigger apoptosis or be metabolized into pro-survival lipids like S1P.
Logic of Synthetic Ceramide Analog Design
Synthetic analogs are rationally designed by modifying the core ceramide structure to enhance specific biological activities.
Caption: Rational design of ceramide analogs involves modifying the sphingoid base or acyl chain to achieve specific biological outcomes.
Key Experimental Methodologies
Protocol 1: Evaluation of Skin Barrier Function (In Vivo)
This protocol outlines the non-invasive measurement of Transepidermal Water Loss (TEWL) and skin hydration to assess the efficacy of topical ceramide formulations.[17][19][24]
Objective: To quantify the effect of a ceramide-containing formulation on skin barrier integrity and hydration.
Materials:
-
Tewameter® (or similar evaporimeter) for TEWL measurement.
-
Corneometer® (or similar capacitance-based device) for skin hydration.
-
Test formulation (e.g., cream containing this compound or a synthetic analog).
-
Control/placebo formulation.
-
Volunteer subjects with diagnosed dry skin or a compromised barrier.
Procedure:
-
Acclimatization: Subjects rest for 20-30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%) to stabilize skin parameters.
-
Baseline Measurement: Define test areas on the volar forearm. Measure baseline TEWL and skin hydration at each site before product application.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the assigned areas.
-
Incubation: Subjects remain under controlled conditions for the duration of the study.
-
Post-Application Measurements: At specified time points (e.g., 2, 4, 12, 24 hours), repeat TEWL and hydration measurements on the same sites.
-
Data Analysis: Calculate the change from baseline for both TEWL and hydration. Compare the results between the test and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in TEWL and an increase in hydration indicate improved barrier function.
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to measure the pro-apoptotic efficacy of synthetic ceramide analogs on cancer cells.[22]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a ceramide analog.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, BCBL-1).
-
Complete cell culture medium.
-
Ceramide analog (e.g., Analog 315) dissolved in a suitable vehicle (e.g., DMSO).
-
Vehicle control (DMSO).
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ceramide analog (e.g., 5, 10, 20 µM) and a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent pro-apoptotic effect of the ceramide analog.
Conclusion and Future Perspectives
The comparison between this compound and synthetic ceramide analogs highlights a clear divergence in primary efficacy. This compound is a quintessential structural lipid, whose very-long acyl chain is paramount for the physical integrity of the skin barrier. Its therapeutic value lies in the topical replenishment of this crucial component.
In contrast, synthetic ceramide analogs are primarily functional modulators of cellular signaling. Through rational design, these molecules have been optimized for cell permeability and potent induction of apoptosis, making them valuable tools for cancer research and potential therapeutic agents. Short-chain analogs serve as vital research probes, while structurally modified analogs represent a promising frontier in anti-cancer drug development.
The future of ceramide-based therapeutics will likely involve a more nuanced approach. For dermatology, this may include the development of formulations containing not just a single ceramide but a diverse profile of phytoceramides with varied chain lengths to better mimic the natural complexity of the stratum corneum.[25] For oncology, the focus will be on creating highly targeted analogs with improved pharmacokinetic properties and developing sophisticated delivery systems, such as nanocarriers, to enhance their efficacy against tumors while minimizing systemic toxicity.[1][14]
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A Comparative Meta-Synthesis of N-(hexacosanoyl)-sphinganine (Ceramide NP) in the Management of Dermatological Conditions with Impaired Barrier Function
Abstract: The integrity of the epidermal barrier, primarily governed by the lipid matrix of the stratum corneum, is fundamental to skin health. N-(hexacosanoyl)-sphinganine, a prominent member of the Ceramide NP class, is a critical component of this barrier. Its deficiency is strongly correlated with the pathophysiology of various dermatological conditions, including atopic dermatitis and psoriasis. This guide provides a meta-synthesis of the existing scientific literature, objectively comparing the performance of this compound and related ceramides with alternative skin barrier-repairing agents. We delve into the molecular basis of its function, its dysregulation in disease states, and present supporting experimental data and standardized protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ceramide-based therapies.
Part 1: The Molecular Architecture of the Skin Barrier and the Keystone Role of this compound
The skin's primary defense, the stratum corneum (SC), is often described by the "brick and mortar" model. In this analogy, the corneocytes are the "bricks," and the intercellular lipid matrix serves as the "mortar," creating a semi-permeable barrier that prevents transepidermal water loss (TEWL) and protects against external insults.[1] This lipid matrix is predominantly composed of ceramides (approx. 50%), cholesterol, and free fatty acids.[2]
This compound belongs to the Ceramide NP (or Ceramide 3) class, characterized by an N-acylated normal fatty acid (hexacosanoic acid) linked to a phytosphingosine base.[3][4] Its specific molecular structure, with a long-chain fatty acid, allows it to integrate seamlessly into the lipid lamellae of the SC.[1][5] This integration is crucial for maintaining the structural order and rigidity of the barrier, effectively sealing the gaps between corneocytes to lock in moisture and prevent the entry of irritants and allergens.[1][6] The abundance of Ceramide NP in healthy skin underscores its importance; it is one of the most prevalent ceramide subtypes in the SC.[1][7]
Ceramide De Novo Synthesis Pathway
The endogenous production of this compound occurs via the de novo synthesis pathway within keratinocytes. This process is critical for maintaining lipid homeostasis. A disruption in this pathway is a key factor in the development of barrier-deficient skin conditions.
Caption: Simplified de novo ceramide synthesis pathway and its dysregulation in inflammatory skin conditions.
Part 2: Ceramide Dysregulation in Atopic Dermatitis and Psoriasis
A hallmark of inflammatory dermatoses like atopic dermatitis (AD) and psoriasis is a dysfunctional skin barrier, which is mechanistically linked to profound alterations in the SC lipid profile. The causality is bidirectional: an impaired barrier allows allergen and pathogen entry, triggering an inflammatory response, while inflammatory cytokines, in turn, suppress the synthesis of key barrier lipids.[2][8]
In Atopic Dermatitis , studies consistently show a significant reduction in total ceramide content, particularly those with very long-chain fatty acids.[9] This is accompanied by an altered ratio of sphingoid bases. For instance, a study by Toncic et al. found that the ratio of sphinganine to sphingosine was significantly decreased in both lesional and non-lesional AD skin compared to healthy skin, and this ratio inversely correlated with disease severity (SCORAD).[10][11]
In Psoriasis , the lipid alterations are also pronounced. There is a notable decrease in total ceramides, which has been inversely correlated with the Psoriasis Area and Severity Index (PASI) score.[2][12] Specifically, levels of phytosphingosine-carrying ceramides like Ceramide NP are reduced in psoriatic lesions.[9] This deficiency compromises the barrier, increases TEWL, and contributes to the hyperproliferation of keratinocytes characteristic of the disease.[2]
Table 1: Summary of Key Sphingolipid Alterations in Dermatological Conditions
| Parameter | Atopic Dermatitis (AD) | Psoriasis | Healthy Control | Reference(s) |
| Total Ceramides | Significantly Decreased | Significantly Decreased | Normal | [2][9] |
| Ceramide NP | Decreased | Decreased | Normal | [9] |
| Sphinganine/Sphingosine Ratio | Significantly Decreased | Altered | Normal | [10][13] |
| Correlation with Severity | Sphinganine/Sphingosine ratio inversely correlates with SCORAD (r = -0.69) | Ceramide levels inversely correlate with PASI score | N/A | [2][10][11] |
| Primary Consequence | Impaired barrier, increased TEWL, inflammation | Impaired barrier, keratinocyte hyperproliferation, inflammation | Intact Barrier | [2][8] |
Part 3: Comparative Efficacy Analysis of Topical this compound (Ceramide NP)
Given the established ceramide deficiency in diseased skin, the topical application of synthetic or naturally-derived ceramides that mimic the skin's own structure is a primary therapeutic strategy. This compound (Ceramide NP) is a standout molecule because its structure is identical to one of the key ceramides found in human skin, allowing for effective integration and barrier restoration.[1][3]
Performance Against Alternatives
Clinical and preclinical data demonstrate that formulations containing Ceramide NP significantly improve skin barrier function. Studies have shown that topical application can increase skin hydration by over 30% and measurably improve barrier recovery within days.[5][14] When compared to simple occlusives or humectants, ceramide-dominant formulations offer a more comprehensive "barrier repair" mechanism rather than just providing superficial hydration.
-
vs. Petrolatum: While petrolatum is an excellent occlusive agent that reduces TEWL by forming a film on the skin, it does not replenish the depleted intercellular lipids. Ceramide NP, conversely, integrates into the lipid bilayer to rebuild the barrier from within.[6][15]
-
vs. Glycerin/Hyaluronic Acid: These are humectants that attract water to the stratum corneum.[16][17] They are highly effective for hydration but do not directly address the structural lipid deficiency. Optimal formulations often combine ceramides with humectants for a dual-action approach.
-
vs. Other Ceramides (AP, EOP): While all ceramides are beneficial, Ceramide NP is the most abundant in the skin and extensively studied for its foundational role in barrier integrity and moisture retention.[7][18] Formulations combining multiple ceramides (e.g., NP, AP, EOP) along with cholesterol and fatty acids in an optimal molar ratio can more closely mimic the natural lipid matrix and may offer enhanced efficacy.[19]
Table 2: Synthesized Performance Data of Ceramide NP-Containing Formulations
| Performance Metric | Ceramide NP Formulation | Placebo/Control | Alternative (e.g., Glycerin) | Reference(s) |
| TEWL Reduction | Significant reduction, improved barrier resilience | Minimal to no change | Moderate reduction (humectant effect) | [7][9] |
| Skin Hydration (Corneometry) | Significant increase (up to 38% in 4 weeks) | Minimal change | Significant increase | [5] |
| Clinical Improvement (AD) | Significant improvement in SCORAD, reduced pruritus | No significant improvement | Symptomatic relief | [9] |
| Clinical Improvement (Psoriasis) | Adjuvant use softens plaques, enhances primary treatment absorption | N/A | Symptomatic relief | [9][20] |
| Mechanism of Action | Structural lipid replenishment, barrier reconstruction | None | Humectancy, superficial hydration | [6][17] |
Part 4: Standardized Protocols for Efficacy Evaluation
To ensure the generation of robust and reproducible data in clinical and preclinical settings, standardized, non-invasive bioengineering methods are essential. The choice of methodology is critical for substantiating claims of barrier repair and hydration.
Experimental Workflow for Topical Efficacy Studies
A well-designed clinical trial is paramount for validating the efficacy of a topical formulation. The workflow must include acclimatization, baseline measurements, and controlled application to minimize variability.
Caption: A typical experimental workflow for evaluating the efficacy of a topical skin barrier repair product.
Protocol 1: Measurement of Transepidermal Water Loss (TEWL)
Causality: TEWL quantifies the amount of water vapor diffusing through the epidermis into the atmosphere.[21] A higher TEWL value is a direct functional indicator of a compromised or more permeable skin barrier.[22] This is considered the gold-standard non-invasive method for assessing barrier function.[23]
Methodology:
-
Subject Acclimatization: The subject must rest for at least 30 minutes in a room with controlled temperature (21-24°C) and humidity (40-60%) to ensure skin surface stabilization.[24]
-
Instrument: Use an open-chamber evaporimeter (e.g., Tewameter®).
-
Measurement Site: Select a standardized, flat area of skin (e.g., volar forearm). Ensure the site is clean and has not had products applied for at least 12 hours.
-
Procedure: a. Place the probe perpendicularly on the skin surface without applying pressure. b. Allow the reading to stabilize for approximately 30-60 seconds. c. Record the TEWL value, expressed in g/m²/h. d. Perform at least two consecutive measurements to ensure reproducibility.
-
Interpretation: A statistically significant decrease in TEWL after the treatment period, compared to baseline and a placebo control, indicates an improvement in skin barrier function.
Protocol 2: Measurement of Stratum Corneum Hydration (Corneometry)
Causality: This method measures the electrical capacitance of the skin, which is directly proportional to the water content in the superficial layers of the epidermis (the top 10-20 µm).[24] It provides a quantitative assessment of skin hydration.
Methodology:
-
Subject Acclimatization: As with TEWL, a 30-minute acclimatization period is mandatory.[24]
-
Instrument: Use a capacitance-based probe (e.g., Corneometer®).
-
Measurement Site: The same standardized site as TEWL measurement is typically used.
-
Procedure: a. Press the probe head firmly and flatly against the skin surface. b. The measurement is taken automatically within approximately 1 second. c. Take three to five readings at the site and calculate the average.
-
Interpretation: A statistically significant increase in Corneometer® arbitrary units (A.U.) after the treatment period indicates improved skin hydration.
Conclusion and Future Directions
The collective evidence strongly supports the pivotal role of this compound (Ceramide NP) in maintaining skin barrier integrity. Its depletion is a key etiological factor in dermatological conditions such as atopic dermatitis and psoriasis. Topical application of formulations containing this skin-identical lipid has been shown to effectively restore barrier function, improve hydration, and ameliorate clinical symptoms. When compared to alternatives, this compound offers a more targeted, restorative approach by replenishing a crucial structural component of the epidermis.
Future research should focus on large-scale, head-to-head clinical trials comparing optimized ceramide formulations against other active ingredients. Further investigation into the ideal vehicle and the synergistic effects of combining this compound with other lipid components (cholesterol, fatty acids) and humectants is warranted to maximize therapeutic outcomes for patients with compromised skin barriers.
References
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Toncic, R.J., et al. (2020). Altered Levels of Sphingosine, Sphinganine and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function, Disease Severity and Local Cytokine Milieu. International Journal of Molecular Sciences, 21(6), 1958. [Link][10][11]
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Soteri Skin. (2025). Ceramide NP: Skin Barrier, Hydration & Uses. Retrieved from [Link][3]
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Dermatology Times. (2023). Salicylic acid, ceramides-containing moisturizers may be adjuvant therapies for psoriasis. Retrieved from [Link][20]
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2250.care. (n.d.). Ceramide NP: Science Behind Skin Compatibility | Journal. Retrieved from [Link][5]
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Grand Ingredients. (n.d.). Ceramide NP Benefits for Skin: Hydration, Barrier Repair. Retrieved from [Link][14]
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ANECO. (n.d.). What is ceramide NP? Retrieved from [Link][1]
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Novology India. (2022). Effective alternatives to synthetic ceramides for skin hydration. Retrieved from [Link]
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Fluhr, J.W., et al. (n.d.). Methods for the Assessment of Barrier Function. Karger Publishers. Retrieved from [Link][21]
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Kleuser, B. (n.d.). Sphingosine-1-phosphate as signaling molecule in the skin: Relevance in atopic dermatitis. Retrieved from [Link][8]
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2250.care. (n.d.). How Ceramides Repair the Skin Barrier | Journal. Retrieved from [Link][19]
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ResearchGate. (n.d.). Levels of (a) sphingosine- and (b) sphinganine-based ceramides... Retrieved from [Link][13]
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Al-Dhfyan, A., et al. (2024). Revolutionizing Psoriasis Topical Treatment: Enhanced Efficacy Through Ceramide/Phospholipid Composite Cerosomes Co-Delivery of Cyclosporine and Dithranol. PMC - PubMed Central. [Link][12]
-
Ghafoor, R. (2021). Ceramides: Where do we stand? Cosmoderma. [Link][9]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ceramide NP1 vs. Other Ceramides: What Makes NP1 a Skincare Standout? Retrieved from [Link][18]
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L'Oreal Dermatological Beauty. (n.d.). The role of epidermal lipids in the pathogenesis of psoriasis. Retrieved from [Link][2]
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PubMed. (2020). Altered Levels of Sphingosine, Sphinganine and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function, Disease Severity and Local Cytokine Milieu. [Link][11]
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The Eco Well. (2025). Ceramide NP, AP, EOP: The Ultimate Guide to the Best Ceramides for Skin Barrier Repair. Retrieved from [Link][7]
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Akdis, C.A., et al. (n.d.). Skin Barrier Function Assessment: Electrical Impedance Spectroscopy Is Less Influenced by Daily Routine Activities Than Transepidermal Water Loss. PMC - PubMed Central. [Link][22]
-
Premium Beauty News. (2023). How to evaluate the skin barrier function? Retrieved from [Link][23]
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WebMD. (2024). What to Know About Ceramides for Skin. Retrieved from [Link][4]
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Today. (2024). Dermatologists explain how to repair a damaged skin barrier, plus 14 healing products. Retrieved from [Link][16]
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Siloam Hospitals. (2025). 8 Skincare Ingredients to Repair the Skin Barrier. Retrieved from [Link][17]
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Dermatology Times. (n.d.). Assessing skin barrier function. Retrieved from [Link][24]
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PubChem. (n.d.). N-(hexacosanoyl)-eicosasphinganine. Retrieved from [Link][25]
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PubChem. (n.d.). N-hexacosanoylphytosphingosine. Retrieved from [Link][26]
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MDPI. (2024). Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. Retrieved from [Link][15]
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PubMed. (2013). Altered levels of sphingosine and sphinganine in psoriatic epidermis. [Link][27]
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NIH. (n.d.). Altered Levels of Sphingosine and Sphinganine in Psoriatic Epidermis. Retrieved from [Link][28]
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confirming the structure of N-(hexacosanoyl)-sphinganine derivatives
An In-Depth Comparative Guide to the Structural Confirmation of N-(hexacosanoyl)-sphinganine and its Derivatives
Introduction
This compound, a member of the dihydroceramide class, is a sphingolipid composed of a sphinganine backbone N-acylated with a very-long-chain hexacosanoic acid. As critical components of cellular membranes and signaling pathways, the precise structure of these molecules dictates their biological function. For researchers and drug development professionals, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for meaningful biological interpretation and therapeutic development. This guide provides a comparative analysis of the primary analytical techniques used for this purpose, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for a synergistic analytical approach.
The Structural Framework of this compound Derivatives
This compound, denoted as Cer(d18:0/26:0), possesses a defined structure comprising a sphinganine (d18:0) long-chain base and a saturated 26-carbon fatty acid (hexacosanoic acid) linked via an amide bond.[1] Derivatives may arise from variations in the sphingoid base (e.g., changes in chain length, hydroxylation, or unsaturation) or the N-acyl chain. These subtle modifications can significantly alter the molecule's biophysical properties and biological activity, making precise characterization essential.
Below is a generalized structure of a ceramide, highlighting the key components that require confirmation.
Caption: Figure 1. Generalized structure of a ceramide, illustrating the sphingoid base and N-acyl chain linked by an amide bond.
Mass Spectrometry: The Gold Standard for Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable tool for ceramide analysis due to its high sensitivity and ability to provide precise molecular weight and structural information through fragmentation analysis.[2] When coupled with liquid chromatography (LC), it allows for the separation and identification of individual sphingolipid species from complex mixtures.[3]
The Experimental Workflow: LC-MS/MS
The typical workflow involves lipid extraction, chromatographic separation, and mass spectrometric detection and fragmentation. This multi-step process ensures that isobaric species are resolved and that structural data is acquired with high confidence.[4]
Caption: Figure 2. A typical workflow for the structural analysis of ceramides using LC-MS/MS.
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Lipid Extraction (Modified Bligh & Dyer Method):
-
Homogenize the biological sample (e.g., 10 mg of tissue) in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).
-
Causality: This procedure effectively separates lipids from other cellular components like proteins and sugars. The choice of solvents is critical for efficient extraction of amphipathic molecules like ceramides.
2. Chromatographic Separation:
-
System: A UHPLC system coupled to the mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[2]
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.[2]
-
Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.[2]
-
Gradient: A linear gradient from 70% B to 99% B over approximately 15 minutes.[2]
-
Causality: Reverse-phase chromatography separates lipids based on their hydrophobicity.[3] The long alkyl chains of this compound result in strong retention on the C18 column, allowing for excellent separation from ceramides with shorter acyl chains. Formic acid and ammonium formate are added to the mobile phase to improve ionization efficiency by promoting the formation of [M+H]⁺ ions.[5]
3. Mass Spectrometry Analysis:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan for the precursor ion of this compound. The expected [M+H]⁺ ion is at m/z 682.6.
-
MS/MS Fragmentation: Isolate the precursor ion (m/z 682.6) and subject it to Collision-Induced Dissociation (CID).
-
Causality: ESI is a soft ionization technique suitable for analyzing lipids without causing in-source fragmentation. Positive ion mode is preferred for ceramides as they readily form protonated molecules. CID in the MS/MS stage provides structurally informative fragments.[5]
Data Interpretation: Characteristic Fragments
In positive ion mode, dihydroceramides like this compound fragment in a predictable manner, yielding ions that are characteristic of the sphingoid base.
| Ion Description | Expected m/z for Cer(d18:0/26:0) | Structural Origin |
| [M+H]⁺ | 682.6 | Protonated molecule |
| [M+H - H₂O]⁺ | 664.6 | Loss of a hydroxyl group as water |
| [M+H - 2H₂O]⁺ | 646.6 | Loss of both hydroxyl groups as water |
| Sphinganine Backbone Fragment | 284.3 | Characteristic fragment after loss of the N-acyl chain and a water molecule[5] |
This fragmentation pattern allows for the confirmation of both the sphinganine (d18:0) backbone and the total mass, from which the mass of the N-acyl chain (C26:0) can be deduced.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the 3D Conformation
While MS excels at identifying the components of a molecule, NMR spectroscopy provides unparalleled insight into its three-dimensional structure and the chemical environment of each atom. For ceramides, NMR is crucial for confirming stereochemistry and characterizing the hydrogen-bonding network that dictates their interaction with other lipids and proteins.[6]
The Experimental Workflow: NMR Analysis
The workflow for NMR is simpler in terms of instrumentation but requires highly pure samples in larger quantities compared to MS.
Caption: Figure 3. A general workflow for the structural analysis of ceramides using NMR spectroscopy.
Experimental Protocol: 1H and 13C NMR of this compound
1. Sample Preparation:
-
Dissolve 5-10 mg of highly purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Causality: A deuterated solvent is required to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a good choice for lipids as it effectively solubilizes the long hydrocarbon chains.[7] The sample must be free of paramagnetic impurities, which can cause significant line broadening.
2. Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D Spectra: Acquire ¹H and ¹³C spectra.
-
2D Spectra: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify coupled protons and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
Causality: High-field magnets provide better signal dispersion, which is critical for resolving overlapping signals from the long alkyl chains. 2D NMR experiments are essential for unambiguously assigning the signals from the sphingoid base headgroup.
Data Interpretation: Key Chemical Shifts and Conformation
The NMR spectrum of this compound will show characteristic signals for the sphingoid base headgroup, the amide linkage, and the long alkyl chains.
| Group | ¹H Chemical Shift (ppm, approx.) | ¹³C Chemical Shift (ppm, approx.) | Structural Information |
| Alkyl CH₃ | ~0.88 | ~14 | Terminal methyl groups of both chains |
| Alkyl (CH₂)n | ~1.25 | ~29-32 | Bulk methylene groups of the long chains |
| Amide NH | ~6.5-7.5 | - | Proton involved in hydrogen bonding. Its chemical shift is sensitive to solvent and temperature.[6] |
| H-2 (CH-N) | ~3.9-4.1 | ~52-54 | Proton at the stereocenter bearing the amide group |
| H-3 (CH-OH) | ~3.7-3.9 | ~74-76 | Proton on the carbon with the C3-hydroxyl group |
| H-1 (CH₂-OH) | ~3.6-3.8 | ~61-63 | Protons of the primary alcohol group |
NMR can also reveal the presence of an intramolecular hydrogen bond network between the amide proton (NH) and the hydroxyl groups at C1 and C3 of the sphingoid base, which is believed to be crucial for the biological activity of ceramides.[6]
A Synergistic Approach for Unambiguous Confirmation
Neither MS nor NMR alone can provide a complete structural picture. A truly rigorous confirmation relies on the synergistic use of both techniques. MS provides the molecular formula and identifies the constituent parts (the specific sphingoid base and N-acyl chain), while NMR confirms their covalent linkage, stereochemistry, and conformational arrangement.
Caption: Figure 4. An integrated analytical workflow combining Mass Spectrometry and NMR Spectroscopy for comprehensive structural elucidation.
Conclusion and Recommendations
The structural confirmation of this compound and its derivatives requires a multi-faceted analytical approach.
-
Mass Spectrometry should be the initial technique of choice due to its high sensitivity, providing rapid confirmation of molecular weight and the identity of the sphingoid base and N-acyl chain through MS/MS fragmentation.
-
NMR Spectroscopy is essential for validating the covalent structure, determining the stereochemistry, and providing insight into the molecule's conformational properties, which are inaccessible by MS.
References
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Ghosh, S. (2024). Chromatographic Separation and Quantitation of Sphingolipids from the Central Nervous System or Any Other Biological Tissue. Methods in Molecular Biology. Available at: [Link]
-
Ito, S., et al. (1999). Conformational characterization of ceramides by nuclear magnetic resonance spectroscopy. Biochemistry. Available at: [Link]
-
Ghosh, S. (2024). Chromatographic Separation and Quantitation of Sphingolipids from the Central Nervous System or Any Other Biological Tissue. Request PDF on ResearchGate. Available at: [Link]
-
Ceballos-Laita, L., et al. (2024). Bovine Milk Polar Lipids: Lipidomics Advances and Functional Perspectives. MDPI. Available at: [Link]
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Pettke, A., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. PubMed Central. Available at: [Link]
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Ito, S., et al. (1999). Conformational Characterization of Ceramides by Nuclear Magnetic Resonance Spectroscopy. Request PDF on ResearchGate. Available at: [Link]
-
LIPID MAPS. (n.d.). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
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Gillams, R. J., et al. (2015). 1H NMR spectra of ceramide in chloroform (red) and upon the addition of 0.6 water molecules (Cer-0.6; blue). ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(hexadecanoyl)-sphinganine. PubChem Compound Database. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Lipidomics of N-(hexacosanoyl)-sphinganine in Healthy vs. Diseased Tissue
For researchers, scientists, and drug development professionals navigating the intricate world of lipid signaling, understanding the nuanced roles of specific lipid species is paramount. This guide provides an in-depth technical comparison of N-(hexacosanoyl)-sphinganine (C26:0 ceramide), a very-long-chain ceramide, in healthy versus diseased tissues. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present supporting data to illuminate the critical role of this lipid in cellular homeostasis and pathology.
The Significance of Acyl Chain Length: Introducing this compound
Ceramides, a class of sphingolipids, are central players in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1] Their biological function is not monolithic; it is profoundly influenced by the length of their N-acyl chain.[1] Ceramides are broadly categorized by their acyl chain length: medium (C12–C14), long (C16–C18), very-long (C20–C24), and ultra-long (≥C26).[1]
This compound, or C26:0 ceramide, falls into the ultra-long-chain category. Unlike their long-chain counterparts which are often associated with pro-apoptotic and pro-inflammatory signaling, very-long-chain ceramides can exhibit distinct, and sometimes opposing, biological activities.[2][3] For instance, evidence suggests that very-long-chain ceramides can interfere with the pro-apoptotic channel-forming activity of C16-ceramide in the mitochondrial outer membrane, highlighting a potential protective role.[2][3] Dysregulation of C26:0 ceramide levels has been implicated in several pathologies, most notably in Farber disease, a rare lysosomal storage disorder caused by a deficiency in the enzyme acid ceramidase.[4][5] This makes the precise quantification of C26:0 ceramide in healthy versus diseased tissues a critical area of investigation for biomarker discovery and therapeutic development.
A Validated Workflow for Comparative Lipidomics of this compound
The following section details a robust and self-validating experimental workflow for the comparative analysis of C26:0 ceramide. The rationale behind each step is explained to ensure technical accuracy and reproducibility.
Caption: Experimental workflow for the comparative lipidomics of this compound.
Experimental Protocol: Step-by-Step Methodology
1. Tissue Sample Preparation:
-
Rationale: Proper sample handling is critical to prevent enzymatic degradation and maintain the in vivo lipid profile. Snap-freezing immediately upon collection is the gold standard.
-
Protocol:
-
Excise healthy and diseased tissue samples (approximately 10-50 mg).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
For homogenization, transfer the frozen tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a bead beater (e.g., Precellys 24) for two cycles of 20 seconds at 6000 rpm, with a 30-second pause on ice in between.
-
2. Lipid Extraction (Modified Bligh & Dyer Method):
-
Rationale: The Bligh and Dyer method is a well-established protocol for the efficient extraction of a broad range of lipids from biological tissues.[6] The use of a chloroform/methanol mixture ensures the disruption of lipid-protein interactions and effective solubilization of ceramides.
-
Protocol:
-
To the tissue homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of ultrapure water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Quantification:
-
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest sensitivity and specificity for the quantification of individual lipid species within a complex biological matrix.[7] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.
-
Protocol:
-
Instrumentation: Utilize a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 50% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI.
-
MRM Transition for C26:0 Ceramide: Precursor ion (m/z) 652.7 -> Product ion (m/z) 264.3. This transition corresponds to the [M+H]+ ion of C26:0 ceramide and the characteristic sphingoid base fragment.
-
Internal Standard: Use a non-endogenous ceramide standard (e.g., C17:0 ceramide) for normalization to account for variations in extraction efficiency and instrument response.
-
-
Comparative Data Analysis: this compound in Healthy vs. Farber Disease Tissue
Farber disease serves as a stark example of the pathological consequences of C26:0 ceramide accumulation.[4][5] The following table presents illustrative data based on published findings, showcasing the dramatic increase in C26:0 ceramide levels in the blood of Farber disease patients compared to healthy controls. While this data is from blood, it reflects the systemic accumulation of this lipid that would also be observed in affected tissues.
| Analyte | Healthy Control (nmol/L blood) | Farber Disease Patient (nmol/L blood) | Fold Change |
| This compound (C26:0 Ceramide) | 52.3 ± 13.5 | 134.8 ± 52.2 | ~2.6 |
Data are presented as mean ± standard deviation. The values are adapted for illustrative purposes from studies on Farber disease.[4]
The Signaling Role of Very-Long-Chain Ceramides: A Focus on Apoptosis Regulation
While high concentrations of long-chain ceramides are known to induce apoptosis, very-long-chain ceramides like C26:0 can play a more complex, modulatory role.[2][3] One proposed mechanism involves the regulation of mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptosis pathway. Long-chain ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[2][3] Very-long-chain ceramides, however, appear to interfere with the formation of these channels, thereby acting as potential inhibitors of apoptosis.[2][3]
This intricate interplay is also connected to the activation of Ceramide-Activated Protein Phosphatases (CAPPs), particularly Protein Phosphatase 2A (PP2A).[8][9] Ceramide binding to PP2A can lead to the dephosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, thus promoting cell death. The differential effects of various ceramide species on CAPP activity represent an active area of research.
Caption: A simplified model of the differential roles of long-chain and very-long-chain ceramides in the regulation of mitochondrial apoptosis.
Conclusion and Future Directions
The comparative lipidomics of this compound reveals its distinct and significant role in both cellular health and disease. The provided workflow offers a robust framework for its accurate quantification, enabling researchers to explore its potential as a biomarker and therapeutic target. The contrasting effects of very-long-chain ceramides compared to their long-chain counterparts underscore the importance of species-specific lipid analysis. Future research should continue to elucidate the precise molecular mechanisms by which C26:0 ceramide and other very-long-chain ceramides exert their biological functions, paving the way for novel therapeutic strategies targeting specific nodes of ceramide metabolism.
References
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Stiban, J., Fistere, D., & Perera, M. (2014). Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis. ResearchGate. [Link]
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Kasumov, T., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry, 405(23), 7357-7365. [Link]
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Goldschmidt-Arzi, A., et al. (2011). Accumulation of Ordered Ceramide-Cholesterol Domains in Farber Disease Fibroblasts. JIMD Reports, 2, 1-9. [Link]
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Al-Jumaili, T. S., & Al-Jumaili, M. A. (2024). Ceramide As A Potential Tumor Marker For Diagnosis Of Prostate Cancer And Its Association With Lipid Profile. South Eastern European Journal of Public Health (SEEJPH). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(hexacosanoyl)-sphinganine
For researchers and drug development professionals, meticulous management of the entire chemical lifecycle is paramount. This extends beyond synthesis and application to the final, critical step: disposal. Improper waste handling not only poses significant safety and environmental risks but can also result in severe regulatory non-compliance. This guide provides a detailed, scientifically-grounded framework for the proper disposal of N-(hexacosanoyl)-sphinganine, a long-chain dihydroceramide used in sphingolipid metabolism research.[1] Our focus is to empower laboratory personnel with the knowledge to make safe, compliant, and environmentally responsible disposal decisions.
Section 1: Hazard Assessment and Chemical Profile
The foundation of any disposal protocol is a thorough understanding of the chemical's properties and associated hazards. This compound belongs to the N-acylsphinganine class of lipids.[1] While Safety Data Sheets (SDS) for highly specific research chemicals can be sparse, data from analogous long-chain ceramides and sphingolipids consistently indicate they are not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]
However, this is not a justification for complacency. The ultimate classification of your waste stream is determined by all its components . This compound is frequently dissolved in organic solvents like chloroform or methanol for experimental use. These solvents are often hazardous and will dictate the final disposal procedure.
Core Principle: Always consult the manufacturer-provided SDS for the specific lot of this compound you are using and defer to your institution's Environmental Health & Safety (EH&S) department for final guidance.
Table 1: Chemical Profile of this compound Analogs
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide | PubChem |
| Molecular Formula | C₄₄H₈₉NO₃ | Smolecule[1] |
| Molecular Weight | ~696.2 g/mol | PubChem[3] |
| Physical State | Solid | HMDB[4] |
| Hazard Classification | Not considered a hazardous substance or mixture. | Sigma-Aldrich, CymitQuimica[2] |
| Known Hazards | None known based on available information. May cause mild irritation upon contact. | Cayman Chemical[5] |
| Decomposition | Hazardous decomposition products are unknown but may include carbon oxides and nitrogen oxides upon combustion. | Cayman Chemical[5] |
Section 2: The Core Principle: Waste Stream Segregation
Effective waste management hinges on rigorous segregation. Mixing different waste types, especially non-hazardous with hazardous, is not only a compliance violation but also inefficient and costly.[6] For instance, mixing non-halogenated solvent waste with halogenated waste forces the entire volume to be disposed of via more expensive incineration methods.[7]
The following decision-making workflow provides a logical pathway for correctly segregating waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
Section 3: Step-by-Step Disposal Protocols
Follow these detailed protocols based on the nature of your waste stream. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory during all handling and disposal steps.[8]
Protocol 3.1: Unused or Expired Solid this compound
This protocol applies to the pure, solid compound that is expired, unneeded, or no longer viable for research.
-
Container Selection: Obtain a designated solid chemical waste container. This should be a sturdy, sealable container compatible with the waste.
-
Transfer: Carefully transfer the solid this compound into the waste container. Avoid generating dust. If there is a risk of dust, perform the transfer inside a chemical fume hood.
-
Labeling: Securely affix a "Hazardous Waste" label to the container.[9] Even if the chemical itself is non-hazardous, it is best practice and often required by institutions to label all chemical waste this way for proper tracking. Fill out the label completely, listing "this compound" as the constituent.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until collection by your institution's EH&S department.[10]
Protocol 3.2: Solutions Containing this compound
This is the most common waste stream, generated from experimental procedures.
-
Container Selection: Use a dedicated, sealed, and properly labeled hazardous waste container for liquid waste. Ensure the container material is compatible with the solvent(s) used.
-
Segregation: This is the most critical step.
-
Halogenated Solvents: If the solvent is halogenated (e.g., chloroform, dichloromethane), collect the waste in a container specifically marked for "Halogenated Organic Waste."
-
Non-Halogenated Solvents: If the solvent is non-halogenated (e.g., ethanol, methanol, hexane), use a container marked for "Non-Halogenated Organic Waste."[7]
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this lipid down the drain unless explicitly permitted by your institution's EH&S office.[7][10] Even non-toxic chemicals are often forbidden from sink disposal.[10] Collect these solutions in a container labeled "Aqueous Hazardous Waste."
-
-
Labeling: On the appropriate waste label, list all chemical constituents with their approximate percentages (e.g., "Chloroform ~99%, this compound ~1%").
-
Storage: Keep the container tightly sealed and store it in your designated SAA.
Protocol 3.3: Contaminated Labware
This includes pipette tips, vials, centrifuge tubes, and glassware that have come into direct contact with this compound.
-
Disposable Items (e.g., pipette tips, plastic vials):
-
These items should be disposed of in a designated solid hazardous waste container.
-
Do not place these items in the regular trash, as they are considered contaminated with a chemical.[11]
-
-
Reusable Glassware (e.g., flasks, beakers):
-
Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol, acetone) to remove residual lipid.
-
Collect this first rinsate as hazardous liquid waste, adding it to the appropriate (halogenated or non-halogenated) waste container.[11]
-
Subsequent rinses ("triple rinse") can often be managed as non-hazardous waste, but check your institutional policy.[12]
-
After decontamination, the glassware can be washed normally or, if being disposed of, placed in a designated glass disposal box after defacing any original labels.[7][13]
-
Section 4: Waste Accumulation, Labeling, and Storage
Proper management within the laboratory prior to final pickup is governed by strict regulations.
-
Satellite Accumulation Areas (SAA): Laboratories must establish one or more SAAs where waste is generated.[9][10] These areas must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Waste containers must be kept closed at all times except when adding waste. They must be in good condition and inspected weekly for leaks.[10]
-
Labeling Integrity: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all constituents, and the name and location of the generating lab.[9][14] Do not use abbreviations or chemical formulas.
Section 5: Final Disposal and Record Keeping
The final step involves the transfer of waste from your laboratory to a certified disposal facility.
-
EH&S Coordination: Your institution's Environmental Health & Safety (EH&S) department is responsible for the collection of waste from your SAA. They work with licensed waste brokers and Treatment, Storage, and Disposal Facilities (TSDF) to ensure the waste is transported and disposed of in compliance with EPA and Department of Transportation (DOT) regulations.[15]
-
Record Keeping: Maintain accurate records of the waste you generate. This documentation is crucial for regulatory compliance, inspections, and tracking your lab's waste output over time.[15]
By adhering to these scientifically-backed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect the environment, reflecting the highest standards of professional scientific conduct.
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A Researcher's Guide to Safe Handling of N-(hexacosanoyl)-sphinganine: A Focus on Personal Protective Equipment
As a Senior Application Scientist, my primary objective is to empower your research by ensuring not only the efficacy of your experiments but also the safety and integrity of your laboratory environment. This guide provides essential, practical guidance on the personal protective equipment (PPE) required for handling N-(hexacosanoyl)-sphinganine, a long-chain ceramide. While many ceramides are not classified as hazardous substances, prudent laboratory practice dictates a comprehensive approach to safety to minimize exposure and prevent contamination.[1] This document moves beyond a simple checklist, offering a rationale for each recommendation to foster a deep-rooted culture of safety and scientific excellence.
This compound is a lipid molecule integral to cellular processes, and its use in research is expanding.[2] Understanding its physical and chemical properties is key to establishing appropriate handling protocols. It is typically supplied as a solid or waxy powder.[3] Therefore, the primary routes of potential exposure are inhalation of airborne particles and dermal contact.
Core Principles of Protection: A Multi-layered Approach
Effective laboratory safety is not about a single piece of equipment but rather a holistic system of controls. Engineering controls, such as fume hoods and proper ventilation, are your first and most critical line of defense. Administrative controls, including well-defined standard operating procedures (SOPs) and thorough training, are equally vital. PPE serves as the final, essential barrier between you and the chemical.[4][5]
Recommended Personal Protective Equipment
The following table summarizes the minimum recommended PPE for handling this compound in a typical laboratory setting.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | Protects against accidental splashes of solvents used to dissolve the compound and from airborne powder particles. |
| Face shield (in addition to glasses/goggles). | Recommended when handling bulk quantities or when there is a significant risk of splashing.[5][6] | |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against incidental skin contact. Nitrile offers good chemical resistance to many common laboratory solvents.[6] |
| Double gloving. | Recommended for extended procedures or when handling concentrated solutions to provide an additional layer of protection. | |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination with the powdered compound or solutions.[4][7] |
| Respiratory Protection | N95 respirator or equivalent. | Required when handling the powder outside of a dedicated enclosure like a fume hood or balance enclosure, to prevent inhalation of fine particles. |
Step-by-Step Protocols for Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for correctly doffing PPE to avoid contamination.
Operational and Disposal Plan
A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in your laboratory.
Handling this compound Powder
-
Preparation : Before handling, ensure that your work area is clean and uncluttered. Have all necessary equipment, including waste disposal bags, readily accessible.
-
Weighing : Whenever possible, weigh solid this compound in a chemical fume hood or a balance enclosure to contain any airborne powder.
-
Solubilization : When preparing solutions, add the solvent to the solid slowly to minimize the generation of dust.
Disposal of Contaminated Materials
-
Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be placed in a designated, sealed waste bag.
-
Liquid Waste : Unused solutions should be disposed of in accordance with your institution's chemical waste management guidelines. Do not pour chemical waste down the drain.
-
Decontamination : After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
The Rationale Behind the Recommendations
While this compound is not classified as a hazardous substance, its waxy, lipid nature means it can adhere to surfaces, including skin and clothing.[3] The primary concern with powdered chemicals is the potential for inhalation, which can lead to respiratory irritation. Standard laboratory practice, therefore, dictates the use of respiratory protection when engineering controls are insufficient.
Skin protection is crucial to prevent the compound from coming into contact with the skin, where it could potentially be absorbed or cause localized irritation with prolonged exposure. Nitrile gloves provide a reliable barrier for incidental contact.[6]
Eye protection is a non-negotiable standard in any laboratory setting to guard against splashes of solvents used to dissolve the ceramide and to protect from any airborne particles.[4][5][7]
By adhering to these guidelines, you create a multi-layered defense system that protects you, your colleagues, and the integrity of your research. A strong safety culture is the bedrock of innovative and reproducible science.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
